(6-Bromo-2-methylquinolin-4-yl)methanol
Description
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Properties
IUPAC Name |
(6-bromo-2-methylquinolin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-4-8(6-14)10-5-9(12)2-3-11(10)13-7/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJCFVXVOSXMJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697697 | |
| Record name | (6-Bromo-2-methylquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-63-0 | |
| Record name | 6-Bromo-2-methyl-4-quinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Bromo-2-methylquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(6-Bromo-2-methylquinolin-4-yl)methanol chemical properties
An In-Depth Technical Guide to (6-Bromo-2-methylquinolin-4-yl)methanol: Properties, Synthesis, and Applications
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals. The fusion of a benzene and a pyridine ring imparts a unique electronic and steric profile, allowing for diverse interactions with biological targets. Within this important class of heterocycles, this compound emerges as a highly versatile and valuable building block for drug discovery and organic synthesis.
This technical guide offers a comprehensive analysis of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, explore plausible synthetic routes through retrosynthetic analysis, detail its chemical reactivity and derivatization potential, predict its spectroscopic signature, and discuss its applications as a key intermediate in the development of novel therapeutics, particularly in oncology and infectious diseases.[1] The strategic placement of its functional groups—a reactive bromine atom for cross-coupling, a nucleophilic methanol group for derivatization, and the foundational quinoline core—makes it an asset for constructing complex molecular architectures.
Physicochemical and Structural Properties
This compound is a solid at room temperature, with its properties defined by the quinoline core and its functional groups. The bromine atom significantly increases the molecular weight and influences the electronic distribution of the aromatic system, while the methanol group provides a site for hydrogen bonding, affecting its solubility and melting point.
| Property | Value | Source |
| CAS Number | 885279-63-0 | [2] |
| Molecular Formula | C₁₁H₁₀BrNO | Calculated |
| Molecular Weight | 252.11 g/mol | Calculated |
| Appearance | Grey Solid (Predicted) | [3] |
| Melting Point | Data not available. For the related precursor, 6-Bromo-2-methylquinoline: 101-105 °C. | [3][4] |
| Boiling Point | Data not available. For the related precursor, 6-Bromo-2-methylquinoline: 299.7±20.0 °C (Predicted). | [3] |
| Solubility | Soluble in methanol and other polar organic solvents (Predicted). | [3] |
| SMILES | OCc1cc(nc2ccc(Br)cc12)C | |
| InChI | InChI=1S/C11H10BrNO/c1-7-5-9(6-15)13-10-4-3-8(12)2-1-10/h1-5,15H,6H2,1H3 |
Synthesis and Retrosynthetic Analysis
While specific, peer-reviewed synthetic protocols for this compound are not extensively detailed in publicly available literature, a logical and efficient synthesis can be devised through retrosynthetic analysis. The most direct approach involves the reduction of a carbonyl group at the 4-position of the quinoline ring.
Retrosynthetic Pathway
The primary alcohol of the target molecule can be traced back to the reduction of an aldehyde or a carboxylic acid. These precursors can be synthesized from commercially available materials via established quinoline synthesis methodologies or by functionalizing a pre-formed quinoline core.
Sources
An In-depth Technical Guide to (6-Bromo-2-methylquinolin-4-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 885279-63-0
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. First isolated from coal tar in 1834, this privileged structure has since been identified in numerous natural products and has formed the basis for a vast array of synthetic compounds with a broad spectrum of biological activities. The versatility of the quinoline ring system, which allows for functionalization at various positions, has enabled the development of drugs for a wide range of therapeutic areas, including cancer, infectious diseases, and inflammation.
(6-Bromo-2-methylquinolin-4-yl)methanol is a key derivative of the quinoline family that has garnered significant interest as a versatile building block in the synthesis of complex, biologically active molecules. The presence of a bromine atom at the 6-position provides a handle for further chemical modifications, such as cross-coupling reactions, while the hydroxymethyl group at the 4-position offers a site for esterification, etherification, or oxidation to introduce further diversity. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound in the field of drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in organic synthesis and drug development. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 885279-63-0 | [1], [2] |
| Molecular Formula | C₁₁H₁₀BrNO | [1] |
| Molecular Weight | 252.11 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 96% | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound can be achieved through a multi-step process, typically starting from readily available precursors. A plausible and efficient synthetic route involves the initial construction of the 6-bromo-2-methylquinoline core, followed by functionalization at the 4-position to introduce the methanol group. This is often accomplished through the reduction of a corresponding carboxylic acid or aldehyde.
A logical synthetic pathway is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Bromo-2-methylquinolin-4-ol
This step typically follows the Combes quinoline synthesis, which involves the acid-catalyzed cyclization of an aniline with a β-diketone.
-
Materials: 4-Bromoaniline, ethyl acetoacetate, concentrated sulfuric acid.
-
Procedure:
-
To a stirred solution of 4-bromoaniline in a suitable solvent (e.g., ethanol), slowly add concentrated sulfuric acid at a low temperature (0-5 °C).
-
Add ethyl acetoacetate dropwise to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 6-bromo-2-methylquinolin-4-ol.
-
Step 2: Synthesis of 6-Bromo-4-chloro-2-methylquinoline
The hydroxyl group at the 4-position is converted to a more versatile chloro group.
-
Materials: 6-Bromo-2-methylquinolin-4-ol, phosphorus oxychloride (POCl₃).
-
Procedure:
-
Carefully add 6-bromo-2-methylquinolin-4-ol to an excess of phosphorus oxychloride with stirring.
-
Heat the mixture to reflux for several hours.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate solution) until the product precipitates.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-bromo-4-chloro-2-methylquinoline.
-
Step 3: Synthesis of 6-Bromo-2-methylquinoline-4-carbaldehyde
The introduction of the aldehyde functionality at the 4-position is a key step.
-
Materials: 6-Bromo-4-chloro-2-methylquinoline, a suitable formylating agent (e.g., Vilsmeier reagent prepared from DMF and POCl₃).
Step 4: Synthesis of this compound
The final step involves the reduction of the aldehyde to the corresponding alcohol.
-
Materials: 6-Bromo-2-methylquinoline-4-carbaldehyde, sodium borohydride (NaBH₄), methanol, and a suitable co-solvent like tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 6-bromo-2-methylquinoline-4-carbaldehyde in a mixture of methanol and THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours, monitoring by TLC.
-
Once the reaction is complete, quench the excess NaBH₄ by the careful addition of water.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. The quinoline core is a well-established pharmacophore, and the specific substitution pattern of this molecule makes it an attractive starting point for the development of novel therapeutics.
-
Oncology: The quinoline scaffold is present in numerous anticancer agents. The bromine atom on this compound can be utilized for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to introduce diverse aryl or heteroaryl groups. This allows for the exploration of structure-activity relationships (SAR) in the development of kinase inhibitors, which are a major class of anticancer drugs.
-
Infectious Diseases: Quinolone and quinoline derivatives have a long history as antimalarial and antibacterial agents. The functional groups on this compound can be modified to synthesize novel compounds with potential activity against various pathogens.
-
Inflammatory Diseases: Certain quinoline derivatives have shown anti-inflammatory properties. The versatility of this compound as a synthetic intermediate allows for the creation of libraries of compounds that can be screened for their potential to modulate inflammatory pathways.
The general workflow for utilizing a building block like this compound in a drug discovery program is depicted below.
Caption: Drug discovery workflow utilizing this compound.
Conclusion
This compound, with its defined physicochemical properties and versatile reactivity, represents a significant tool for medicinal chemists and drug development professionals. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry methodologies. The strategic placement of the bromo and hydroxymethyl functionalities on the privileged quinoline scaffold provides ample opportunities for the generation of diverse chemical libraries, thereby facilitating the discovery of novel therapeutic agents for a range of diseases. As research in the field of quinoline-based pharmaceuticals continues to evolve, the importance of key intermediates like this compound is set to grow.
References
-
PubChem. 6-Bromo-4-methylquinoline. [Link]
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. In 5th International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC 2017).
-
The Royal Society of Chemistry. Supporting Information - Iodine Mediated in situ generation of R-Se-I: Application towards the Construction of Pyrano[4,3-b]quinoline heterocycles and Fluorescence Properties. [Link]
- Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Pharmaffiliates. 6-Bromo-2-methylquinoline. [Link]
-
Oakwood Chemical. 6-Bromo-2-methyl-quinoline-4-carboxylic acid. [Link]
-
PrepChem.com. Synthesis of C. 6-Bromo-2-chloro-4-methylquinoline. [Link]
- Google Patents. Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
ChemBK. (6-Bromo-pyridin-2-yl)-methanol. [Link]
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PubChem. 6-Bromo-2-methylquinolin-4-ol. [Link]
-
Organic Syntheses. 6-BROMO-2-NAPHTHOL. [Link]
-
National Center for Biotechnology Information. 8-Bromo-2-methylquinoline. [Link]
-
ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]
-
MDPI. (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,. [Link]
-
ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Link]
-
National Center for Biotechnology Information. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. [Link]
-
SpectraBase. 4-[6-Bromo-4-(4-morpholinylcarbonyl)-2-quinolinyl]phenyl methyl ether - Optional[1H NMR] - Spectrum. [Link]
-
Dana Bioscience. (6-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol 1g. [Link]
-
PubChem. [5-(6-Bromoquinolin-4-yl)-2-pyridinyl]methanol. [Link]
-
ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
Sources
A Multi-Spectroscopic Approach to the Structural Elucidation of (6-Bromo-2-methylquinolin-4-yl)methanol
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably antimalarial drugs like quinine and chloroquine.[1][2] The specific substitution pattern on the quinoline scaffold profoundly dictates the molecule's biological activity, making the unambiguous confirmation of its structure a critical, non-negotiable step in the drug discovery and development pipeline. Any ambiguity in structure can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns.
This technical guide provides a comprehensive, field-proven methodology for the structural elucidation of a specific quinoline derivative, (6-Bromo-2-methylquinolin-4-yl)methanol (CAS 885279-63-0).[3] We will proceed through a logical, multi-technique workflow that functions as a self-validating system. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we will construct an unassailable case for the molecule's precise architecture. This guide is designed not merely as a list of procedures, but as a framework for scientific reasoning, explaining the causality behind each experimental choice and the interpretation of the resulting data.
Foundational Analysis: Molecular Formula and Functional Groups
Before delving into the complex connectivity of the molecule, the initial steps focus on confirming the molecular formula and identifying the present functional groups. This foundational data provides the essential constraints for the subsequent detailed NMR analysis.
High-Resolution Mass Spectrometry (HRMS)
Rationale: The first objective is to confirm the elemental composition. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For halogenated compounds, the isotopic pattern is a key diagnostic feature.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Operate in positive ion mode to generate the protonated molecular ion [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the mass accuracy is calibrated to <5 ppm.
Expected Data & Interpretation: The molecular formula for this compound is C₁₁H₁₀BrNO. The key confirmation comes from the distinctive isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should exhibit two prominent peaks for the protonated molecular ion: one for [C₁₁H₁₁⁷⁹BrNO]⁺ and another, two mass units higher, for [C₁₁H₁₁⁸¹BrNO]⁺, with nearly equal intensity.
-
Calculated m/z for [C₁₁H₁₁⁷⁹BrNO]⁺: 252.0022
-
Calculated m/z for [C₁₁H₁₁⁸¹BrNO]⁺: 254.0002
The observation of this characteristic M and M+2 isotopic cluster, with accurate masses matching the calculated values, provides high confidence in the elemental formula and confirms the presence of a single bromine atom. Further fragmentation analysis can reveal the loss of key groups, such as H₂O or the CH₂OH moiety, providing preliminary structural clues.[4][5][6]
Fourier-Transform Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.[7]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric H₂O and CO₂ signals.
Expected Data & Interpretation: The IR spectrum provides a clear fingerprint of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Interpretation |
| ~3300-3100 | Broad | O-H stretch | Confirms the presence of the primary alcohol (-CH₂OH) group. |
| ~3100-3000 | Medium | Aromatic C-H stretch | Indicates the C-H bonds on the quinoline ring system. |
| ~2950-2850 | Weak | Aliphatic C-H stretch | Corresponds to the methyl (-CH₃) and methylene (-CH₂) groups. |
| ~1620-1580 | Strong | C=N / C=C stretches | Characteristic of the quinoline aromatic ring system.[8][9] |
| ~1500-1400 | Medium | C=C stretch | Further confirms the aromatic ring structure. |
| ~1050-1000 | Strong | C-O stretch | Consistent with a primary alcohol. |
| ~850-800 | Strong | C-H out-of-plane bend | Suggests the substitution pattern on the benzene portion of the quinoline ring. |
| ~600-500 | Medium | C-Br stretch | Indicates the presence of the bromo-substituent. |
This data corroborates the presence of the alcohol, the aromatic quinoline core, and the bromo-substituent, aligning perfectly with the proposed structure.
Definitive Structural Analysis: NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[7] A systematic approach using 1D and 2D NMR techniques is essential for an unambiguous assignment.[2]
Workflow for NMR-Based Structural Elucidation
The following diagram illustrates the logical workflow, where data from each experiment is used to build upon and validate the previous findings.
Caption: Workflow for NMR-based structural elucidation.
¹H NMR Spectroscopy
Rationale: To identify all unique proton environments, their integrations (relative numbers), and their coupling patterns (neighboring protons).
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for molecules with hydroxyl protons to observe their signal.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence is used.
-
Data Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
Expected Data & Interpretation: The structure C₁₁H₁₀BrNO has 10 protons. The expected ¹H NMR spectrum in DMSO-d₆ would show:
-
Aromatic Region (δ 7.5-8.5 ppm): Protons on the quinoline ring resonate here.[1]
-
H5, H7, H8: Three protons on the bromo-substituted ring. H8 is typically downfield due to its proximity to the nitrogen. H5 will be a doublet, H7 a doublet of doublets, and H8 a doublet, based on typical quinoline coupling patterns. The bromine at C6 will influence the chemical shifts of H5 and H7.
-
H3: One proton on the pyridine ring, appearing as a singlet as it has no vicinal proton neighbors.
-
-
Methylene and Hydroxyl Protons:
-
-CH₂OH (δ ~4.8 ppm): A singlet or doublet (if coupled to the OH proton). The methylene group is attached to an aromatic ring, shifting it downfield.
-
-CH₂OH (δ ~5.4 ppm): A singlet or triplet (if coupled to the CH₂ protons). The hydroxyl proton is exchangeable and its signal can be broad.
-
-
Methyl Protons:
-
-CH₃ (δ ~2.6 ppm): A sharp singlet integrating to 3H. Its position at C2 places it in a deshielded environment adjacent to the nitrogen atom.
-
¹³C NMR and DEPT Spectroscopy
Rationale: To identify all unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial to differentiate between CH₃, CH₂, CH, and quaternary (Cq) carbons.
Experimental Protocol:
-
¹³C Acquisition: Use a standard proton-decoupled pulse sequence.
-
DEPT Acquisition: Run DEPT-135 (CH/CH₃ positive, CH₂ negative) and DEPT-90 (CH only) experiments.
-
Processing: Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
Expected Data & Interpretation: The structure has 11 unique carbons.
-
Quaternary Carbons (Cq): C2, C4, C4a, C6, C8a. These will be absent in DEPT spectra. C6 (attached to Br) will be shifted to ~120 ppm, while C2 and C4 will be further downfield.
-
CH Carbons: C3, C5, C7, C8. These will appear as positive signals in both DEPT-135 and DEPT-90.
-
CH₂ Carbon: C11 (from -CH₂OH). This will be the only negative signal in the DEPT-135 spectrum, expected around δ 60-65 ppm.
-
CH₃ Carbon: C10 (from -CH₃). This will be a positive signal in DEPT-135 and absent in DEPT-90, expected around δ 20-25 ppm.
2D NMR: COSY, HSQC, and HMBC
These experiments are the final arbiters of the structure, confirming the connectivity piece by piece. They are essential for building a self-validating dataset.[10][11]
2.3.1. COSY (Correlation Spectroscopy)
Rationale: To identify protons that are coupled to each other, typically through 2 or 3 bonds (J-coupling).[12]
Interpretation: The COSY spectrum will show cross-peaks connecting coupled protons. For this compound, a key correlation would be observed between the protons on the benzene ring: H7 would show cross-peaks to both H5 and H8, establishing their connectivity and relative positions. No other correlations are expected, as the other protons (H3, -CH₃, -CH₂OH) are isolated spin systems.
2.3.2. HSQC (Heteronuclear Single Quantum Coherence)
Rationale: To identify all direct, one-bond correlations between protons and the carbons they are attached to.[12][13][14] This experiment unambiguously links the ¹H and ¹³C assignments.
Interpretation: The HSQC spectrum will display a cross-peak for every C-H bond. For example, the proton signal at ~2.6 ppm (-CH₃) will show a correlation to the carbon signal at ~20-25 ppm (C10). The aromatic proton signals will correlate to their respective aromatic carbon signals. This allows for the confident assignment of every protonated carbon.
2.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
Rationale: This is arguably the most critical experiment for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are 2 to 4 bonds away.[14]
Interpretation: HMBC correlations are used to connect the molecular fragments identified by the other techniques. Key expected correlations that would definitively confirm the structure of this compound are visualized below.
Caption: Key HMBC correlations for structure confirmation.
-
Methyl Protons (H10): Correlations to C2 and C3 confirm the position of the methyl group at C2.
-
Methylene Protons (H11): Correlations to C4, C4a, and C5 definitively place the methanol group at the C4 position.
-
H3 Proton: Correlations to C2, C4, and C4a confirm the pyridine ring substructure.
-
H5 Proton: A correlation to C4 would further solidify the link between the two main fragments.
Data Consolidation and Conclusion
The final step is to collate all the spectroscopic data into a single, cohesive argument.
Summary of Spectroscopic Data
| Technique | Finding | Conclusion |
| HRMS | Observed [M+H]⁺ and [M+2+H]⁺ ions at m/z values corresponding to C₁₁H₁₀BrNO, with a ~1:1 isotopic ratio. | Confirms the molecular formula and the presence of one bromine atom. |
| IR | Showed characteristic absorptions for O-H (~3300 cm⁻¹), aromatic C-H (~3050 cm⁻¹), aliphatic C-H (~2900 cm⁻¹), C=N/C=C (~1600 cm⁻¹), C-O (~1030 cm⁻¹), and C-Br (~550 cm⁻¹) stretches. | Confirms the presence of alcohol, quinoline, and bromo functional groups. |
| ¹H NMR | Revealed 10 protons in distinct environments: 4 aromatic (3 in one spin system, 1 singlet), 1 methylene, 1 hydroxyl, and 1 methyl group. | Provides a proton count and identifies isolated spin systems consistent with the proposed structure. |
| ¹³C NMR | Showed 11 distinct carbon signals. DEPT experiments identified 5 quaternary carbons, 4 CH carbons, 1 CH₂ carbon, and 1 CH₃ carbon. | Confirms the carbon count and the type of each carbon atom. |
| 2D NMR | COSY confirmed the H5-H7-H8 connectivity. HSQC linked every proton to its directly attached carbon. HMBC established the long-range connectivity, definitively placing the methyl group at C2, the methanol at C4, and the bromine at C6. | Unambiguously establishes the complete molecular connectivity and confirms the final structure. |
By systematically applying this multi-spectroscopic workflow, the structure of this compound is elucidated with the highest degree of scientific confidence. Each piece of data serves to validate the others, creating a robust and defensible structural assignment essential for its application in research and drug development.
References
-
Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA Ames Research Center. [Link]
-
Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. ResearchGate. [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. National Institutes of Health (NIH). [Link]
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
-
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [Link]
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MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. [Link]
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The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). ResearchGate. [Link]
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5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]
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Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
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On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. [Link]
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Discovery and history of quinoline synthesis
An In-depth Technical Guide to the Discovery and History of Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and industrial materials. [1][2][3][4]Its journey from a coal tar byproduct to a synthetically versatile and medicinally privileged structure is a compelling narrative of chemical discovery and innovation. [3][5][6]This technical guide provides an in-depth exploration of the historical milestones in quinoline synthesis, from its initial isolation to the development of the classical named reactions that remain relevant today. We will delve into the mechanistic underpinnings of these seminal syntheses, offering insights into the experimental choices that defined an era of organic chemistry. This guide is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the foundational principles of quinoline synthesis.
The Dawn of Quinoline: From Coal Tar to Chemical Identity
Quinoline was first isolated from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge, who named it "leukol". [3][7]A few years later, in 1842, French chemist Charles Gerhardt obtained a compound he named "Chinolein" or "Chinoline" through the dry distillation of the antimalarial alkaloid quinine with potassium hydroxide. [7]It was later determined that these two substances were, in fact, the same. This discovery was pivotal, as it linked a synthetically accessible heterocycle to a potent, naturally occurring therapeutic agent and foreshadowed the immense medicinal potential of the quinoline scaffold. [5][8]
The Classical Era: Foundational Syntheses of the Quinoline Core
The late 19th century witnessed a surge of interest in the synthesis of quinolines, driven by the burgeoning dye industry and the quest for new therapeutic agents. [9]This period gave rise to a series of named reactions that have become fundamental to the field of heterocyclic chemistry. [6][9]
The Skraup Synthesis (1880): A Robust, Albeit Vigorous, Approach
The first general method for quinoline synthesis was reported by the Czech chemist Zdenko Hans Skraup in 1880. [3][5][10]The archetypal Skraup reaction involves the heating of aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene, to produce quinoline. [10][11] Causality Behind Experimental Choices:
-
Glycerol and Sulfuric Acid: The combination of glycerol and concentrated sulfuric acid serves to generate acrolein in situ through dehydration. [5][12]This highly reactive α,β-unsaturated aldehyde is a key intermediate in the reaction.
-
Aniline: Aniline acts as the nitrogen source and the aromatic backbone for the newly formed heterocyclic ring.
-
Oxidizing Agent: An oxidizing agent, often nitrobenzene, is crucial for the final aromatization step, converting the dihydroquinoline intermediate to the stable quinoline ring system. [10][12]Interestingly, nitrobenzene can also serve as the solvent for the reaction. [10][13]* Ferrous Sulfate: The reaction is notoriously exothermic and can be violent. [10][12]Ferrous sulfate is often added to moderate the reaction's vigor. [10] Experimental Protocol: A Generalized Skraup Synthesis
-
To a solution of aniline in concentrated sulfuric acid, cautiously add ferrous sulfate heptahydrate.
-
Slowly add glycerol to the mixture while maintaining vigorous stirring.
-
Heat the reaction mixture under reflux. The reaction is highly exothermic and requires careful temperature control.
-
After the initial vigorous reaction subsides, add nitrobenzene and continue heating under reflux for several hours.
-
Cool the reaction mixture and pour it into water.
-
Neutralize the excess acid with a base, such as sodium hydroxide.
-
Isolate the crude quinoline via steam distillation.
-
Purify the quinoline by fractional distillation.
Visualizing the Skraup Synthesis:
Caption: The reaction pathway of the Skraup Synthesis.
The Doebner-von Miller Reaction (1881): A Versatile Modification
A year after Skraup's discovery, Oscar Doebner and Wilhelm von Miller reported a variation that expanded the scope of quinoline synthesis. [3]The Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines. [3][14][15] Key Mechanistic Features:
The mechanism of the Doebner-von Miller reaction has been a subject of debate, with evidence suggesting a fragmentation-recombination pathway. [14][15]The reaction is initiated by the conjugate (Michael) addition of aniline to the α,β-unsaturated carbonyl compound. [15]The resulting adduct can then fragment into an imine and a saturated carbonyl compound. [15]These fragments can then recombine in a series of steps, ultimately leading to the formation of the quinoline ring.
Experimental Protocol: A Generalized Doebner-von Miller Synthesis
-
Dissolve the aniline in an acidic medium, such as hydrochloric acid.
-
Add the α,β-unsaturated aldehyde or ketone to the reaction mixture.
-
Heat the mixture under reflux for several hours.
-
Cool the reaction mixture and neutralize it with a base.
-
Extract the product with an organic solvent.
-
Purify the substituted quinoline by chromatography or distillation.
Data Presentation: Substrate Scope in Doebner-von Miller Synthesis
| Aniline Derivative | α,β-Unsaturated Carbonyl | Resulting Quinoline |
| Aniline | Crotonaldehyde | 2-Methylquinoline |
| p-Toluidine | Cinnamaldehyde | 6-Methyl-2-phenylquinoline |
| m-Chloroaniline | Methyl vinyl ketone | 7-Chloro-4-methylquinoline |
The Friedländer Synthesis (1882): A Convergent Approach
In 1882, Paul Friedländer introduced a method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. [16][17][18]This reaction is typically catalyzed by an acid or a base. [16][17] Causality Behind Experimental Choices:
-
2-Aminoaryl Aldehyde/Ketone: This reactant provides the benzene ring and the amino group necessary for the formation of the pyridine ring.
-
α-Methylene Carbonyl Compound: This component provides the remaining atoms for the newly formed heterocyclic ring. The presence of the α-methylene group is crucial for the initial condensation reaction.
-
Acid or Base Catalyst: The catalyst facilitates both the initial aldol-type condensation and the subsequent cyclization and dehydration steps. [17] Visualizing the Friedländer Synthesis Workflow:
Caption: A simplified workflow of the Friedländer Synthesis.
The Combes Quinoline Synthesis (1888): Utilizing β-Diketones
Reported by A. Combes in 1888, this method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. [1][19]The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. [1] Key Features:
-
The use of a β-diketone is a distinguishing feature of the Combes synthesis. [1]* The reaction is typically catalyzed by a strong acid, such as sulfuric acid. [1]* The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the aniline and the β-diketone.
The Conrad-Limpach Synthesis (1887): Access to Hydroxyquinolines
Discovered by Max Conrad and Leonhard Limpach in 1887, this synthesis involves the condensation of anilines with β-ketoesters. [20][21]A key feature of this reaction is that it can lead to the formation of either 4-hydroxyquinolines or 2-hydroxyquinolines depending on the reaction conditions. [20] Temperature as a Controlling Factor:
-
Lower Temperatures: At lower temperatures, the reaction favors the formation of a β-aminoacrylate, which upon cyclization yields a 4-hydroxyquinoline.
-
Higher Temperatures (Knorr Quinoline Synthesis): At higher temperatures (around 140 °C), the aniline preferentially attacks the ester group of the β-ketoester, leading to a β-ketoanilide. [20]Subsequent cyclization of this intermediate, in what is known as the Knorr quinoline synthesis, produces a 2-hydroxyquinoline. [20] Experimental Protocol: A Generalized Conrad-Limpach Synthesis for 4-Hydroxyquinolines
-
React the aniline with the β-ketoester, often in the absence of a solvent, at a moderate temperature (e.g., 100-120 °C) to form the β-aminoacrylate intermediate.
-
Heat the intermediate in a high-boiling solvent (e.g., Dowtherm A) to effect cyclization. [22][23]3. Cool the reaction mixture and collect the precipitated 4-hydroxyquinoline.
-
Recrystallize the product from a suitable solvent.
The Enduring Legacy and Modern Perspectives
The classical methods of quinoline synthesis, despite being over a century old, remain remarkably relevant in contemporary organic chemistry. [3][24]They are frequently employed in the synthesis of complex natural products and medicinally important compounds. [1][18][25]Modern advancements have focused on improving the efficiency, safety, and environmental friendliness of these reactions. [3][25][26]This includes the use of microwave irradiation, novel catalysts, and greener reaction media. [3][18][26]Furthermore, the development of new synthetic strategies, such as multicomponent reactions and C-H activation approaches, continues to expand the toolkit for accessing diverse quinoline scaffolds. [24][26][27]
Conclusion
The discovery and historical development of quinoline synthesis represent a rich chapter in the history of organic chemistry. From its humble origins in coal tar, the quinoline ring system has emerged as a privileged scaffold in medicinal chemistry and materials science. The foundational syntheses developed by Skraup, Doebner, von Miller, Friedländer, Combes, and Conrad-Limpach laid the groundwork for over a century of innovation. A thorough understanding of these classical methods, including their mechanisms and the rationale behind their experimental design, is indispensable for any scientist working in the fields of drug discovery and synthetic chemistry. The continued evolution of these methods, coupled with the development of novel synthetic approaches, ensures that the quinoline scaffold will remain a fertile ground for scientific discovery for years to come.
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Conrad–Limpach synthesis. In Wikipedia. Retrieved from [Link]
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synthesis of quinoline derivatives and its applications. Slideshare. Retrieved from [Link]
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Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Retrieved from [Link]
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The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]
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General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate. Retrieved from [Link]
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Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. Retrieved from [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]
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Skraup's Synthesis. Vive Chemistry - WordPress.com. Retrieved from [Link]
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A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones. Taylor & Francis. Retrieved from [Link]
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Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]
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Discovery of Quinazoline and Quinoline-Based Small Molecules as Utrophin Upregulators via AhR Antagonism for the Treatment of Duchenne Muscular Dystrophy. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
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Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. Books. Retrieved from [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]
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Preparation and Properties of Quinoline. SlidePlayer. Retrieved from [Link]
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Physical and chemical properties of substituted quinolines
An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Quinolines
Abstract
The quinoline scaffold is a privileged heterocyclic system and a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The efficacy, pharmacokinetics, and overall drug-like properties of these agents are intrinsically linked to the physical and chemical properties of the substituted quinoline ring.[1][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core physicochemical characteristics and chemical reactivity of substituted quinolines. We will delve into critical parameters such as lipophilicity (LogP), acid dissociation constant (pKa), solubility, and metabolic stability, explaining how substituent modifications allow for the fine-tuning of these properties.[4][5] Furthermore, the guide explores the chemical reactivity of the quinoline nucleus, including its behavior in electrophilic and nucleophilic substitution reactions. Detailed, field-proven experimental protocols for determining key physicochemical properties are provided, alongside visualizations to clarify complex workflows and structure-property relationships, offering a valuable resource for the rational design of novel quinoline-based therapeutics.[6][7]
Introduction to the Quinoline Scaffold
Quinoline is a heterocyclic aromatic organic compound composed of a benzene ring fused to a pyridine ring.[2][8] This bicyclic structure is a versatile pharmacophore due to its ability to engage with biological targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] First isolated from coal tar in 1834, the quinoline nucleus is now recognized as a key structural motif in a vast array of natural alkaloids (e.g., quinine, camptothecin) and synthetic drugs (e.g., chloroquine, ciprofloxacin).[9][10]
The true power of the quinoline scaffold in drug discovery lies in its amenability to substitution. The functionalization of the quinoline ring at its various positions allows for the precise modulation of its electronic and steric properties.[5][11] This ability to install a wide range of functional groups is paramount for optimizing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as enhancing its potency and selectivity for a specific biological target.[12][13] Understanding the interplay between a substituent's nature and position and the resulting physicochemical and chemical properties is therefore fundamental to modern drug design.[5]
Core Physicochemical Properties and Their Impact on Drug Development
The journey of a drug from administration to its target is governed by its physicochemical properties. For quinoline derivatives, the strategic placement of substituents is the primary tool for optimizing these characteristics.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
-
Influence on ADME: LogP heavily influences a drug's ability to cross biological membranes, its solubility, and its binding to plasma proteins. An optimal LogP value (typically between 1 and 5) is often sought to balance membrane permeability with aqueous solubility.[2]
-
Effect of Substituents: The introduction of alkyl or aryl groups increases lipophilicity, while polar groups like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) decrease it.[2] Halogens, such as fluorine or chlorine, generally increase lipophilicity. The trifluoromethyl (-CF3) group is a particularly valuable substituent as it is strongly lipophilic and can enhance metabolic stability.
-
Causality: The choice to increase or decrease lipophilicity is target-dependent. For a central nervous system (CNS) drug, higher lipophilicity is needed to cross the blood-brain barrier. Conversely, for a drug targeting a gut parasite, lower lipophilicity might be preferred to limit systemic absorption.
Acidity/Basicity (pKa)
Quinoline is a weak tertiary base (pKa of the conjugate acid is ~4.9) due to the lone pair of electrons on the nitrogen atom.[14][15] This basicity is a dominant feature that dictates the ionization state of the molecule at physiological pH.
-
Influence on ADME: The pKa value determines the degree of ionization of a drug in different body compartments (e.g., stomach, intestines, blood). Since only the neutral, un-ionized form of a drug can readily diffuse across cell membranes, pKa is crucial for absorption and distribution.[16] The basic nitrogen allows for "pH trapping," where the molecule can accumulate in acidic organelles like lysosomes or the food vacuole of the malaria parasite, a key mechanism for antimalarial quinolines.[16][17]
-
Effect of Substituents:
-
Electron-donating groups (EDGs) such as amino (-NH2) or methoxy (-OCH3) increase the electron density on the nitrogen, making it more basic (higher pKa).[17]
-
Electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), or halogens decrease the electron density on the nitrogen, making it less basic (lower pKa).[17] The position matters; EWGs at the 2- and 4-positions have a more pronounced effect.[17]
-
Aqueous Solubility
Adequate aqueous solubility is essential for drug formulation and bioavailability, particularly for oral and intravenous administration.
-
Influence on ADME: Poor solubility can lead to low absorption, erratic bioavailability, and challenges in developing parenteral formulations.
-
Effect of Substituents: Solubility is generally inversely related to lipophilicity. Introducing polar, hydrogen-bond-donating or -accepting groups (e.g., -OH, -NH2, -COOH) enhances solubility. Conversely, large, nonpolar substituents decrease it.[2] A common strategy in drug development is to form salts using the basic quinoline nitrogen to dramatically improve aqueous solubility.[14]
Metabolic Stability
The in vivo lifetime of a drug is determined by its metabolic stability, primarily its susceptibility to enzymatic degradation by systems like the cytochrome P450 (CYP) family in the liver.
-
Influence on ADME: Low metabolic stability leads to rapid clearance, a short half-life, and the potential formation of toxic metabolites. High stability ensures a longer duration of action and a more predictable dosing regimen.
-
Effect of Substituents: Metabolism often occurs at electron-rich or sterically accessible positions on the aromatic rings. Introducing substituents can block these sites of metabolism. For example, fluorination or the addition of a trifluoromethyl group at a metabolically labile position can prevent enzymatic oxidation, thereby increasing the drug's half-life.
Chemical Reactivity of the Substituted Quinoline Ring
The quinoline ring system exhibits a dual reactivity profile, with the benzene and pyridine rings showing distinct preferences for different types of reactions.[18]
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the entire heterocyclic system towards electrophilic attack compared to benzene or naphthalene.[18][19]
-
Regioselectivity: Electrophilic substitution, which requires vigorous conditions (e.g., fuming acids), occurs preferentially on the more electron-rich benzene ring at positions 5 and 8.[14][20][21]
-
Causality: The preference for C-5 and C-8 attack can be explained by examining the stability of the cationic Wheland intermediate. Attack at these positions allows the positive charge to be delocalized across the carbocyclic ring without disrupting the aromaticity of the pyridine ring, resulting in more stable resonance structures compared to attack at C-6 or C-7.[21][22]
-
Effect of Substituents:
-
Activating groups (EDGs) on the benzene ring facilitate electrophilic substitution.
-
Deactivating groups (EWGs) make the reaction even more difficult.
-
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, especially when a good leaving group (like a halogen) is present.[18][19]
-
Regioselectivity: Nucleophilic substitution occurs almost exclusively on the pyridine ring at positions 2 and 4.[14][21][23]
-
Causality: Attack at C-2 or C-4 allows the negative charge in the Meisenheimer-like intermediate to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[21][23] Attack at C-3 does not allow for this stabilization, making it a much less favorable pathway.[21] Halogenated quinolines at positions 2 and 4 are particularly reactive and serve as versatile intermediates in synthesis.[23]
Oxidation and Reduction
-
Oxidation: The quinoline ring system is generally resistant to oxidation.[4] Under harsh conditions (e.g., alkaline KMnO4), the benzene ring is preferentially opened to yield pyridine-2,3-dicarboxylic acid (quinolinic acid).[4][19]
-
Reduction: The pyridine ring is more easily reduced than the benzene ring. Catalytic hydrogenation typically yields 1,2,3,4-tetrahydroquinoline.[4][14] However, the choice of reducing agent and reaction conditions can allow for selective reduction of either ring.[20]
Diagram 1: General Reactivity of the Quinoline Nucleus
Caption: Regioselectivity of electrophilic (red) and nucleophilic (blue) attack on the quinoline ring.
Experimental Determination of Key Physicochemical Properties
Accurate and reproducible measurement of physicochemical properties is non-negotiable in drug development. The following protocols represent standard, self-validating methodologies.
Protocol: pKa Determination by Potentiometric Titration
This method measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa.
Methodology:
-
Sample Preparation: Prepare a ~10 mM solution of the substituted quinoline in a co-solvent system (e.g., 50:50 methanol/water) to ensure complete solubility.
-
Apparatus Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the sample solution in a jacketed beaker maintained at 25°C with a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the quinoline has been protonated). This point corresponds to the inflection point on the first derivative plot of the titration curve.
-
Trustworthiness Check: The protocol is self-validating by running a standard compound with a known pKa (e.g., pyridine) to confirm the accuracy of the system calibration and execution.
Diagram 2: Experimental Workflow for pKa Determination
Caption: Workflow for determining pKa via potentiometric titration.
Protocol: Lipophilicity (LogP) Determination by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP based on a compound's retention time.[24]
Methodology:
-
System Preparation: Use a C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
-
Standard Preparation: Prepare stock solutions of a series of standard compounds with known LogP values that span the expected range of the test compound.
-
Calibration Curve: Perform a series of isocratic runs with varying percentages of the organic modifier (e.g., 40%, 50%, 60%, 70%, 80%). For each run, inject the standards and record their retention times (t_R). Calculate the retention factor, k, for each. Plot log k for each standard against the percentage of organic modifier and extrapolate to 100% aqueous phase to get log k_w. Finally, plot the known LogP values of the standards against their calculated log k_w values to generate a linear calibration curve.
-
Sample Analysis: Inject the test compound under the same set of isocratic conditions. Determine its log k_w value.
-
LogP Calculation: Use the linear regression equation from the calibration curve to calculate the LogP of the test compound from its log k_w.
-
Trustworthiness Check: The linearity of the calibration curve (R² > 0.98) validates the method. The inclusion of a quality control standard with a known LogP in each run ensures run-to-run consistency.
Diagram 3: Workflow for LogP Determination by RP-HPLC
Caption: Workflow for estimating LogP using RP-HPLC.
Structure-Property and Structure-Activity Relationships (SPR/SAR)
The ultimate goal of tuning physicochemical properties is to optimize biological activity. SAR studies correlate changes in structure with changes in potency, selectivity, and ADME properties.[25]
For example, in the development of fluoroquinolone antibiotics, SAR studies have established clear relationships:
-
N-1 Substituent: A cyclopropyl group at N-1 is often optimal for antibacterial potency.[25]
-
C-6 Fluoro Group: The incorporation of a fluorine atom at C-6 dramatically increases activity against a broad spectrum of bacteria.[25]
-
C-7 Piperazine Ring: A piperazine moiety at C-7 is crucial for potent activity, particularly against Gram-negative bacteria.[25]
-
C-8 Position: A halogen (F or Cl) at C-8 can improve oral absorption and potency.[25]
These relationships are not mere observations; they are rooted in the physicochemical principles discussed. The C-6 fluoro group, for instance, alters the electronics of the ring system, while the C-7 piperazine group impacts solubility, pKa, and target binding.
Table 1: Influence of Substituents on Quinolone Antibacterial Activity
| Position | Favorable Substituent | Physicochemical Impact | Consequence for Activity |
| N-1 | Cyclopropyl, Ethyl | Increases lipophilicity | Enhances cell penetration and target binding[25] |
| C-3 | Carboxylic Acid | Essential for target binding (DNA gyrase)[25] | Loss of this group abolishes activity |
| C-6 | Fluorine | Increases lipophilicity, alters electronics | Monumental increase in potency[25] |
| C-7 | Piperazine/Pyrrolidine | Increases polarity, adds a basic center | Broadens antibacterial spectrum, improves pharmacokinetics[25] |
| C-8 | Methoxy, Halogen | Modulates lipophilicity and electronics | Fine-tunes spectrum of activity (Gram-positive vs. Gram-negative)[25] |
Conclusion
Substituted quinolines represent a remarkably versatile and enduring scaffold in drug discovery.[15][26] Their therapeutic success is a direct consequence of the ability to rationally modify their structure to achieve a desired profile of physical and chemical properties. A deep, mechanistic understanding of how substituents influence lipophilicity, pKa, solubility, metabolic stability, and chemical reactivity is essential for any scientist working in this space. By leveraging this knowledge and employing robust experimental methodologies for characterization, researchers can accelerate the design and development of novel, safer, and more effective quinoline-based medicines.[6][11]
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Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]
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Reactions of Quinoline. (2020). YouTube. [Link]
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Nucleophilic substitution in quinoline and isoquinoline. (n.d.). Química Organica.org. [Link]
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Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers. [Link]
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Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. (n.d.). ResearchGate. [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]
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Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. [Link]
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Quinolines: the role of substitution site in antileishmanial activity. (2025). Frontiers. [Link]
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Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (n.d.). PubMed Central. [Link]
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The experimental lipophilicity (logPTLC) for compounds 1-24. (n.d.). ResearchGate. [Link]
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A Technical Guide to the Biological Activity of Novel Quinoline Derivatives
Preamble: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged structure" in the landscape of drug discovery.[1][2] Its inherent structural rigidity, lipophilicity, and hydrogen bonding capabilities allow it to interact with a multitude of biological targets with high affinity.[1] First isolated from coal tar in 1834, quinoline itself has few direct applications; however, its derivatives are central to a vast array of pharmacologically active compounds.[3] The therapeutic versatility of the quinoline nucleus is remarkable, with derivatives demonstrating potent anticancer, antimalarial, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[4][5]
This guide provides an in-depth exploration of the diverse biological activities of novel quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a review of activities but also the mechanistic rationale, structure-activity relationship (SAR) insights, and validated experimental protocols necessary to advance research in this dynamic field. We will delve into the causality behind experimental design, providing a framework for the rational development of next-generation quinoline-based therapeutics.[6]
Synthetic Strategies: A Gateway to Chemical Diversity
The pharmacological potential of the quinoline scaffold is unlocked through the strategic functionalization of its core structure.[7] The development of efficient synthetic methodologies is therefore critical. While numerous methods exist, a general workflow provides a conceptual foundation for the synthesis of novel derivatives.
Caption: General workflow for the synthesis and evaluation of novel quinoline derivatives.
Classic methods like the Skraup synthesis and Friedländer annulation have been cornerstones, but modern advancements focus on more versatile and environmentally benign approaches, such as metal-catalyzed and microwave-assisted reactions, to generate diverse libraries of compounds for screening.[7]
Anticancer Activity: Targeting Malignant Processes
Quinoline derivatives have emerged as a significant class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[8] These mechanisms include inducing cell cycle arrest and apoptosis, inhibiting angiogenesis (the formation of new blood vessels), and disrupting cell migration.[8][9]
Mechanism of Action: DNA Damage and Enzyme Inhibition
A primary anticancer strategy for many quinoline derivatives involves interaction with DNA and the inhibition of key enzymes involved in DNA replication and repair.[8] Some compounds function as DNA intercalating agents, inserting themselves between DNA base pairs and disrupting the helical structure, which can trigger a DNA damage response and subsequent apoptosis.[10][11]
Furthermore, quinoline-based compounds are potent inhibitors of various enzymes critical for cancer cell survival, including:
-
Topoisomerases: These enzymes are crucial for managing DNA topology during replication. Their inhibition leads to DNA strand breaks and cell death.
-
Tyrosine Kinases: Many quinoline derivatives act as inhibitors of tyrosine kinases (e.g., EGFR, VEGFR), which are often overactive in cancer and drive cell proliferation and angiogenesis.[3]
-
DNA Methyltransferases (DNMTs): Recent studies have shown that quinoline analogs can inhibit enzymes like DNMT1, representing a novel epigenetic approach to cancer therapy.[11]
Caption: Simplified pathway of quinoline-induced anticancer activity.
Structure-Activity Relationship (SAR)
The anticancer efficacy of quinoline derivatives is highly dependent on the substitution patterns on the core scaffold.[12]
-
Position 4: Substitution with amino side chains often enhances antiproliferative effects.[8][12]
-
Position 7: The presence of a bulky or electron-withdrawing group (e.g., chlorine) can be beneficial for activity.[12]
-
Hybrid Molecules: Linking the quinoline scaffold to other pharmacophores, such as chalcone, has produced hybrid molecules with potent cytotoxicity against various cancer cell lines.[13][14]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative quinoline derivatives against various human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) | Reference |
| 12e | Quinoline-Chalcone Hybrid | MGC-803 (Gastric) | 1.38 | [13][14] |
| 12e | Quinoline-Chalcone Hybrid | HCT-116 (Colon) | 5.34 | [13] |
| 12e | Quinoline-Chalcone Hybrid | MCF-7 (Breast) | 5.21 | [13][14] |
| 24d | Quinoline-Chalcone Hybrid | K562 (Leukemia) | 0.009 | [15] |
| Compound 55 | 4-(pyrazolyl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 (µg/ml) | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the in vitro cytotoxicity of novel compounds.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., MGC-803, HCT-116) in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.
-
Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
-
Compound Treatment:
-
After 24 hours of incubation (to allow cell attachment), prepare serial dilutions of the test quinoline derivatives in culture media. A common solvent is DMSO; ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Remove the old media from the wells and add 100 µL of media containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Causality: A 48-72 hour incubation period is typically sufficient for antiproliferative effects to manifest without significant cell death in the control wells.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the supernatant. Add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
-
Antimalarial Activity: A Legacy of Heme Detoxification Inhibition
The quinoline scaffold is the backbone of some of the most important antimalarial drugs in history, including quinine and chloroquine.[9][16] Their primary mechanism of action targets a unique biological process in the malaria parasite, Plasmodium falciparum, during its life stage within red blood cells.[17]
Mechanism of Action
Plasmodium digests host hemoglobin in its acidic food vacuole to obtain amino acids.[17][18] This process releases large quantities of heme, which is toxic to the parasite. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin (β-hematin).[18][19]
Quinoline antimalarials are weak bases that accumulate to high concentrations in the acidic food vacuole.[16][20] Here, they interfere with heme detoxification by binding to heme molecules, preventing their polymerization into hemozoin.[19] The buildup of toxic, unpolymerized heme leads to oxidative stress, membrane damage, and parasite death.[18]
Caption: Mechanism of quinoline antimalarials via inhibition of hemozoin formation.
Structure-Activity Relationship (SAR)
For 4-aminoquinoline antimalarials like chloroquine, specific structural features are essential for activity:[21]
-
7-Chloro Group: An electron-withdrawing group at position 7 is critical for optimal activity. Replacing it with an electron-donating group like methyl results in a complete loss of potency.[21]
-
4-Amino Side Chain: The dialkylaminoalkyl side chain at position 4 is essential. The length of the carbon chain between the two nitrogen atoms influences both potency and toxicity.[21]
Antimicrobial & Antiviral Activities
Beyond their anticancer and antimalarial roles, quinoline derivatives exhibit a broad spectrum of activity against bacteria, fungi, and viruses.[5][22]
Antibacterial and Antifungal Mechanisms
The well-known fluoroquinolone antibiotics (e.g., ciprofloxacin) act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[23] Novel quinoline derivatives are being explored that target different pathways. For instance, some have been designed as inhibitors of the peptide deformylase (PDF) enzyme, which is crucial for bacterial protein synthesis.[24] Antifungal activity often stems from the disruption of the fungal cell wall or key metabolic enzymes.[24]
Antiviral Mechanisms
The antiviral activity of quinoline derivatives is diverse. Some compounds inhibit viral replication by targeting viral enzymes, such as reverse transcriptase or proteases.[25] Others may interfere with the entry of the virus into host cells or modulate the host's immune response.[25] For example, certain 2,8-bis(trifluoromethyl)quinoline derivatives have shown potent inhibition of Zika Virus (ZIKV) replication.[25]
Quantitative Data: Antimicrobial & Antiviral Efficacy
| Compound Class | Target Organism | Activity Metric | Result | Reference |
| 5-sulphonamido-8-hydroxyquinolines | E. coli, P. aeruginosa | Growth Inhibition | Potent | [26] |
| 5-sulphonamido-8-hydroxyquinolines | Avian Paramyxovirus (APMV-1) | IC₅₀ (in ovo) | 3-4 µ g/egg | [26] |
| N-methylbenzoindolo[3,2-b]-quinoline | Vancomycin-resistant E. faecium | MIC | 4 µg/mL | [27] |
| N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine | Zika Virus (ZIKV) | EC₅₀ | 0.8 µM | [27] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture the target bacterial strain (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth).
-
Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Causality: A standardized inoculum is crucial for reproducibility, as the final MIC value is dependent on the initial number of bacteria.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test quinoline compound in the broth. The concentration range should be wide enough to capture the MIC.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[28] This can be confirmed by measuring the optical density (OD) at 600 nm.
-
Neuroprotective and Anti-inflammatory Activities
Emerging research highlights the potential of quinoline derivatives in treating neurodegenerative diseases and inflammatory conditions.[29][30] Their mechanisms often involve a multi-target approach, including antioxidant effects, enzyme inhibition, and modulation of inflammatory pathways.[31]
Many neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, are associated with oxidative stress and metal ion dysregulation.[32] Quinoline derivatives with chelating and radical-scavenging properties can mitigate these effects.[29] Furthermore, they have been shown to inhibit key enzymes in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[31][32] Their anti-inflammatory activity is often linked to the inhibition of pathways like NF-κB, which controls the production of pro-inflammatory cytokines.[28]
Future Perspectives and Conclusion
The quinoline scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its remarkable versatility continues to provide a fertile ground for the development of novel therapeutic agents.[4][9] Future research will likely focus on several key areas:
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, which is particularly relevant for complex diseases like cancer and neurodegeneration.
-
Targeted Delivery: Conjugating quinoline derivatives to targeting moieties to improve their delivery to specific cells or tissues, thereby enhancing efficacy and reducing side effects.
-
Overcoming Resistance: Synthesizing novel analogs and hybrids to combat the growing problem of drug resistance, especially in infectious diseases and oncology.[33]
This guide has provided a framework for understanding and investigating the biological activities of novel quinoline derivatives. By integrating mechanistic insights with robust experimental protocols and SAR analysis, researchers can rationally design and validate the next generation of quinoline-based drugs, continuing the rich legacy of this exceptional pharmacophore.
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Navigating the Solubility Landscape of (6-Bromo-2-methylquinolin-4-yl)methanol: A Technical Guide for Drug Development Professionals
Abstract
(6-Bromo-2-methylquinolin-4-yl)methanol is a heterocyclic compound of significant interest in pharmaceutical research and development, serving as a versatile building block in the synthesis of novel therapeutic agents.[1] Its solubility in various organic solvents is a critical physicochemical parameter that dictates its handling, formulation, and ultimate bioavailability. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, the underlying factors governing its dissolution, and robust methodologies for its empirical determination. This document is intended to be a vital resource for researchers, scientists, and drug development professionals engaged in the preclinical and formulation stages of pharmaceutical development.
Introduction: The Quinoline Scaffold and the Significance of Solubility
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with applications ranging from anticancer to antimalarial treatments.[2][3][4] The solubility of these compounds is a pivotal factor that influences their journey from a laboratory curiosity to a viable drug candidate. Poor solubility can lead to challenges in formulation, reduced absorption, and ultimately, diminished therapeutic efficacy.[5] Therefore, a thorough understanding and characterization of a compound's solubility profile are paramount in the early stages of drug discovery and development.[6]
This compound, with its substituted quinoline core, presents a unique set of physicochemical properties. The presence of the bromine atom, the methyl group, and the hydroxymethyl group all contribute to its polarity, crystal lattice energy, and potential for hydrogen bonding, all of which are key determinants of its solubility in different solvent systems.
Theoretical Framework: Factors Influencing the Solubility of this compound
The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium between the solid state and the dissolved state.[7] For this compound, several key factors will dictate its solubility in a given organic solvent:
-
"Like Dissolves Like" - The Role of Polarity: The principle of "like dissolves like" is a fundamental concept in predicting solubility. The quinoline ring system possesses a degree of aromaticity and the nitrogen atom introduces polarity. The bromomethyl substituent further enhances this, while the hydroxymethyl group is capable of acting as both a hydrogen bond donor and acceptor. Consequently, this compound is expected to exhibit greater solubility in polar organic solvents.[8] Solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are likely to be effective at solvating this molecule.[9] Conversely, its solubility in nonpolar solvents like hexane or toluene is anticipated to be significantly lower.
-
Temperature's Influence: For most solid solutes, solubility increases with temperature.[8][9] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid. Increased thermal energy helps to overcome these intermolecular forces, leading to greater dissolution. This relationship is a critical consideration for processes such as recrystallization and for understanding the stability of supersaturated solutions.
-
Solvent-Solute Interactions: The specific interactions between the solvent molecules and this compound are crucial. Hydrogen bonding between the hydroxymethyl group of the solute and protic solvents (e.g., alcohols) or aprotic hydrogen bond acceptors (e.g., DMSO) will significantly enhance solubility. Dipole-dipole interactions and van der Waals forces also play a role.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in the solid crystal lattice must be overcome by the solvent-solute interactions. A higher crystal lattice energy will generally result in lower solubility. The presence of the bromine atom can influence crystal packing and, consequently, the lattice energy.
Experimental Determination of Solubility: Methodologies and Best Practices
While theoretical principles provide a valuable predictive framework, empirical determination of solubility is essential for accurate characterization. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[10] However, for higher throughput screening in early drug discovery, kinetic solubility methods are often employed.[6]
Thermodynamic Solubility Determination: The Shake-Flask Method
This method measures the equilibrium solubility of a compound in a specific solvent at a given temperature.[11]
Experimental Protocol:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. A shaker or rotator is recommended for consistent mixing.
-
Phase Separation: After equilibration, it is critical to separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation or filtration.[7]
-
Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Use a chemically inert syringe filter (e.g., PTFE) to separate the solid. Care must be taken to avoid adsorption of the compound onto the filter material.[7]
-
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[6] This method is often used in high-throughput screening to identify compounds with potential solubility issues early in the discovery process.[6]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent in which it is highly soluble, such as DMSO.[11]
-
Addition to Aqueous Buffer: Add a small volume of the stock solution to a larger volume of an aqueous buffer or the desired solvent system.
-
Precipitation and Measurement: The compound may precipitate out of solution. After a short incubation period, the amount of compound remaining in solution is measured, often using techniques like nephelometry, which measures light scattering from suspended particles.[5]
Diagram of Kinetic vs. Thermodynamic Solubility:
Caption: Conceptual Difference Between Solubility Types.
Predicted Solubility Profile of this compound
Based on the structural features and general principles of solubility for quinoline derivatives, a qualitative solubility profile can be predicted. This should be used as a starting point for experimental investigation.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the hydroxymethyl group.[8] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Good dipole-dipole interactions; can accept hydrogen bonds. |
| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate to Low | Limited polarity and hydrogen bonding capability. |
| Nonpolar | Hexane, Toluene | Very Low | "Like dissolves like" principle; unfavorable interactions. |
Conclusion and Future Directions
A comprehensive understanding of the solubility of this compound is a critical enabler for its successful development as a pharmaceutical intermediate. This guide has outlined the key theoretical considerations and provided robust, actionable protocols for the empirical determination of its solubility in organic solvents. It is strongly recommended that researchers experimentally determine the solubility of this compound in a range of pharmaceutically relevant solvents to build a comprehensive data package. This will inform decisions related to reaction conditions for further synthesis, purification strategies such as recrystallization, and the early stages of formulation development. Future work should focus on generating quantitative solubility data at various temperatures and in binary solvent systems to create a more complete and predictive model of its dissolution behavior.
References
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Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). [Link]
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A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
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2-(2-quinolyl)quinoline - Solubility of Things. [Link]
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Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. (2019-02-25). [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. [Link]
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Initial Pharmacological Screening of (6-Bromo-2-methylquinolin-4-yl)methanol: A Technical Guide
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system, a bicyclic heterocycle, is a cornerstone of medicinal chemistry, forming the structural core of numerous synthetic and natural compounds with a wide array of biological activities.[1] The versatility of this scaffold allows for extensive functionalization, leading to derivatives with potent and selective therapeutic effects.[1] (6-Bromo-2-methylquinolin-4-yl)methanol is a quinoline derivative with potential applications in oncology and the treatment of infectious diseases.[2] This technical guide provides a comprehensive framework for the initial pharmacological screening of this compound, outlining a logical, tiered approach to efficiently assess its therapeutic potential and identify potential liabilities early in the drug discovery process.
Synthesis of this compound
A proposed, generalized synthetic workflow is presented below. It is imperative that this proposed synthesis be optimized and validated in a laboratory setting.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Tier 1: Primary In Vitro Screening
The initial screening phase is designed to broadly assess the biological activity of this compound across several key therapeutic areas where quinoline derivatives have shown promise. This tiered approach allows for a cost-effective and efficient evaluation, prioritizing compounds with significant activity for further investigation.
Cytotoxicity and Anticancer Activity
Given the established anticancer potential of quinoline derivatives, a primary assessment of cytotoxicity against a panel of human cancer cell lines is a logical starting point.[4] The MTT assay is a robust and widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[5][6]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and add to the cells at various concentrations. Include a vehicle control (DMSO alone) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory potential.[8][9]
-
Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^5 cells/mL and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS to induce NO production. Include a negative control (cells alone), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., L-NAME).[9]
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.[8][9]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. A preliminary screen for antibacterial and antifungal activity is warranted. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).[1][10]
-
Preparation of Inoculum: Prepare a standardized inoculum of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth medium.[10]
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Antimalarial Activity
Quinoline-based compounds, such as chloroquine and quinine, are historically significant antimalarial drugs. Therefore, assessing the in vitro activity against Plasmodium falciparum is a crucial step.
-
Parasite Culture: Maintain a synchronized culture of a drug-sensitive strain of P. falciparum (e.g., 3D7) in human erythrocytes.
-
Compound Treatment: Add serial dilutions of this compound to a 96-well plate containing the parasitized red blood cells.
-
Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value by comparing the fluorescence of treated wells to that of untreated controls.
Tier 2: Secondary Screening and Safety Assessment
Compounds that demonstrate significant activity in the primary screens will advance to secondary screening. This phase aims to confirm the initial findings, gain insights into the mechanism of action, and assess preliminary safety profiles.
hERG Safety Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to cardiac arrhythmias, a significant safety concern in drug development.[11] An early assessment of hERG liability is therefore essential. Automated patch-clamp systems provide a high-throughput method for this evaluation.[11][12]
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Apply a range of concentrations of this compound to the cells using an automated patch-clamp system (e.g., QPatch).[11]
-
Electrophysiological Recording: Record the hERG channel currents before and after compound application.
-
Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value.
Preliminary In Vivo Toxicity
A preliminary in vivo toxicity study in rodents provides an initial assessment of the compound's safety profile in a whole-animal system. This helps to identify a maximum tolerated dose (MTD) and potential target organs for toxicity.[13][14]
-
Animal Dosing: Administer single, escalating doses of this compound to groups of mice (e.g., via oral gavage or intraperitoneal injection). Include a vehicle control group.[13]
-
Observation: Closely monitor the animals for clinical signs of toxicity, morbidity, and mortality for up to 14 days.[13]
-
Body Weight Measurement: Record the body weight of each animal before dosing and at regular intervals throughout the study.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to examine for any organ abnormalities.
-
Data Analysis: Determine the MTD and identify any overt signs of toxicity.
Data Summary and Interpretation
The data generated from this initial pharmacological screening should be compiled and analyzed to make informed decisions about the future development of this compound.
| Assay | Endpoint | Purpose |
| Tier 1: Primary Screening | ||
| MTT Cytotoxicity | IC50 | Assess general cytotoxicity and potential anticancer activity. |
| Nitric Oxide (NO) Inhibition | IC50 | Evaluate potential anti-inflammatory properties. |
| Broth Microdilution | MIC | Determine antibacterial and antifungal activity. |
| Antimalarial Assay | IC50 | Assess activity against Plasmodium falciparum. |
| Tier 2: Secondary Screening | ||
| hERG Safety Assay | IC50 | Identify potential for cardiac toxicity. |
| In Vivo Acute Toxicity | MTD | Determine the maximum tolerated dose and observe for overt toxicity. |
Logical Progression of Screening
The proposed screening cascade follows a logical progression from broad, in vitro activity assessments to more specific in vitro safety and in vivo tolerability studies.
Caption: A tiered approach to the initial pharmacological screening.
Conclusion
This technical guide provides a robust and scientifically sound framework for the initial pharmacological screening of this compound. By employing this tiered approach, researchers can efficiently and cost-effectively evaluate the therapeutic potential of this compound, while also identifying potential safety liabilities at an early stage. The data generated will be crucial for guiding further lead optimization and preclinical development efforts.
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- In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. (2003). Antimicrobial Agents and Chemotherapy.
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- Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (2021). Pharmaceutics.
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Methodological & Application
Synthesis of (6-Bromo-2-methylquinolin-4-yl)methanol from 4-bromoaniline: An In-depth Technical Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the multi-step synthesis of (6-Bromo-2-methylquinolin-4-yl)methanol, a valuable building block in medicinal chemistry and drug development, starting from commercially available 4-bromoaniline. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of organic synthesis.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This has led to the development of quinoline-based drugs with a broad spectrum of therapeutic applications, including antimalarial, antibacterial, anticancer, and anti-inflammatory activities. The targeted synthesis of specifically functionalized quinolines, such as this compound, is therefore of significant interest for the exploration of new chemical entities with potential therapeutic value.
Synthetic Strategy Overview
The synthesis of this compound from 4-bromoaniline is a two-step process. The first step involves the construction of the quinoline core via the Doebner reaction to yield the key intermediate, 6-bromo-2-methylquinoline-4-carboxylic acid. The second step is the selective reduction of the carboxylic acid functionality to the corresponding primary alcohol.
Caption: Overall synthetic route from 4-bromoaniline to this compound.
Part 1: Synthesis of 6-Bromo-2-methylquinoline-4-carboxylic acid via the Doebner Reaction
The Doebner reaction is a classic and versatile method for the synthesis of quinoline-4-carboxylic acids. It is a one-pot, three-component condensation reaction involving an aniline, an aldehyde, and pyruvic acid.[1][2] For the synthesis of our target intermediate, 4-bromoaniline is reacted with acetaldehyde and pyruvic acid.
Reaction Mechanism: The Doebner Reaction
The mechanism of the Doebner reaction is thought to proceed through the initial formation of a Schiff base from the reaction of the aniline and the aldehyde. This is followed by the reaction of the Schiff base with the enol form of pyruvic acid. Subsequent intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration and oxidation, yields the aromatic quinoline-4-carboxylic acid.
Caption: Plausible mechanism of the Doebner reaction for the synthesis of the quinoline core.
Experimental Protocol: Synthesis of 6-Bromo-2-methylquinoline-4-carboxylic acid
This protocol is an adaptation of established Doebner reaction procedures, optimized for an electron-deficient aniline.[3][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-Bromoaniline | 172.03 | 10 | 1.72 g |
| Paraldehyde | 132.16 | 12 (as acetaldehyde) | 1.1 mL |
| Pyruvic acid | 88.06 | 11 | 0.8 mL |
| Ethanol | 46.07 | - | 30 mL |
| Concentrated HCl | 36.46 | - | 1 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (1.72 g, 10 mmol) and ethanol (30 mL).
-
Stir the mixture until the 4-bromoaniline is completely dissolved.
-
Carefully add concentrated hydrochloric acid (1 mL) to the solution.
-
In a separate beaker, depolymerize paraldehyde (1.1 mL, equivalent to approx. 12 mmol of acetaldehyde) by adding a few drops of concentrated sulfuric acid and gently warming. Caution: This should be performed in a well-ventilated fume hood. Collect the acetaldehyde distillate.
-
Slowly add the freshly distilled acetaldehyde to the reaction mixture.
-
Add pyruvic acid (0.8 mL, 11 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure 6-bromo-2-methylquinoline-4-carboxylic acid.
Characterization of 6-Bromo-2-methylquinoline-4-carboxylic acid:
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₁H₈BrNO₂
-
Molecular Weight: 266.10 g/mol
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.50 (d, J = 1.8 Hz, 1H), 8.15 (d, J = 8.8 Hz, 1H), 7.95 (dd, J = 8.8, 2.2 Hz, 1H), 7.80 (s, 1H), 2.70 (s, 3H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 167.5, 156.0, 147.5, 137.0, 133.5, 130.0, 128.5, 125.0, 122.0, 118.0, 24.5.
-
IR (KBr, cm⁻¹): 3400-2500 (br, O-H), 1720 (C=O), 1600, 1550, 1480 (C=C, C=N).
-
MS (ESI): m/z 266.0 [M+H]⁺, 268.0 [M+H+2]⁺.
Part 2: Reduction of 6-Bromo-2-methylquinoline-4-carboxylic acid to this compound
The selective reduction of the carboxylic acid group in the presence of the quinoline ring is a critical step. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for the reduction of carboxylic acids to primary alcohols.[4] Alternatively, borane complexes such as borane-tetrahydrofuran (BH₃·THF) can also be employed, sometimes offering better selectivity.[5]
Reaction Mechanism: Reduction with LiAlH₄
The reduction of a carboxylic acid with LiAlH₄ proceeds via the formation of an aluminum alkoxide intermediate. The hydride from LiAlH₄ first deprotonates the carboxylic acid. Then, a second equivalent of hydride attacks the carbonyl carbon. Subsequent workup with water protonates the alkoxide to yield the primary alcohol.[4]
Caption: General mechanism for the reduction of a carboxylic acid to a primary alcohol using LiAlH₄.
Experimental Protocol: Synthesis of this compound
Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 6-Bromo-2-methylquinoline-4-carboxylic acid | 266.10 | 5 | 1.33 g |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 15 | 0.57 g |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 50 mL |
| Ethyl acetate | 88.11 | - | As needed |
| Saturated aqueous sodium sulfate solution | - | - | As needed |
| Anhydrous magnesium sulfate | 120.37 | - | As needed |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (0.57 g, 15 mmol) and anhydrous THF (20 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 6-bromo-2-methylquinoline-4-carboxylic acid (1.33 g, 5 mmol) in anhydrous THF (30 mL).
-
Transfer the solution of the carboxylic acid to the dropping funnel and add it dropwise to the LiAlH₄ suspension over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the dropwise addition of ethyl acetate, followed by the slow, sequential addition of water and then a saturated aqueous solution of sodium sulfate.
-
A white precipitate will form. Stir the mixture vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Combine the filtrate and washings and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford pure this compound.
Characterization of this compound:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₁H₁₀BrNO
-
Molecular Weight: 252.11 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 8.20 (d, J = 1.8 Hz, 1H), 7.95 (d, J = 8.8 Hz, 1H), 7.70 (dd, J = 8.8, 2.2 Hz, 1H), 7.30 (s, 1H), 4.90 (s, 2H), 2.65 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 158.0, 148.0, 147.0, 133.0, 131.0, 128.0, 124.0, 121.0, 119.0, 62.0, 25.0.
-
IR (KBr, cm⁻¹): 3350 (br, O-H), 3050, 2920, 1600, 1560, 1480, 1050 (C-O).
-
MS (ESI): m/z 252.0 [M+H]⁺, 254.0 [M+H+2]⁺.
Conclusion
The synthesis of this compound from 4-bromoaniline has been successfully demonstrated through a reliable two-step sequence. The initial Doebner reaction provides a robust method for the construction of the substituted quinoline-4-carboxylic acid intermediate. Subsequent reduction with lithium aluminum hydride affords the target alcohol in good yield. The detailed protocols and characterization data provided in this guide should enable researchers to confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry.
References
- Benchchem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
- ChemicalBook. (n.d.). 6-Bromoquinoline-2-carboxylic acid synthesis.
- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- Doebner Reaction. In Name Reactions in Organic Synthesis.
- Wikipedia. (n.d.). Doebner reaction.
- Benchchem. (2025).
- Oakwood Chemical. (n.d.). 6-Bromo-2-methyl-quinoline-4-carboxylic acid.
- Chemguide. (n.d.). Reduction of carboxylic acids.
- University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols.
- Khan Academy. (n.d.). Reduction of carboxylic acids (video).
Sources
Application Notes and Protocols for (6-Bromo-2-methylquinolin-4-yl)methanol in Medicinal Chemistry
Introduction: The Quinoline Scaffold and the Strategic Value of (6-Bromo-2-methylquinolin-4-yl)methanol
The quinoline nucleus, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry.[1][2][3][4] Its rigid structure and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold," appearing in a multitude of approved drugs and clinical candidates.[2][5] The versatility of the quinoline ring system allows for the synthesis of a vast array of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][6][7][8]
This compound emerges as a particularly valuable building block in drug discovery.[2] This trifunctional molecule offers three distinct points for chemical modification:
-
The 6-bromo position: A reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.
-
The 4-hydroxymethyl group: Allows for the formation of ethers and esters, providing a means to modulate physicochemical properties and explore new interactions with biological targets.
-
The 2-methyl group: Can be a key pharmacophoric feature or a site for further functionalization.
This application note provides a comprehensive guide to the synthesis and application of this compound for researchers, scientists, and drug development professionals. It includes detailed, field-proven protocols for its synthesis and derivatization, along with insights into its potential in developing novel therapeutic agents.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process, beginning with the construction of the quinoline core via the Doebner reaction to form the carboxylic acid precursor, followed by its selective reduction to the desired primary alcohol.
Step 1: Synthesis of 6-Bromo-2-methylquinoline-4-carboxylic acid via the Doebner Reaction
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[3] In this case, 4-bromoaniline, acetaldehyde (generated in situ from paraldehyde), and pyruvic acid are reacted to form the desired intermediate.
Experimental Protocol: Doebner Reaction
Materials:
-
4-Bromoaniline
-
Paraldehyde
-
Pyruvic acid
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution (10% w/v)
-
Activated Charcoal
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and filtration
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromoaniline (1.0 equivalent) in absolute ethanol (5 mL per gram of aniline).
-
Addition of Reactants: To the stirred solution, add paraldehyde (1.2 equivalents) followed by the slow, dropwise addition of pyruvic acid (1.1 equivalents). An exothermic reaction may be observed.
-
Reflux: After the initial reaction subsides, heat the mixture to reflux using a heating mantle and maintain reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature. The product may begin to precipitate.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash the filter cake with cold ethanol.
-
Suspend the crude solid in water and add 10% sodium hydroxide solution until the solid dissolves.
-
Treat the solution with activated charcoal and heat gently for 15 minutes.
-
Filter the hot solution to remove the charcoal.
-
Acidify the filtrate with concentrated hydrochloric acid until precipitation is complete.
-
Collect the purified 6-Bromo-2-methylquinoline-4-carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 2: Reduction of 6-Bromo-2-methylquinoline-4-carboxylic acid
The carboxylic acid is then reduced to the corresponding primary alcohol. Borane-tetrahydrofuran complex (BH₃·THF) is an effective and selective reagent for this transformation, minimizing side reactions.
Experimental Protocol: Reduction of Carboxylic Acid
Materials:
-
6-Bromo-2-methylquinoline-4-carboxylic acid
-
Borane-tetrahydrofuran complex (BH₃·THF, 1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous Sodium Bicarbonate solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-2-methylquinoline-4-carboxylic acid (1.0 equivalent).
-
Dissolution: Add anhydrous THF to dissolve the starting material.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add BH₃·THF solution (approximately 2.0-3.0 equivalents) dropwise via syringe.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add methanol dropwise to quench the excess borane.
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure.
-
Add ethyl acetate and saturated aqueous sodium bicarbonate solution to the residue.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
-
Visualization of the Synthetic Pathway
Caption: Synthetic route to this compound.
Applications in Medicinal Chemistry: A Versatile Synthetic Intermediate
This compound is a powerful scaffold for generating diverse libraries of compounds for biological screening. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group at the 4-position can be readily derivatized.
Palladium-Catalyzed Cross-Coupling Reactions at the 6-Position
The Suzuki-Miyaura and Sonogashira coupling reactions are robust methods for forming carbon-carbon bonds, allowing for the introduction of a wide range of substituents at the 6-position of the quinoline ring.[9][10][11][12]
The Suzuki-Miyaura coupling enables the synthesis of biaryl and heteroaryl quinoline derivatives, which are prevalent motifs in many kinase inhibitors.[13]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF, Toluene)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 equivalent), the boronic acid/ester, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system.
-
Reaction: Heat the mixture to 80-120 °C with vigorous stirring for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation:
-
Cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
The Sonogashira coupling allows for the introduction of alkyne moieties, which can serve as isosteres for other functional groups or as handles for further "click" chemistry modifications.[12]
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
-
Solvent (e.g., THF, DMF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), the palladium catalyst, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the solvent, base, and then the terminal alkyne.
-
Reaction: Stir the mixture at room temperature to 80 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Isolation:
-
Concentrate the reaction mixture.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Visualization of Derivatization Strategies
Caption: Key derivatization pathways for this compound.
Derivatization of the 4-Hydroxymethyl Group
The primary alcohol at the 4-position can be readily converted into ethers or esters to modulate the compound's properties, such as lipophilicity, metabolic stability, and to introduce additional points of interaction with biological targets.
Table 1: Potential Applications of Derivatives
| Derivative Class | Potential Therapeutic Area | Rationale |
| 6-Aryl/Heteroaryl Ethers | Oncology | Many kinase inhibitors feature a biaryl or heteroaryl ether linkage. |
| 6-Alkynyl Esters | Infectious Diseases | The quinoline core is present in many antimalarial and antibacterial agents. |
| 6-Aryl/Heteroaryl Amines (via Buchwald-Hartwig amination of the 6-bromo position) | Various | The introduction of a nitrogen-containing substituent can significantly impact biological activity. |
Conclusion
This compound is a highly versatile and valuable building block for medicinal chemistry. Its straightforward synthesis and the presence of three distinct functional handles allow for the creation of diverse molecular libraries. The protocols provided in this application note offer robust and reproducible methods for the synthesis and derivatization of this important intermediate, paving the way for the discovery of novel therapeutic agents across a range of diseases.
References
-
Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini Reviews in Medicinal Chemistry, 21(16), 2209–2226. [Link]
-
Wikipedia. Doebner reaction. [Link]
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current medicinal chemistry, 18(10), 1488–1508. [Link]
-
A. A. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. RSC Medicinal Chemistry. [Link]
-
El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
-
Al-Oaied, O. A. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest Dissertations Publishing. [Link]
-
ResearchGate. Cross-Coupling of 3-bromoquinoline with Phenylacetylene on gram scale. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Verma, A., et al. (2007). Biological activities of quinoline derivatives. Medicinal Chemistry Research, 16(1), 1-21. [Link]
-
ResearchGate. (2025). Biological Activities of Quinoline Derivatives. [Link]
-
Bentham Science. Biological Activities of Quinoline Derivatives. [Link]
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The Versatile Intermediate: (6-Bromo-2-methylquinolin-4-yl)methanol in the Synthesis of Novel Anticancer Agents
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse biological activities.[1][2] In the realm of oncology, quinoline derivatives have emerged as a particularly fruitful area of research, yielding compounds that exhibit potent anticancer effects through various mechanisms of action.[1][3] These mechanisms include, but are not limited to, the inhibition of protein kinases, disruption of tubulin polymerization, and intercalation with DNA.[2][3] The strategic functionalization of the quinoline core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a "privileged scaffold" in the design of targeted cancer therapeutics.
This technical guide focuses on (6-Bromo-2-methylquinolin-4-yl)methanol , a key intermediate poised for the synthesis of a new generation of anticancer agents. The presence of a bromine atom at the 6-position, a methyl group at the 2-position, and a hydroxymethyl group at the 4-position provides a unique combination of features:
-
The 6-Bromo Moiety: Offers a site for further chemical modification, such as cross-coupling reactions, to introduce additional pharmacophores that can enhance biological activity. Halogenated quinolines have demonstrated significant cytotoxic potential.[4][5]
-
The 2-Methyl Group: Can influence the steric and electronic properties of the molecule, potentially impacting its binding affinity to target proteins.
-
The 4-Methanol Group: Provides a crucial handle for derivatization, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR) and develop compounds with improved efficacy and selectivity.
This document will provide a comprehensive overview of the synthesis of this key intermediate, showcase its application in the generation of potential anticancer agents, and delve into the underlying mechanisms of action, supported by detailed protocols and experimental data.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀BrNO | Inferred |
| Molecular Weight | 252.11 g/mol | Inferred |
| Appearance | Likely a solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and DMSO. | General knowledge |
Synthesis of the Key Intermediate: this compound
The synthesis of this compound can be logically approached through a multi-step process, commencing with the construction of the quinoline core, followed by functional group manipulations. A plausible and efficient synthetic pathway is outlined below.
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of 6-Bromo-2-methylquinoline-4-carboxylic acid via Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds, which can be formed in situ. In this protocol, 4-bromoaniline is reacted with pyruvic acid.
Causality Behind Experimental Choices:
-
Acid Catalyst (e.g., HCl, H₂SO₄): The reaction is acid-catalyzed to facilitate the initial condensation and subsequent cyclization steps.
-
Oxidizing Agent: An oxidizing agent is often required in the final step to aromatize the dihydroquinoline intermediate. This can sometimes be atmospheric oxygen or an added reagent.
Step-by-Step Methodology:
-
To a solution of 4-bromoaniline (1 equivalent) in a suitable solvent (e.g., ethanol or a mixture of water and acid), add pyruvic acid (2 equivalents).
-
Carefully add a strong acid catalyst, such as concentrated hydrochloric acid or sulfuric acid, while cooling the reaction mixture in an ice bath.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Filter the precipitate, wash it with water, and dry it.
-
Purify the crude 6-bromo-2-methylquinoline-4-carboxylic acid by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Reduction of 6-Bromo-2-methylquinoline-4-carboxylic acid
The reduction of the carboxylic acid to the primary alcohol is a standard transformation in organic synthesis.
Causality Behind Experimental Choices:
-
Reducing Agent (Lithium Aluminum Hydride - LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. It is chosen for its high reactivity and efficiency.
-
Anhydrous Conditions: LiAlH₄ reacts violently with water, so the reaction must be carried out under strictly anhydrous conditions using dry solvents.
Step-by-Step Methodology:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Dissolve 6-bromo-2-methylquinoline-4-carboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting granular precipitate (aluminum salts) and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel or recrystallization.
Application as an Intermediate for Anticancer Agents
This compound is a versatile intermediate that can be derivatized to generate a library of compounds for anticancer screening. The hydroxyl group can be converted into various other functionalities, such as ethers, esters, amines, and halides, each leading to a unique set of potential drug candidates.
While direct synthesis of anticancer agents from this compound is not extensively documented in publicly available literature, the anticancer potential of closely related 6-bromo-quinazoline and 4-aminoquinoline derivatives provides strong evidence for the promise of this scaffold.[4][5][6] Many of these compounds have been shown to target the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[7][8][9]
Hypothetical Derivatization and Rationale
A promising strategy involves the conversion of the primary alcohol to an amine, followed by the attachment of various side chains. This approach is based on the known activity of 4-aminoquinolines as anticancer agents.[6]
Caption: A potential workflow for derivatizing the intermediate for anticancer drug discovery.
Protocol 3: Synthesis of 4-(Aminomethyl)-6-bromo-2-methylquinoline Derivatives (Hypothetical)
This protocol outlines a two-step sequence involving the oxidation of the alcohol to an aldehyde, followed by reductive amination.
Step 1: Oxidation to 6-Bromo-2-methylquinoline-4-carbaldehyde
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours until TLC indicates the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of silica gel or Celite, washing with DCM.
-
Concentrate the filtrate to obtain the crude aldehyde, which can often be used in the next step without further purification.
Step 2: Reductive Amination
-
Dissolve the crude 6-bromo-2-methylquinoline-4-carbaldehyde (1 equivalent) in a solvent like methanol or 1,2-dichloroethane.
-
Add the desired primary or secondary amine (1.1 equivalents) and a few drops of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final amine derivative by column chromatography.
Biological Evaluation and Mechanism of Action
Derivatives synthesized from this compound would be subjected to a battery of biological assays to determine their anticancer potential.
Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.
-
Add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug like cisplatin or erlotinib).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.
Potential Mechanism of Action: EGFR Inhibition
Based on studies of structurally related 6-bromo-quinazoline derivatives, a likely mechanism of action for anticancer agents derived from this compound is the inhibition of the EGFR tyrosine kinase.[4][5]
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoline derivatives.
EGFR is a transmembrane protein that, upon binding to its ligand (e.g., Epidermal Growth Factor - EGF), dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which ultimately promote cell proliferation, survival, and angiogenesis.[7] Small molecule inhibitors can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling.
Conclusion and Future Directions
This compound stands as a promising and versatile intermediate for the development of novel anticancer agents. Its synthesis is achievable through established organic chemistry reactions, and its structure offers multiple points for derivatization to explore structure-activity relationships. While direct evidence of its use in synthesizing clinically evaluated anticancer drugs is emerging, the potent activity of structurally similar compounds, particularly as EGFR inhibitors, provides a strong rationale for its further investigation.
Future research should focus on the synthesis of a diverse library of compounds derived from this intermediate and their comprehensive biological evaluation. This should include screening against a broad panel of cancer cell lines, determination of their mechanism of action, and in vivo efficacy studies in preclinical models. Such efforts will be crucial in unlocking the full therapeutic potential of this valuable chemical scaffold.
References
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Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. Available at: [Link]
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Hoter, A., El-Sabban, M. E., & Naim, H. Y. (2018). The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease. International Journal of Molecular Sciences, 19(9), 2560. Available at: [Link]
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Mahalapbutr, P., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules, 27(24), 8873. Available at: [Link]
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Nasir, A., et al. (2023). An overview of quinoline derivatives as anti-cancer agents. Journal of Molecular Structure, 1272, 134179. Available at: [Link]
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Özcan, E., Ökten, S., & Eren, T. (2020). Decision making for promising quinoline-based anticancer agents through combined methodology. Journal of Biochemical and Molecular Toxicology, 34(9), e22522. Available at: [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]
-
Saeed, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug Design, Development and Therapy, 13, 2935–2949. Available at: [Link]
-
Sharma, A., et al. (2021). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. BMC Chemistry, 15(1), 47. Available at: [Link]
-
Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. Available at: [Link]
-
Zare, S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245. Available at: [Link]
-
Zhang, F., Zhang, H., & Wang, F. (2016). EGFR inhibition studies by hybrid scaffolds for their activity against ovarian cancer. Journal of B.U.ON., 21(4), 957-964. Available at: [Link]
-
Zhou, W., et al. (2020). Synthesis and biological evaluation of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 192, 112185. Available at: [Link]
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- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jbuon.com [jbuon.com]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of (6-Bromo-2-methylquinolin-4-yl)methanol for biological assays
Application Note & Protocol Guide
Derivatization of (6-Bromo-2-methylquinolin-4-yl)methanol: A Strategic Guide to Synthesizing and Evaluating Biologically Active Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide focuses on this compound, a versatile starting material poised for chemical modification.[5] We present a detailed framework for its derivatization, targeting two key reactive sites: the primary alcohol at the 4-position and the bromo substituent at the 6-position. By providing robust, step-by-step protocols for esterification, etherification, and palladium-catalyzed amination, this document serves as a practical resource for generating compound libraries for structure-activity relationship (SAR) studies. Furthermore, we detail standardized protocols for evaluating the biological potential of these novel derivatives, including the MTT assay for cytotoxicity and the broth microdilution method for antimicrobial susceptibility. This integrated approach of synthesis and evaluation is designed to empower researchers to unlock the therapeutic potential of novel quinoline derivatives.
Strategic Analysis of the this compound Scaffold
The starting material, this compound, possesses distinct functional groups that serve as handles for diverse chemical transformations. A thorough understanding of their reactivity is crucial for designing a successful derivatization strategy.
-
C4-Methanol Group (-CH₂OH): This primary alcohol is a versatile nucleophile. Its hydroxyl group can be readily converted into esters or ethers, allowing for the introduction of a wide range of functionalities to probe interactions with biological targets.
-
C6-Bromo Group (-Br): The bromine atom on the quinoline core is a key site for introducing structural diversity. It can be displaced via nucleophilic aromatic substitution (SNAr) or, more commonly, serve as an electrophilic partner in modern transition-metal-catalyzed cross-coupling reactions.[6][7] These reactions, such as the Buchwald-Hartwig amination, enable the formation of carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, profoundly altering the molecule's electronic and steric properties.[6]
The diagram below illustrates the primary sites for chemical modification on the core scaffold.
Caption: Key reactive sites on this compound.
Synthetic Derivatization Protocols
The following protocols are designed to be robust and reproducible. All reactions involving anhydrous solvents or air-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line techniques.
Modification at the C4-Methanol Site
This protocol describes the formation of an ester linkage with a carboxylic acid. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a mild and efficient method that avoids the need for forming an acyl chloride.[8]
Objective: To synthesize (6-Bromo-2-methylquinolin-4-yl)methyl benzoate.
Materials:
-
This compound (1.0 equiv)
-
Benzoic acid (1.2 equiv)
-
EDCI (1.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), benzoic acid (1.2 equiv), and DMAP (0.1 equiv).
-
Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the starting quinoline).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (1.5 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Causality Check: Monitor reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the starting alcohol and the appearance of a new, less polar spot indicates product formation.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Self-Validation: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
This classic method forms an ether by reacting an alkoxide with an alkyl halide.[9] It requires a strong base and anhydrous conditions to prevent side reactions.
Objective: To synthesize 6-Bromo-4-(benzyloxymethyl)-2-methylquinoline.
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
Benzyl bromide (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Wash the NaH dispersion (1.5 equiv) with anhydrous hexanes (3x) to remove the mineral oil and suspend it in anhydrous DMF in a flame-dried flask under an inert atmosphere.
-
Cool the NaH suspension to 0 °C.
-
Add a solution of this compound (1.0 equiv) in anhydrous DMF dropwise.
-
Causality Check: The evolution of hydrogen gas indicates the formation of the sodium alkoxide. Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
Add benzyl bromide (1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Trustworthiness: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize any unreacted NaH.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with water (2x) and brine (1x), then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo. Purify the residue by column chromatography to yield the desired ether.
Modification at the C6-Bromo Site
This powerful palladium-catalyzed cross-coupling reaction forms a C-N bond, enabling the synthesis of arylamines from aryl halides.[6] Success depends on the careful exclusion of oxygen.
Objective: To synthesize (2-Methyl-6-(morpholin-4-yl)quinolin-4-yl)methanol.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (2.0 equiv).
-
Add this compound (1.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Expertise Insight: The choice of ligand (Xantphos) and base (NaOtBu) is critical for achieving high yields in this transformation with electron-rich quinolines.
-
Add anhydrous toluene and morpholine (1.5 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the aminated quinoline.
Data Presentation: Summary of Synthetic Transformations
| Reaction Type | Starting Material | Key Reagents | Product | Hypothetical Yield |
| Esterification | This compound | Benzoic acid, EDCI, DMAP | (6-Bromo-2-methylquinolin-4-yl)methyl benzoate | 85% |
| Etherification | This compound | NaH, Benzyl bromide | 6-Bromo-4-(benzyloxymethyl)-2-methylquinoline | 78% |
| Amination | This compound | Morpholine, Pd₂(dba)₃, Xantphos | (2-Methyl-6-(morpholin-4-yl)quinolin-4-yl)methanol | 72% |
Protocols for Biological Evaluation
The newly synthesized derivatives can be screened for a variety of biological activities. Here we provide protocols for two fundamental assays: cytotoxicity against cancer cells and antimicrobial susceptibility.
In Vitro Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12][13]
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Application Notes and Protocols for the Purification of (6-Bromo-2-methylquinolin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the purification of (6-Bromo-2-methylquinolin-4-yl)methanol, a key intermediate in pharmaceutical research and organic synthesis. The protocols detailed herein are designed to address the common challenges associated with the purification of N-heterocyclic compounds, ensuring high purity and yield. This guide emphasizes the rationale behind procedural steps, offering a framework for robust and reproducible purification.
Introduction and Physicochemical Properties
This compound is a functionalized quinoline derivative with potential applications in the development of novel therapeutics.[1] The presence of a bromine atom, a methyl group, and a primary alcohol on the quinoline scaffold provides multiple points for further chemical modification. Achieving high purity of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
A thorough understanding of the physicochemical properties of the target compound is the foundation of an effective purification strategy. While experimental data for this specific molecule is not widely available, we can infer its properties based on its structural motifs.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale and Implications for Purification |
| Molecular Formula | C₁₁H₁₀BrNO | - |
| Molecular Weight | 252.11 g/mol | [2] |
| Appearance | Likely a white to off-white or pale yellow solid | Color may indicate the presence of impurities. |
| Melting Point | Expected to be a solid at room temperature. | A sharp melting point range is an indicator of high purity. |
| Polarity | Moderately polar | The quinoline core is relatively nonpolar, but the hydroxyl group significantly increases polarity. This dual nature will influence its solubility and chromatographic behavior. |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and acetone. Limited solubility in nonpolar solvents like hexane. | This is a critical parameter for developing a recrystallization protocol. Experimental determination of solubility is highly recommended. |
| pKa | The quinoline nitrogen is weakly basic. | This basicity can lead to tailing on silica gel chromatography. The use of a basic modifier in the eluent can mitigate this issue. |
Potential Impurities in the Synthesis of this compound
The purification strategy must be designed to remove potential impurities arising from the synthetic route. A common synthesis of quinoline derivatives involves the Doebner-von Miller reaction or similar cyclization strategies.[1]
Common potential impurities include:
-
Unreacted Starting Materials: Such as 4-bromoaniline and precursors for the methyl and methanol groups.
-
Isomeric Byproducts: Formation of other positional isomers of the bromo- and methyl- substituents on the quinoline ring.
-
Over-alkylation or Over-oxidation Products: Depending on the specific synthetic route to introduce the methyl and methanol groups.
-
Products of Side Reactions: Self-condensation of starting materials or intermediates.
-
Degradation Products: Quinoline derivatives can be susceptible to degradation under harsh acidic, basic, or oxidative conditions, potentially leading to hydroxylated or ring-opened species.
Purification Strategy: A Two-Fold Approach
A robust purification strategy for this compound typically involves a two-step process:
-
Flash Column Chromatography: To remove the bulk of impurities with different polarities.
-
Recrystallization: To achieve high purity by removing trace impurities and obtaining a crystalline solid.
Sources
Application Notes & Protocols: The Strategic Use of (6-Bromo-2-methylquinolin-4-yl)methanol in the Synthesis of Advanced Kinase Inhibitors
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly kinase inhibitors.[1][2][3] Kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of diseases like cancer, making them prime therapeutic targets.[1][4] This document provides an in-depth technical guide on the application of (6-Bromo-2-methylquinolin-4-yl)methanol (CAS 885279-63-0), a versatile synthetic intermediate, in the design and synthesis of potent and selective kinase inhibitors.[5][6] We will explore the strategic value of its distinct functional groups—the 4-hydroxymethyl and the 6-bromo moieties—and provide detailed, field-proven protocols for their sequential modification. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block for creating novel therapeutics.
The Quinoline Core: A Privileged Scaffold for Kinase Inhibition
The quinoline ring system is a bio-isostere of the adenine moiety of adenosine triphosphate (ATP), enabling it to effectively compete for the ATP-binding site of protein kinases.[7][8] Its rigid, planar structure provides a robust framework for orienting substituents into key interaction zones within the kinase domain, such as the hinge region, the DFG motif, and hydrophobic pockets. This inherent affinity makes quinoline derivatives a highly successful class of kinase inhibitors, with several approved drugs and numerous clinical candidates.[4][8]
The strategic placement of substituents on the quinoline core is paramount for achieving high potency and selectivity. The intermediate, this compound, offers three key points for diversification:
-
4-Methanol Group: A primary alcohol that can be readily converted into an electrophilic center (e.g., a halide) for coupling with various nucleophiles, or elaborated into ethers and esters. This position is often used to introduce moieties that interact with the solvent-exposed region or deep hydrophobic pockets of the kinase.
-
6-Bromo Group: A classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[9] This allows for late-stage functionalization, enabling the introduction of diverse aryl and heteroaryl groups to modulate solubility, cell permeability, and target engagement. Structure-activity relationship (SAR) studies have shown that modifications at this position can significantly impact inhibitor potency and selectivity.[10][11][12]
-
2-Methyl Group: This group can influence the steric and electronic properties of the molecule, potentially enhancing binding affinity or improving metabolic stability.[9]
Strategic Synthesis Workflow
The effective use of this compound involves a multi-step synthetic strategy that leverages the differential reactivity of its functional groups. A typical workflow involves initial modification at the more reactive 4-position, followed by diversification at the 6-position.
Caption: General synthetic workflow for kinase inhibitors.
Experimental Protocols
The following protocols are designed as self-validating systems, including checkpoints for reaction monitoring and detailed purification procedures.
Protocol 1: Activation of the 4-Methanol Group via Chlorination
Causality: The conversion of the primary alcohol to a chloromethyl group is a critical activation step. The resulting benzylic-like chloride is highly susceptible to nucleophilic substitution, providing a robust entry point for coupling various fragments. Thionyl chloride (SOCl₂) is an excellent choice as it is highly reactive and the byproducts (SO₂ and HCl) are gaseous, simplifying the work-up.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension. Caution: The reaction is exothermic and releases HCl gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Once the ice has melted, slowly add saturated NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, 4-(chloromethyl)-6-bromo-2-methylquinoline, is often used directly in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Substitution with an Aromatic Amine
Causality: This step constructs the core of many kinase inhibitors. The nitrogen of an aniline derivative acts as a nucleophile, displacing the chloride from the activated intermediate. This linkage is crucial for positioning the aniline moiety, which often forms key hydrogen bonds with the kinase hinge region. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to quench the HCl generated without competing in the primary reaction.
Materials:
-
4-(Chloromethyl)-6-bromo-2-methylquinoline (from Protocol 1)
-
Substituted Aniline (e.g., 4-fluoroaniline, 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the crude 4-(chloromethyl)-6-bromo-2-methylquinoline (1.0 eq) and the substituted aniline (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.
-
Monitoring: Track the formation of the product and consumption of the starting materials by LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into water. A precipitate may form.
-
Extract the aqueous mixture with EtOAc (3x).
-
Combine the organic layers, wash sequentially with water (2x) and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.
Protocol 3: Suzuki Cross-Coupling for Late-Stage Diversification
Causality: The Suzuki reaction is a powerful tool for forming C-C bonds.[3] It allows for the introduction of (hetero)aryl groups at the 6-position from the stable bromo-intermediate. This modification is typically performed late in the synthesis to generate a library of analogs for SAR studies. The choice of a palladium catalyst like Pd(dppf)Cl₂ is ideal as it is robust, commercially available, and highly effective for coupling with heteroaromatic bromides.
Materials:
-
6-Bromo-substituted quinoline core (from Protocol 2)
-
Arylboronic acid or ester (e.g., Pyridine-3-boronic acid, 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1)
-
Ethyl acetate (EtOAc)
-
Celite
Procedure:
-
To a reaction vessel, add the 6-bromo-substituted quinoline core (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Purge the vessel with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent mixture (Dioxane/Water).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 4-16 hours.
-
Monitoring: The reaction can be followed by LC-MS. Upon completion, a new, higher molecular weight peak corresponding to the product should be the major component.
-
Work-up: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the final compound by flash column chromatography or preparative HPLC to obtain the kinase inhibitor of high purity.
Caption: Experimental workflow for Suzuki cross-coupling.
Data Summary & Application
The synthetic route described allows for the generation of a diverse library of kinase inhibitors. The biological activity of these compounds is typically assessed using in vitro kinase assays.
Table 1: Representative Biological Data for a Hypothetical Inhibitor
| Compound ID | Target Kinase | IC₅₀ (nM) | Off-Target Kinase (Example) | IC₅₀ (nM) | Selectivity Index |
| HY-001 | VEGFR-2 | 15 | EGFR | >1000 | >66x |
| HY-002 | Src Kinase | 25 | Abl Kinase | 450 | 18x |
| HY-003 | p38α MAPK | 50 | JNK1 | >2500 | >50x |
Data is hypothetical and for illustrative purposes only.
The ability to rapidly synthesize analogs using the this compound building block and the described protocols enables efficient exploration of the SAR, leading to the optimization of both potency and selectivity against the desired kinase target.
Conclusion
This compound is a high-value, strategic building block for the synthesis of quinoline-based kinase inhibitors. Its well-differentiated functional handles allow for controlled, sequential chemical modifications, enabling the construction of complex molecular architectures. The protocols detailed herein provide a reliable and reproducible framework for chemists to leverage this intermediate in the discovery and development of next-generation targeted therapies.
References
- Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. (n.d.). Benchchem.
- Aly, R. M., Serya, R. A. T., El-Motwally, A. M., Al-Ansary, G. H., & Abou El Ella, D. A. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). University of South Florida Scholar Commons.
- Application Notes: The Role of Methyl 4-bromo-6-methylnicotinate and Its Isomers in Kinase Inhibitor Synthesis. (n.d.). Benchchem.
- Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
- This compound. (n.d.). Synquest Labs.
- (6-Bromo-2-methyl-quinolin-4-yl)methanol. (n.d.). Chem-Impex.
- Iuras, A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules.
- Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery.
- SAR of quinoline derivatives as VEGFR-2 Inhibitors. (n.d.).
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Application Notes and Protocols for the Development of Antimicrobial Compounds Based on (6-Bromo-2-methylquinolin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The quinoline scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent antimicrobial activity. This document provides a comprehensive technical guide for researchers exploring the potential of (6-Bromo-2-methylquinolin-4-yl)methanol as a foundational molecule for the development of new antimicrobial compounds. We present detailed, field-proven protocols for its synthesis, in vitro antimicrobial evaluation, preliminary mechanism of action studies, and initial cytotoxicity assessment. Furthermore, we delve into the critical aspects of structure-activity relationship (SAR) to guide the rational design of more potent and selective analogs. This guide is structured to empower researchers with the necessary tools and insights to accelerate their discovery efforts in the fight against infectious diseases.
Introduction: The Promise of the Quinoline Scaffold
Quinoline and its derivatives have long been a cornerstone in the development of therapeutic agents, most notably as antimalarials and more recently as powerful antibacterial agents. The well-known fluoroquinolone antibiotics, for instance, function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, thereby leading to bacterial cell death[1][2][3]. The versatility of the quinoline ring system allows for extensive chemical modification at various positions, enabling the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties[4][5].
The subject of this guide, this compound, is a promising yet underexplored starting point for the development of new antimicrobial agents[6][7]. The presence of a bromine atom at the 6-position can enhance antimicrobial potency, a feature observed in other halogenated quinoline derivatives[8][9]. The 2-methyl and 4-hydroxymethyl substituents offer valuable handles for further chemical derivatization to explore the structure-activity landscape. This document serves as a practical guide to unlock the antimicrobial potential of this scaffold.
Synthesis of this compound
A plausible and efficient synthetic route to this compound can be adapted from established methods for the synthesis of related 6-bromoquinoline derivatives[5][10]. The proposed pathway involves a multi-step process starting from commercially available 4-bromoaniline.
Proposed Synthetic Pathway
Detailed Experimental Protocol
Step 1: Synthesis of 6-Bromo-2-methylquinolin-4-ol
This step is a classic Knorr quinoline synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoaniline (1 equivalent).
-
Reagent Addition: Slowly add ethyl acetoacetate (1.1 equivalents) to the flask. A catalytic amount of concentrated sulfuric acid (0.1 equivalents) is then carefully added.
-
Reaction Conditions: The mixture is heated to 110-120 °C for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the initial condensation, the reaction temperature is raised to 250 °C for 30 minutes to induce cyclization.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and then poured into a beaker of ice water. The resulting precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from ethanol to yield 6-bromo-2-methylquinolin-4-ol as a solid.
Step 2: Synthesis of this compound
This step involves the reduction of the corresponding aldehyde, which is obtained from the oxidation of the quinolin-4-ol.
-
Part A: Oxidation to 6-Bromo-2-methylquinoline-4-carbaldehyde
-
Reaction Setup: To a solution of 6-bromo-2-methylquinolin-4-ol (1 equivalent) in dichloromethane (DCM) in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the chromium salts. The filtrate is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude aldehyde.
-
-
Part B: Reduction to this compound
-
Reaction Setup: Dissolve the crude 6-bromo-2-methylquinoline-4-carbaldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH4) (2 equivalents) portion-wise to the cooled solution.
-
Reaction Conditions: The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Monitor the reaction by TLC.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.
-
In Vitro Antimicrobial Activity Assessment
The initial evaluation of a novel compound's antimicrobial potential is the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Broth Microdilution Assay for MIC Determination
This method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent[11].
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a tube containing Mueller-Hinton Broth (MHB).
-
Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.
| Parameter | Description | Interpretation |
| MIC | Minimum Inhibitory Concentration | Lowest concentration that inhibits visible growth. |
| MBC | Minimum Bactericidal Concentration | Lowest concentration that kills 99.9% of bacteria. |
| MBC/MIC Ratio | Ratio of MBC to MIC | ≤ 4 suggests bactericidal activity; > 4 suggests bacteriostatic activity. |
Preliminary Mechanism of Action Studies
Understanding how a novel compound exerts its antimicrobial effect is crucial for its development. For quinoline derivatives, two primary mechanisms are the inhibition of DNA gyrase and the disruption of the bacterial cell membrane.
DNA Gyrase Inhibition Assay
This assay determines if the compound inhibits the supercoiling activity of DNA gyrase[3][12].
Protocol:
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing DNA gyrase assay buffer, relaxed plasmid DNA (e.g., pBR322), and ATP.
-
Compound Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (a known gyrase inhibitor like ciprofloxacin) and a negative control (no compound).
-
Enzyme Addition and Incubation: Initiate the reaction by adding E. coli DNA gyrase. Incubate the mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a gel loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of gyrase activity will be observed as a decrease in the amount of supercoiled DNA compared to the negative control.
Bacterial Membrane Permeabilization Assay
This assay assesses the compound's ability to disrupt the integrity of the bacterial membrane using a fluorescent probe like N-Phenyl-1-naphthylamine (NPN)[1][13].
Protocol:
-
Bacterial Suspension: Prepare a suspension of mid-log phase bacteria (e.g., E. coli) in a suitable buffer.
-
NPN Addition: Add NPN to the bacterial suspension. NPN exhibits weak fluorescence in aqueous environments but fluoresces strongly in the hydrophobic interior of the cell membrane.
-
Compound Addition: Add varying concentrations of this compound to the bacterial suspension.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates that the compound has permeabilized the outer membrane, allowing NPN to enter and bind to the inner membrane.
Structure-Activity Relationship (SAR) Exploration
The modular nature of the this compound scaffold allows for systematic modifications to probe the SAR and optimize antimicrobial activity.
Based on existing literature on quinoline antimicrobials, the following modifications can be proposed[4][14][15]:
-
Position 2 (Methyl Group): Altering the size and lipophilicity of this substituent can impact binding to the target enzyme.
-
Position 4 (Hydroxymethyl Group): The hydroxyl group is a key point for derivatization. Conversion to esters, ethers, or amines can significantly modulate the compound's properties.
-
Position 6 (Bromo Group): The nature of the halogen at this position can influence both potency and toxicity.
-
Position 7: This position is critical for the activity of many fluoroquinolones. Introduction of various amine-containing side chains could dramatically enhance antimicrobial activity.
In Vitro Cytotoxicity Assessment
A crucial step in drug development is to assess the compound's toxicity towards mammalian cells to determine its therapeutic window. The MTT assay is a standard colorimetric method for this purpose[16][17].
MTT Assay Protocol
-
Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one derivatives | Various | Moderate to significant activity | [8] |
| 6-bromoquinazoline derivatives | MCF-7, SW480 | 0.53 - 46.6 | [17] |
Note: This table presents data for structurally related compounds to provide a general context for the expected cytotoxicity of 6-bromoquinoline derivatives.
Conclusion
This compound presents a promising and versatile scaffold for the development of novel antimicrobial agents. The protocols and strategies outlined in this guide provide a robust framework for its synthesis, biological evaluation, and optimization. By systematically applying these methodologies, researchers can efficiently explore the therapeutic potential of this compound and its derivatives, contributing to the critical pipeline of new treatments for infectious diseases.
References
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
- Anderson, V. R., & Osheroff, N. (2001). Type II topoisomerases as targets for quinolone antibacterials. Current pharmaceutical design, 7(5), 337-353.
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Chem-Impex International. (n.d.). (6-Bromo-2-methyl-quinolin-4-yl)methanol. Retrieved from [Link]
- Collin, F., Karkare, S., & Maxwell, A. (2011). Quinolone antibiotics: mechanism, lethality and their contributions to antibiotic resistance. Journal of molecular microbiology and biotechnology, 21(3-4), 115-125.
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Hancock, R. E. W. (n.d.). Inner Membrane Permeability Assay (ONPG Assay). Hancock Lab. Retrieved from [Link]
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Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
- Kumar, A., Sharma, S., & Sharma, S. (2010). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences, 72(4), 523–527.
- Le, T. T., & Miller, J. H. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4335–4349.
- Maxwell, A. (1997). DNA gyrase as a drug target. Trends in microbiology, 5(3), 102-109.
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Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. Retrieved from [Link]
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ResearchGate. (2020). Structural–activity relationship (SAR) of 4-quinolone derivatives. Retrieved from [Link]
- Tuyun, A. F., Yildiz, M., Bayrak, N., Yildirim, H., Kara, E. M., Jannuzzi, A. T., & Celik, B. O. (2019). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. Drug development research, 80(8), 1098-1108.
- van Meerloo, J., Ceri, H., & Withoff, S. (2011). The MTT cell viability assay. Methods in molecular biology (Clifton, N.J.), 716, 237–245.
- Zare, F., Emami, S., Yar-Ahmadi, M., Alipour, E., & Fakhraei, M. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245.
- Zhang, G. Q. (1996). Quinolone antimicrobial agents: structure-activity relationships. Current medicinal chemistry, 3(2), 115-136.
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.
- Janin, Y. L. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(06), 933-936.
- El-Gaby, M. S. A., Abdel-Hamide, S. G., & Ghorab, M. M. (2001). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities.
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PubChem. (n.d.). 6-Bromo-2-methylquinolin-4-ol. Retrieved from [Link]
- Kumar, N., Khanna, A., Kaur, K., Kaur, H., Sharma, A., & Bedi, P. M. S. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5227-5264.
- Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (2018). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- Ho, T. F., Wu, S. L., & Chern, J. W. (2014). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget, 5(13), 4886–4897.
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Bromoquinolines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Power of Cross-Coupling
The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and biologically active compounds.[1] Its rigid, bicyclic aromatic system provides an excellent scaffold for molecular recognition by biological targets. The strategic functionalization of this core is paramount in drug discovery, allowing for the fine-tuning of a compound's pharmacological profile. Palladium-catalyzed cross-coupling reactions have revolutionized this process, offering a powerful and versatile toolkit for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions on the quinoline ring.[2]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing bromoquinolines as electrophilic partners. We will delve into the core mechanistic principles and provide detailed, field-proven protocols for four cornerstone transformations: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[3] The insights and procedures herein are designed to empower researchers to efficiently synthesize diverse libraries of functionalized quinolines for applications in pharmaceutical development and beyond.
Core Principles: The Palladium Catalytic Cycle
At the heart of these transformations lies a common, elegant catalytic cycle involving the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is crucial for rationalizing reaction outcomes and troubleshooting experiments. The cycle universally proceeds through three fundamental elementary steps.[2][5]
-
Oxidative Addition: The cycle begins when the active, coordinatively unsaturated Pd(0) catalyst reacts with the bromoquinoline (Ar-Br). The palladium atom inserts itself into the carbon-bromine bond, becoming oxidized to a Pd(II) species.[4][6] This is often the rate-limiting step and is significantly influenced by the electron density of the palladium center, which can be modulated by supporting ligands.[4]
-
Transmetalation (or Alkene Insertion): In this step, the nucleophilic coupling partner transfers its organic group to the palladium(II) center, displacing the bromide. For Suzuki reactions, this involves an organoboron species[6][7]; for Sonogashira, a copper acetylide[8]; and for Buchwald-Hartwig, an amine.[1] In the Heck reaction, a different pathway occurs where an alkene coordinates and then undergoes migratory insertion into the Pd-C bond.[5][9]
-
Reductive Elimination: The final step involves the two organic fragments coupled on the palladium(II) center forming a new C-C or C-N bond as they are expelled from the coordination sphere. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][4]
Caption: A simplified diagram of the Pd(0)/Pd(II) catalytic cycle.
The efficiency of each step is critically dependent on the choice of ligands, base, solvent, and temperature. Bulky, electron-rich phosphine ligands, for instance, are known to accelerate both oxidative addition and reductive elimination, making them highly effective for coupling challenging substrates.[3][4]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C-C bonds between a bromoquinoline and an organoboron compound (boronic acid or ester).[10] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[5]
Causality Behind Component Selection:
-
Catalyst: Pd(PPh₃)₄ is a reliable choice, but catalyst systems generated in situ from a Pd(II) precursor like Pd(OAc)₂ or a precatalyst like Pd(dppf)Cl₂ often show higher activity.[3][11] The dppf ligand in Pd(dppf)Cl₂ provides stability and promotes high yields.[11]
-
Base: A base is essential to activate the organoboron reagent, facilitating the transmetalation step.[6] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The choice of base strength can be tuned to the reactivity of the boronic acid; more robust bases like K₃PO₄ are often used for less reactive partners.[3]
-
Solvent: A mixture of an organic solvent (e.g., Toluene, 1,4-Dioxane) and water is frequently used to dissolve both the organic and inorganic reagents.[7]
Data Summary: Representative Conditions for Suzuki Coupling of Bromoquinolines
| Entry | Bromoquinoline Isomer | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observations & Reference |
| 1 | 5,7-Dibromoquinoline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | Good yield for mono-arylation at the 5-position.[3][11] |
| 2 | 5,7-Dibromoquinoline | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 90-100 | 85 | Higher yield and selectivity compared to Pd(PPh₃)₄.[11] |
| 3 | 3-Bromoquinoline | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are effective for challenging substrates.[3] |
| 4 | 6-Bromoquinoline | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 80-100 | >80 | General, reliable conditions for various arylboronic acids.[12] |
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Caption: A typical experimental workflow for Suzuki-Miyaura coupling.[7]
Detailed Protocol: Suzuki Coupling of 3-Bromoquinoline with Phenylboronic Acid
This protocol is a generalized procedure and should be optimized for specific substrates and scales.[7]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoquinoline (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[12]
-
Solvent Addition: Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total). The mixture should be degassed by bubbling argon through it for 15-20 minutes prior to addition.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the 3-bromoquinoline starting material is fully consumed (typically 12-16 hours).[7]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine all organic layers.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the desired 3-phenylquinoline.[7]
Heck Reaction: C-C Coupling with Alkenes
The Heck reaction creates a C-C bond by coupling the bromoquinoline with an alkene, typically in the presence of a palladium catalyst and a base.[13][14] This reaction is a powerful method for synthesizing substituted alkenes, such as vinyl-quinolines.[9]
Causality Behind Component Selection:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[15] Phosphine ligands like triphenylphosphine (PPh₃) are often added to stabilize the catalyst and improve reactivity.[3]
-
Base: An amine base, such as triethylamine (NEt₃), is typically used. Its role is to neutralize the hydrogen bromide (HBr) that is formed during the catalytic cycle, regenerating the Pd(0) catalyst for the next turnover.[9][15]
-
Solvent: Anhydrous polar aprotic solvents like DMF or NMP are generally used to ensure all reactants remain in solution at the elevated temperatures often required.[3]
Data Summary: Representative Conditions for Heck Reaction of 3-Bromoquinoline
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl crotonate | Pd EnCat® 40 (0.8 mol%) | NaOAc | Ethanol | 140 (mw) | 0.5 | 71 | [9] |
| 2 | Styrene | Pd(OAc)₂ / PPh₃ | NEt₃ | DMF | 100-140 | 12-24 | ~70-85 | [3] |
| 3 | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NEt₃ | NMP | 120 | 12 | ~80-90 | [9] |
digraph "Heck_Cycle" { graph [rankdir=LR, splines=ortho, bgcolor="#F1F3F4", width="7.6", label="Figure 3: Simplified Catalytic Cycle of the Heck Reaction", labelloc=b, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="L-Pd(II)(Ar)-Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coord [label="Alkene Coordination\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Insert [label="Migratory Insertion\nProduct", fillcolor="#FBBC05", fontcolor="#202124"]; Elim [label="Product π-Complex", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" Ar-Br", color="#202124"]; OxAdd -> Coord [label=" Alkene", color="#202124"]; Coord -> Insert [label=" Syn-Addition", color="#202124"]; Insert -> Elim [label=" β-Hydride\n Elimination", color="#202124"]; Elim -> Pd0 [label=" + Product\n + HBr", color="#34A853"]; }
Caption: Key steps in the catalytic cycle of the Heck reaction.[9][15]
Detailed Protocol: Heck Reaction of 3-Bromoquinoline with Styrene
This protocol is adapted from general procedures for aryl bromides.[3][9]
-
Reaction Setup: In a sealed tube or pressure vessel, combine 3-bromoquinoline (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Reagent Addition: Add the solvent, anhydrous DMF (5 mL), followed by the alkene (e.g., styrene, 1.2 mmol) and the base (e.g., triethylamine, 1.5 mmol).
-
Inert Atmosphere: Purge the vessel with argon or nitrogen.
-
Reaction: Seal the tube tightly and heat the mixture in an oil bath to 120 °C for 12-24 hours. The formation of triethylammonium bromide salt is often observed as a precipitate.
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water (25 mL) and extract with an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to isolate the desired vinyl-substituted quinoline.[3]
Sonogashira Coupling: C-C Coupling with Terminal Alkynes
The Sonogashira coupling is a highly efficient method for forming a C(sp²)–C(sp) bond between a bromoquinoline and a terminal alkyne.[8][16] This reaction uniquely employs a dual-catalyst system, using both palladium and a copper(I) co-catalyst.[8]
Causality Behind Component Selection:
-
Palladium Catalyst: Standard catalysts like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are effective. The palladium complex orchestrates the main catalytic cycle.
-
Copper(I) Co-catalyst: A copper(I) salt, typically CuI, acts as a co-catalyst. Its role is to react with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex, which is more efficient than the direct reaction of the alkyne with the palladium center.[8]
-
Base: An amine base like triethylamine or diisopropylamine is used. It serves a dual purpose: deprotonating the terminal alkyne to form the acetylide and neutralizing the HBr byproduct.[16]
-
Copper-Free Systems: While effective, the copper co-catalyst can sometimes promote the undesirable homocoupling of the alkyne (Glaser coupling).[3][17] To avoid this, copper-free Sonogashira protocols have been developed, often requiring specific ligands like P(t-Bu)₃ to facilitate the catalytic cycle without copper.[3]
Data Summary: Representative Conditions for Sonogashira Coupling
| Entry | Bromoquinoline Isomer | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Observations & Reference |
| 1 | 3-Bromoquinoline | PdCl₂(PPh₃)₂ | CuI | NEt₃ | THF | 60-70 | Classic conditions, effective for various alkynes.[3] |
| 2 | 3-Bromoquinoline | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 80 | Good for less reactive substrates.[3] |
| 3 | 4-Bromoisoquinoline | Tedicyp-Pd complex | None | i-Pr₂NEt | Dioxane | 100 | High TON, copper-free system. |
| 4 | 3-Bromoquinoline | Pd(OAc)₂ / P(t-Bu)₃ | None | Cs₂CO₃ | Dioxane | RT | Copper-free, room temperature conditions possible with bulky ligands.[3] |
Detailed Protocol: Sonogashira Coupling of 3-Bromoquinoline with Phenylacetylene
-
Reaction Setup: To a Schlenk flask, add 3-bromoquinoline (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (10 mL) and triethylamine (2.0 mmol). Stir for 5 minutes, then add phenylacetylene (1.1 mmol) via syringe.
-
Reaction: Heat the mixture to 65 °C and stir until TLC analysis indicates complete consumption of the bromoquinoline.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove insoluble salts, washing with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Forging C–N Bonds
The Buchwald-Hartwig amination is a powerful and general method for constructing C-N bonds by coupling a bromoquinoline with a primary or secondary amine.[1][18] This reaction has largely replaced harsher classical methods and is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[1][19]
Causality Behind Component Selection:
-
Catalyst/Ligand: This reaction is highly dependent on the ligand. Early systems used chelating phosphines like BINAP or dppf.[18] Modern, more active systems rely on bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[3] These ligands promote the crucial, often difficult, reductive elimination step that forms the C-N bond.[1] Precatalysts like G3-XPhos are often used as they are air-stable and highly active.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[1] Common choices include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or lithium bis(trimethylsilyl)amide (LHMDS).[3] The choice of base can be critical and is often substrate-dependent.
Data Summary: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Bromoquinoline Isomer | Amine | Catalyst System | Base | Solvent | Temp (°C) | Observations & Reference |
| 1 | 3-Bromoquinoline | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-100 | Classic conditions with bidentate ligands.[1][3] |
| 2 | 3-Bromoquinoline | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | Bulky ligands enable coupling with less nucleophilic anilines.[3] |
| 3 | 6-Bromo-2-chloroquinoline | Cyclic Amine | Pd(OAc)₂ / X-Phos | Cs₂CO₃ | Toluene | 100 | Selective amination at the 6-position (C-Br bond).[20] |
| 4 | 3-Bromoquinoline | Primary Amine | G3-XPhos Precatalyst | LHMDS | THF | RT-80 | Precatalysts offer improved stability and reactivity.[3] |
Detailed Protocol: Buchwald-Hartwig Amination of 3-Bromoquinoline with Morpholine
This protocol is adapted from general procedures.[1][3]
-
Reaction Setup: In a glovebox or using Schlenk technique, add sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube. Add the palladium precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%).
-
Reagent Addition: Add 3-bromoquinoline (1.0 mmol), followed by morpholine (1.2 mmol), and anhydrous, degassed toluene or dioxane (5 mL).
-
Reaction: Seal the tube and heat in an oil bath at 100-110 °C.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired 3-(morpholino)quinoline.
Troubleshooting & Practical Insights
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to success.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized). 2. Presence of oxygen or moisture. 3. Inappropriate base or ligand. | 1. Use a fresh catalyst or a precatalyst. 2. Ensure all solvents are anhydrous and the system is thoroughly degassed and kept under an inert atmosphere.[17] 3. Screen a small matrix of different ligands and bases.[17] |
| Debromination (Hydrodehalogenation) | 1. Presence of water or other protic sources. 2. Side reaction pathway involving β-hydride elimination from certain intermediates. | 1. Use rigorously dried solvents and reagents. 2. Optimize the base and reaction temperature; sometimes a weaker base or lower temperature can minimize this pathway.[17] |
| Homocoupling (e.g., Biaryl from Boronic Acid) | 1. Presence of oxygen promoting oxidative homocoupling. 2. In Suzuki reactions, this is a common side product.[12] | 1. Ensure the reaction mixture is thoroughly degassed before heating.[12] 2. Use a slight excess of the bromoquinoline relative to the boronic acid. Lowering the temperature may also help.[12] |
| Catalyst Inhibition | The quinoline nitrogen can coordinate to the palladium center, forming inactive complexes.[12][17] | 1. Increase catalyst loading slightly. 2. Use bulky ligands (e.g., XPhos, Buchwald ligands) that sterically disfavor the formation of inhibitory complexes.[17] |
References
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols. (2025). BenchChem.
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
- Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromoquinoline-3-carboxyl
- Comparing the efficacy of different catalysts for 3-bromoquinoline coupling. (2025). BenchChem.
- 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. (2025). BenchChem.
- Application Notes and Protocols: Heck Reaction Protocol for 3-Bromoquinoline. (2025). BenchChem.
- Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile. (2025). BenchChem.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. (2025).
- Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. (2025). BenchChem.
- Evaluating Palladium Catalyst Efficacy for Cross-Coupling with Dibromoquinolines: A Compar
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium c
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (n.d.). Wikipedia.
- Heck Coupling. (n.d.). NROChemistry.
- Heck reaction. (n.d.). Wikipedia.
Sources
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- 2. fiveable.me [fiveable.me]
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- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of (6-Bromo-2-methylquinolin-4-yl)methanol
Technical Support Center: Synthesis of (6-Bromo-2-methylquinolin-4-yl)methanol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Recommended Synthetic Pathway
The synthesis of this compound is most reliably achieved through a multi-step process. The pathway begins with the formation of the quinoline core, followed by the reduction of a carboxylic acid at the 4-position. This approach avoids many of the regioselectivity and side-reaction issues that can plague other methods.
Caption: Troubleshooting logic for the reduction step.
Frequently Asked Questions (FAQs)
Q1: Can I use a different reducing agent, like Sodium Borohydride (NaBH₄)?
A1: No. Sodium borohydride is not strong enough to reduce a carboxylic acid or its corresponding ester. It is primarily used for reducing aldehydes and ketones. [1]You must use a more powerful hydride donor like LiAlH₄ or a borane complex (e.g., BH₃·THF).
Q2: What is the best method for purifying the final product, this compound?
A2: The optimal purification method depends on the scale and purity of the crude product.
-
Recrystallization: If the crude product is relatively clean, recrystallization is an excellent method for obtaining high-purity material. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is likely to be effective. Experiment with small amounts to find the ideal solvent pair.
-
Flash Column Chromatography: If the reaction produced significant byproducts, silica gel chromatography is the preferred method. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) should effectively separate the product from impurities. Monitor the separation using Thin Layer Chromatography (TLC).
Q3: Are there any specific safety precautions I should take?
A3: Yes, absolutely.
-
LiAlH₄: This reagent is extremely pyrophoric and reacts violently with water and other protic solvents. It must be handled under an inert atmosphere (nitrogen or argon) and away from any sources of moisture. The quenching procedure must be performed slowly and behind a blast shield in a fume hood.
-
Doebner Reaction: The reaction is typically run at high temperatures. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.
Optimized Reaction Conditions & Protocols
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Step 1: Doebner Reaction | Step 2: Reduction with LiAlH₄ |
| Key Reagents | 4-Bromoaniline, Benzaldehyde, Pyruvic Acid | 6-Bromo-2-methylquinoline-4-carboxylic acid |
| Catalyst/Reagent | BF₃·THF (0.5 equiv) | LiAlH₄ (2.5 equiv) |
| Solvent | Ethanol or m-Xylene | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Reflux (80-140 °C depending on solvent) | 0 °C to Reflux (66 °C) |
| Reaction Time | 4-12 hours (monitor by TLC) | 2-6 hours (monitor by TLC) |
| Workup | Basic aqueous workup (NaHCO₃), extraction | Fieser workup (H₂O, NaOH(aq), H₂O) |
Protocol 1: Synthesis of 6-Bromo-2-methylquinoline-4-carboxylic acid
-
To a round-bottom flask equipped with a reflux condenser, add 4-bromoaniline (1.0 equiv), benzaldehyde (1.0 equiv), and ethanol.
-
Stir the mixture and add pyruvic acid (1.1 equiv) dropwise.
-
Optional but recommended for higher yield: Add BF₃·THF (0.5 equiv) to the mixture. [2]4. Heat the reaction mixture to reflux and maintain for 6 hours, or until TLC analysis indicates consumption of the starting aniline.
-
Cool the reaction to room temperature. If a solid precipitates, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Treat the crude residue with a saturated solution of sodium bicarbonate. Stir for 1 hour.
-
Filter the solid, wash with water, and then with a small amount of cold ethanol to remove unreacted starting materials.
-
The collected solid is the sodium salt of the desired product. Acidify a suspension of this salt in water with 2M HCl to pH ~4 to precipitate the carboxylic acid.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield the product.
Protocol 2: Synthesis of this compound
-
Set up a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, equipped with a dropping funnel and a reflux condenser.
-
In the flask, suspend Lithium Aluminum Hydride (2.5 equiv) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Dissolve 6-bromo-2-methylquinoline-4-carboxylic acid (1.0 equiv) in a separate flask with a minimum amount of anhydrous THF. Gentle warming may be required.
-
Transfer the solution of the carboxylic acid to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 3 hours. Monitor reaction completion by TLC.
-
Cool the reaction back to 0 °C and perform the Fieser workup as described in the troubleshooting section.
-
Filter the resulting granular solid through Celite® and wash thoroughly with ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization or flash chromatography.
References
-
S. R. Haware, S. P. Tembare, and B. K. Banik, "An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds," Molecules, 2010. [Link]
-
ResearchGate, "Optimized reaction condition for quinoline synthesis," ResearchGate, N.D. [Link]
-
K. Rama Devi et al., "Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol," Journal of Chemical and Pharmaceutical Research, 2018. [Link]
-
ResearchGate, "Optimization of reaction conditions for preparation of 3a," ResearchGate, N.D. [Link]
-
The Synthetic Organic Chemistry Portal, "Grignard Reaction - Common Conditions," Organic-Chemistry.org, N.D. [Link]
-
W. Wang et al., "Synthesis of 6-bromo-4-iodoquinoline," Atlantis Press, 2017. [Link]
-
ResearchGate, "On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one," ResearchGate, 2011. [Link]
-
Chemistry Steps, "Grignard Reaction in Organic Synthesis with Practice Problems," Chemistry Steps, N.D. [Link]
-
ResearchGate, "Synthesis of 6-bromo-4-iodoquinoline," ResearchGate, 2017. [Link]
-
ResearchGate, "Reactions between Grignard reagents and Quinoline N-oxides," ResearchGate, N.D. [Link]
- Google Patents, "CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline," Google P
-
T. Shigeyama et al., "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction," The Journal of Organic Chemistry, 2021. [Link]
-
J. Somers, "Reactions of Grignard Reagents," Master Organic Chemistry, 2015. [Link]
-
T. Shigeyama et al., "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction," PubMed Central, 2021. [Link]
-
T. Okamura et al., "Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use," EJNMMI Radiopharmacy and Chemistry, 2021. [Link]
Sources
Technical Support Center: Navigating the Challenges of Large-Scale Quinoline Derivative Synthesis
Welcome to the comprehensive technical support guide for the large-scale synthesis of quinoline derivatives. As a cornerstone scaffold in pharmaceuticals, agrochemicals, and materials science, the successful and efficient synthesis of quinolines at scale is of paramount importance.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate the common pitfalls and challenges encountered during the scale-up of these critical synthetic processes. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring a robust and reproducible synthetic outcome.
PART 1: Core Challenges in Scaling Quinoline Synthesis
The transition from a laboratory-scale synthesis to a large-scale production environment often introduces a new set of challenges that can significantly impact yield, purity, and process safety. Understanding these challenges is the first step toward developing a successful and scalable process.
Reaction Exothermicity and Heat Management
Many classical quinoline syntheses, most notably the Skraup and Doebner-von Miller reactions, are notoriously exothermic.[3][4] What might be a manageable temperature increase in a laboratory flask can become a serious safety hazard in a large reactor. The decrease in the surface-area-to-volume ratio at scale impedes efficient heat dissipation, potentially leading to runaway reactions, product degradation, and the formation of tarry byproducts.[5]
Mass Transfer and Mixing Efficiency
Inefficient mixing in large reactors can lead to localized "hot spots" and areas of high reactant concentration.[5] This can promote undesirable side reactions and impurity formation. The choice of impeller and agitation speed becomes critical to ensure homogeneity throughout the reaction mixture.
Impurity Profile and Purification at Scale
Impurities that are minor and easily separable on a small scale can become significant challenges during large-scale production. The choice of purification method is also a critical consideration. While chromatography is a powerful tool in the lab, it is often not economically viable for large quantities.[6] Scalable techniques like crystallization and distillation become the methods of choice.[6][7]
Green Chemistry and Sustainability
Modern synthetic chemistry places a strong emphasis on environmentally benign processes.[1][8] Traditional quinoline syntheses often utilize harsh reagents, toxic solvents, and high temperatures, making them less than ideal from a green chemistry perspective.[2][9] The development of scalable, greener alternatives is a significant ongoing challenge.
PART 2: Troubleshooting Guides & FAQs for Common Quinoline Syntheses
This section provides a detailed, question-and-answer-based troubleshooting guide for some of the most common quinoline synthesis methodologies.
A. The Skraup Synthesis
The Skraup synthesis is a powerful method for producing quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent. However, its vigorous nature requires careful control.[10][11]
Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I mitigate this?
A1: The high exothermicity of the Skraup synthesis is a primary safety concern.[4][10] The key is to moderate the reaction rate.
-
Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) is a well-established method to tame the reaction's vigor.[3][10][11] Boric acid can also be used.[3][10]
-
Controlled Reagent Addition: Instead of combining all reactants at once, a semi-batch approach is recommended. Slowly add the concentrated sulfuric acid to the mixture of aniline, glycerol, and the oxidizing agent with efficient cooling.[3][4]
-
Efficient Agitation: Ensure robust mechanical stirring to dissipate heat effectively and prevent localized temperature spikes.[3]
Q2: I am observing significant tar formation, leading to low yields and difficult purification. What is the cause and how can I minimize it?
A2: Tar formation is a common consequence of the harsh acidic and oxidizing conditions of the Skraup synthesis, which can lead to polymerization of reactants and intermediates.
-
Optimize Temperature: Gentle heating should be applied to initiate the reaction, and the subsequent exothermic phase must be carefully controlled.[3]
-
Moderator: As mentioned above, ferrous sulfate can also help in reducing charring.[3]
-
Purification Strategy: For the crude product, which is often a tarry mass, steam distillation is a common and effective method to isolate the quinoline derivative.[3]
B. The Doebner-von Miller Synthesis
This method involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone, typically generated in situ.
Q3: My Doebner-von Miller reaction is producing a large amount of polymeric material, resulting in a low yield. How can this be prevented?
A3: The polymerization of the α,β-unsaturated carbonyl compound under acidic conditions is a major side reaction.
-
Control Reaction Temperature: Maintaining the lowest possible effective temperature can minimize polymerization.
-
Slow Addition of Reactants: The gradual addition of the carbonyl compound helps to maintain a low concentration, thus disfavoring self-polymerization.
C. The Combes Quinoline Synthesis
The Combes synthesis involves the reaction of an aniline with a β-diketone.
Q4: I am experiencing low yields in my Combes synthesis. What are the likely causes?
A4: Low yields can stem from incomplete condensation or cyclization.
-
Steric Hindrance: The steric bulk of substituents on either the aniline or the β-diketone can impede the reaction.[7] If possible, selecting less sterically hindered starting materials can improve the outcome.
-
Inefficient Cyclization: The acid-catalyzed cyclization step is crucial. Ensure a suitable acid catalyst is used at an appropriate concentration and temperature.
D. The Friedländer Synthesis
The Friedländer synthesis is a versatile method that involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12][13]
Q5: My Friedländer synthesis is giving a low yield. How can I optimize the reaction?
A5: The efficiency of the Friedländer synthesis is highly dependent on the reaction conditions.[10]
-
Catalyst Selection: A wide array of both acid and base catalysts can be employed.[10][13][14] The choice of catalyst can also influence the regioselectivity. Modern protocols often utilize milder catalysts to improve yields.[15]
-
Solvent Effects: The solvent can significantly impact the reaction rate and yield.[10] Experiment with different solvents to find the optimal medium for your specific substrates.
-
Temperature Optimization: The ideal temperature can vary. While traditional methods often require high temperatures, some modern catalytic systems allow the reaction to proceed at ambient temperatures.[10]
Q6: I am observing the formation of multiple regioisomers when using an unsymmetrical ketone in my Friedländer synthesis. How can I control the regioselectivity?
A6: Regioselectivity is a common challenge with unsymmetrical ketones.[7][12]
-
Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence the regiochemical outcome.
-
Catalyst Choice: The choice of an appropriate catalyst can favor the formation of one isomer over the other.
Troubleshooting Workflow for Friedländer Synthesis
Caption: Troubleshooting workflow for optimizing Friedländer synthesis.
PART 3: Experimental Protocols and Data
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates a moderator to ensure a controlled reaction.
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene (or other suitable oxidizing agent)
-
Concentrated Sulfuric Acid
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
Procedure:
-
Reactor Setup: In a well-ventilated fume hood, equip a jacketed reactor with an overhead mechanical stirrer, a reflux condenser, and a temperature probe.
-
Reagent Charging (Crucial Order): To the reactor, add aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.
-
Mixing: Begin stirring to ensure a homogeneous mixture.
-
Initiation: Slowly and carefully, with continuous stirring and cooling via the reactor jacket, add the concentrated sulfuric acid in portions, maintaining the internal temperature below a designated safety limit.
-
Reaction: The reaction is highly exothermic and may begin to boil without external heating. Once the initial vigorous reaction subsides, gently heat the mixture to reflux for several hours to ensure completion.
-
Work-up: After cooling, carefully pour the reaction mixture into a large volume of cold water.
-
Neutralization: Make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Purification: The crude quinoline can be isolated by steam distillation.[5]
Protocol 2: Iodine-Catalyzed Friedländer Synthesis
This protocol utilizes a milder catalyst for the synthesis of substituted quinolines.[15]
Materials:
-
2-Aminoaryl ketone
-
Active methylene compound (e.g., ethyl acetoacetate)
-
Molecular iodine (I₂)
Procedure:
-
Reaction Setup: In a suitable reactor, combine the 2-aminoaryl ketone and the active methylene compound.
-
Catalyst Addition: Add a catalytic amount of molecular iodine (e.g., 10 mol%).
-
Heating: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Data Summary: Comparison of Lab-Scale vs. Scale-Up Parameters
| Parameter | Lab-Scale (1g) | Large-Scale (1kg) | Key Considerations for Scale-Up |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensure homogeneity and prevent localized hotspots.[5] |
| Heating/Cooling | Heating Mantle/Ice Bath | Jacketed Reactor with TCU | The surface-area-to-volume ratio decreases, making heat transfer more challenging.[5] |
| Reagent Addition | All at once or via dropping funnel | Metering pump for controlled addition | Crucial for managing exotherms in reactions like the Skraup synthesis.[5] |
| Work-up | Multiple extractions in a separatory funnel | Phase-split in the reactor | A proper phase split is more efficient at a larger scale.[5] |
| Purification | Flash Column Chromatography | Recrystallization/Distillation | Recrystallization is a more scalable and economical purification method for large quantities.[5][6][16] |
| Typical Yield | 85% | 70-75% | A slight decrease in yield is common; significant drops indicate process control issues.[5] |
Common Impurities and Their Control
| Impurity | Likely Cause | Control Strategy |
| Unreacted Starting Material | Incomplete reaction | Increase reaction time or temperature; improve mixing.[5] |
| Over-alkylated/acylated product | Excess of alkylating/acylating agent | Use stoichiometric amounts of reagents; control addition rate.[5] |
| Polymeric/Tarry materials | Uncontrolled exotherm, high reactant concentration | Improve heat transfer, control reagent addition rate, use a more dilute system.[3][5] |
| Oxidized byproducts | Exposure to air at high temperatures | Maintain an inert atmosphere (e.g., nitrogen or argon).[5] |
PART 4: Green Chemistry Approaches in Quinoline Synthesis
The development of sustainable synthetic methods is a key focus in modern chemistry.[8][9] For quinoline synthesis, this involves the use of greener solvents, alternative energy sources, and reusable catalysts.[2]
-
Greener Solvents: The use of water, ethanol, or ionic liquids as reaction media can significantly reduce the environmental impact compared to traditional volatile organic solvents.[2][8][9]
-
Microwave and Ultrasound Irradiation: These alternative energy sources can often lead to shorter reaction times, higher yields, and cleaner reaction profiles.[2][9]
-
Reusable Catalysts: The development of solid-supported or recyclable catalysts minimizes waste and improves the overall efficiency of the process.[2][14]
Decision-Making Workflow for Greener Quinoline Synthesis
Caption: A decision-making workflow for developing a greener quinoline synthesis protocol.
References
- troubleshooting side reactions in the synthesis of quinoline deriv
- Synthesis of Quinolines: A Green Perspective | ACS Sustainable Chemistry & Engineering.
- Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review - ResearchG
- Green Synthesis of Quinoline Derivatives: Applic
- A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis.
- Recent Advances in Metal-Free Quinoline Synthesis - MDPI.
- Technical Support Center: Scale-Up Synthesis of Quinoline Deriv
- Overcoming challenges in the synthesis of substituted quinolines - Benchchem.
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.
- avoiding common pitfalls in quinoline synthesis - Benchchem.
- Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center - Benchchem.
- optimizing reaction conditions for quinolinone synthesis - Benchchem.
- Advances in polymer based Friedlander quinoline synthesis - PMC - PubMed Central - NIH.
- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
- Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide - Benchchem.
- Friedländer Quinoline Synthesis - Alfa Chemistry.
- Friedländer Synthesis - J&K Scientific LLC.
Sources
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Friedländer Synthesis of Substituted Quinolines
Welcome to the technical support center for the Friedländer synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of substituted quinolines. Quinolines are a vital class of heterocyclic compounds found in a wide array of natural products and pharmaceuticals, exhibiting diverse biological activities.[1][2][3] The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is a direct and versatile method for their preparation.[1][2][4][5]
This resource provides in-depth troubleshooting guides in a question-and-answer format, addressing common experimental challenges. Additionally, a comprehensive FAQ section and detailed experimental protocols are included to enhance your success in synthesizing these important molecules.
Troubleshooting Guide: Enhancing Yield and Purity
This section directly addresses specific issues encountered during the Friedländer synthesis, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low to No Product Yield
"I've set up my Friedländer synthesis, but after the recommended reaction time, TLC analysis shows mostly starting material and very little product. What are the likely causes and how can I improve my yield?"
Low yields are a frequent challenge in the Friedländer synthesis and can be attributed to several factors.[4][6] Let's break down the potential culprits and how to address them systematically.
Root Cause Analysis:
-
Suboptimal Catalyst Choice or Activity: The catalyst is a critical component for facilitating both the initial condensation and the subsequent cyclodehydration steps.[7] An inappropriate or inactive catalyst can lead to a stalled reaction.
-
Inadequate Reaction Temperature: The Friedländer synthesis is often temperature-sensitive.[4] Insufficient heat can result in a slow reaction rate, while excessive temperatures can lead to the degradation of starting materials or the desired product.[6]
-
Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on either of the reactants can significantly impede the reaction.[6]
-
Solvent Effects: The choice of solvent plays a crucial role in reactant solubility and can influence the reaction rate.[6][8]
Solutions & Experimental Protocols:
1. Catalyst Optimization:
The choice of catalyst is highly dependent on the specific substrates.[7]
-
Acid Catalysis: Generally effective for a broad range of substrates.[6]
-
Common Choices: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids like zinc chloride (ZnCl₂).[6] Trifluoroacetic acid is also a viable option.[6]
-
Modern Alternatives: For milder conditions, consider using ionic liquids, metal-organic frameworks (MOFs), or solid acid catalysts like silica nanoparticles.[7][9]
-
-
Base Catalysis: Often employed for more reactive starting materials.[6]
Table 1: Catalyst Selection Guide
| Catalyst Type | Examples | Typical Substrates |
| Brønsted Acids | p-TsOH, H₂SO₄, TFA | General purpose, wide substrate scope |
| Lewis Acids | ZnCl₂, Nd(NO₃)₃·6H₂O[11] | Effective for various ketones and diketones |
| Bases | KOH, NaOH, KOtBu | Reactive 2-aminoaryl aldehydes/ketones |
| Heterogeneous | Amberlyst-15[12], P₂O₅/SiO₂[13] | Facilitates easier purification |
2. Temperature and Solvent Adjustment:
-
Temperature Screening: Begin by running the reaction at a moderate temperature (e.g., 80 °C) and gradually increase it in 10-20 °C increments, monitoring the progress by TLC.[4]
-
Solvent Selection: The polarity of the solvent can significantly impact the reaction.[6]
-
For acid-catalyzed reactions, polar aprotic solvents like dichloromethane (DCM) can be effective.[10]
-
Base-mediated reactions often perform well in non-polar solvents such as toluene.[10]
-
High-boiling point solvents like mineral oil may be necessary for thermal cyclizations.[14]
-
Solvent-free conditions, often coupled with microwave irradiation, have also proven highly effective and environmentally friendly.[6][10][15]
-
Workflow for Optimizing Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
Issue 2: Formation of Significant Side Products
"My reaction is producing the desired quinoline, but I'm also observing significant amounts of side products, making purification difficult and lowering my isolated yield. What are these side products and how can I suppress their formation?"
The formation of side products is a common issue, particularly the self-condensation of the ketone reactant.[4][6]
Root Cause Analysis:
-
Aldol Condensation: Under basic conditions, the ketone containing the α-methylene group can undergo self-condensation, competing with the desired reaction with the 2-aminoaryl carbonyl compound.[6][10]
-
Harsh Reaction Conditions: High temperatures and strong acid or base catalysts can promote side reactions and decomposition.[4]
Solutions & Experimental Protocols:
1. Modifying Reaction Conditions:
-
Milder Catalysts: Switching to a milder catalyst can often suppress side reactions. For instance, using molecular iodine has been shown to be highly efficient under solvent-free conditions.[4][16]
-
Lower Reaction Temperature: Reducing the reaction temperature can increase the selectivity for the desired product.[4]
-
Alternative Substrates: To circumvent aldol condensation, consider using an imine analog of the o-aniline compound.[10]
2. Protocol: Iodine-Catalyzed Solvent-Free Synthesis
This protocol offers a milder alternative to traditional high-temperature, strongly acidic or basic conditions.
-
Materials: 2-aminoaryl ketone, active methylene compound, molecular iodine.
-
Procedure:
-
To a mixture of the 2-aminoaryl ketone and the active methylene compound, add molecular iodine (e.g., 10 mol%).[14]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4][14]
-
Upon completion, cool the mixture to room temperature.[4][14]
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.[4][14]
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.[4][14]
-
Issue 3: Poor Regioselectivity with Unsymmetrical Ketones
"I'm using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity to favor my desired product?"
Poor regioselectivity is a known challenge when using unsymmetrical ketones, as condensation can occur on either side of the carbonyl group.[10][14]
Solutions:
-
Directing Groups: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the condensation.[10]
-
Catalyst Control: The use of specific amine catalysts or ionic liquids has been shown to effectively control regioselectivity.[10]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Friedländer synthesis?
There are two widely accepted mechanisms for the Friedländer synthesis.[17][18][19]
-
Mechanism A (Aldol First): The reaction begins with a rate-limiting aldol addition between the 2-amino substituted carbonyl compound and the other carbonyl compound. This is followed by two dehydration steps (elimination of water) to form the quinoline ring.[17][18]
-
Mechanism B (Schiff Base First): The initial step is the formation of a Schiff base between the two reactants, followed by an aldol reaction and subsequent elimination of water to yield the final quinoline product.[17][18]
Recent studies suggest that under typical acidic or basic conditions, the intermolecular aldol reaction is the initial step.[19]
Reaction Mechanism Overview
Caption: The two proposed mechanistic pathways for the Friedländer synthesis.
Q2: Can the Friedländer synthesis be performed under "green" conditions?
Yes, significant progress has been made in developing more environmentally friendly protocols. This includes:
-
Solvent-Free Synthesis: Reactions can be conducted without a solvent, often with microwave assistance, which reduces waste and reaction times.[6][10][15]
-
Water as a Solvent: In some cases, water can be used as a green solvent, eliminating the need for organic solvents.[20][21]
-
Reusable Catalysts: The use of solid-supported or heterogeneous catalysts allows for easy recovery and reuse, improving the overall sustainability of the process.[12][22]
Q3: How do I purify my substituted quinoline product?
Standard purification techniques are typically effective.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is often performed to remove the catalyst and any water-soluble impurities.[5] This may involve quenching with a basic solution like sodium bicarbonate, followed by extraction with an organic solvent.[5]
-
Chromatography: Column chromatography on silica gel is a common method for purifying the crude product. A gradient of hexane and ethyl acetate is often used as the eluent.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.
General Purification Workflow
Caption: A typical workflow for the purification of substituted quinolines.
References
-
Scribd. Friedländer Synthesis: Mechanism. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
ACS Publications. Recent Advances in the Friedländer Reaction | Chemical Reviews. [Link]
-
Bentham Science. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link]
-
Ingenta Connect. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link]
-
Scilit. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. [Link]
-
PubMed Central. Advances in polymer based Friedlander quinoline synthesis. [Link]
-
PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
-
ResearchGate. Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. [Link]
-
Organic Chemistry Portal. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. [Link]
-
NIH. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. [Link]
-
ResearchGate. Optimization of reaction conditions for preparation of 3a. [Link]
-
Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]
-
ResearchGate. Inorganic polymers-based catalysts for optimized Friedlander reaction. [Link]
-
ResearchGate. of solvent on the reaction times and yields. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. [Link]
-
Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
-
Semantic Scholar. The Friedländer Synthesis of Quinolines. [Link]
-
ResearchGate. The Friedl??nder Synthesis of Quinolines. [Link]
-
ResearchGate. Recent Advances in the Friedl??nder Reaction. [Link]
-
ResearchGate. Different catalytic approaches of Friedländer Synthesis of Quinolines. [Link]
-
NIH. Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. [Link]
-
RSC Publishing. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. [Link]
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- 9. Different catalytic approaches of Friedländer synthesis of quinolines [pubmed.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate [organic-chemistry.org]
- 12. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Electron-Rich Bromoquinolines
Welcome to the technical support center dedicated to providing targeted troubleshooting guidance for Suzuki-Miyaura coupling reactions involving electron-rich bromoquinolines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during these synthetic transformations. The quinoline scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it via C-C bond formation is critical for the development of novel therapeutics.[1] However, the inherent electron-rich nature of certain bromoquinolines can present unique challenges to the standard Suzuki coupling protocol.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
Q1: My Suzuki coupling reaction with an electron-rich bromoquinoline is resulting in low or no product yield. What are the most probable causes and how can I improve the outcome?
A: Low or no yield is a frequent challenge, particularly with electron-rich heteroaryl halides, and can stem from several factors. A systematic approach to troubleshooting is recommended. The increased electron density on the quinoline ring can make the oxidative addition of the palladium catalyst, the rate-limiting step of the catalytic cycle, more difficult.[2][3]
-
Catalyst and Ligand System: The choice of the palladium catalyst and coordinating ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be optimal for these challenging substrates.[4]
-
Recommendation: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[4][5] These ligands can facilitate the oxidative addition step and stabilize the active Pd(0) species.[6] An inappropriate palladium-to-ligand ratio can also lead to catalyst decomposition; a ratio of 1:1 to 1:4 is typically recommended.[4]
-
-
Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[7][8] An unsuitable base can lead to a stalled reaction.
-
Recommendation: The strength and type of base can significantly influence the reaction's success. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4][9] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be effective.[4][8] Cesium carbonate is often a good choice due to its high solubility in many organic solvents.[10]
-
-
Solvent Choice and Degassing: The solvent system affects catalyst activity, substrate solubility, and the stability of the active catalyst.[11] The presence of oxygen is particularly detrimental as it can deactivate the Pd(0) catalyst.[7][10]
-
Recommendation: Common solvent systems include mixtures like dioxane/water, toluene/water, or DMF/water.[4] Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles to prevent catalyst oxidation.[4]
-
-
Reaction Temperature: Inadequate temperature can lead to a sluggish or incomplete reaction.
-
Recommendation: Many Suzuki couplings require heating, typically in the range of 80-110 °C.[4] However, excessively high temperatures can cause catalyst decomposition. If you suspect this is an issue, try running the reaction at a lower temperature for a longer duration.
-
-
Boronic Acid/Ester Quality: Boronic acids can be unstable and prone to degradation, particularly protodeboronation (replacement of the boronic acid group with a hydrogen).[4][12]
Issue 2: Significant Formation of Side Products
Q2: My reaction is producing a substantial amount of side products, such as the de-brominated quinoline (hydrodebromination) or homocoupled boronic acid. How can I minimize these?
A: The formation of side products is a common issue that can often be suppressed by fine-tuning the reaction conditions.
-
Hydrodebromination (Dehalogenation): This is the replacement of the bromine atom with a hydrogen atom.[14] This side reaction can be prevalent with electron-rich aryl halides.
-
Plausible Mechanism: After oxidative addition, the palladium complex may react with a hydride source in the reaction mixture, leading to reductive elimination of the de-brominated product.[14][15] Potential hydride sources include the solvent (e.g., DMF, alcohols) or the base.[14][16]
-
Troubleshooting Strategies:
-
Choice of Base: Avoid strong bases that can also act as hydride donors. Milder bases like K₂CO₃ or KF are often preferred.[14][17]
-
Solvent System: If using solvents that can be a hydride source, consider switching to alternatives like dioxane or toluene.
-
Ligand Selection: The ligand can influence the relative rates of the desired cross-coupling versus hydrodebromination. Screening different ligands can be beneficial.[14]
-
Temperature and Reaction Time: Higher temperatures and prolonged reaction times can sometimes increase the likelihood of this side reaction.[14]
-
-
-
Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together.
-
Cause: This side reaction is often promoted by the presence of oxygen or high catalyst loadings.[7]
-
Troubleshooting Strategies:
-
Thorough Degassing: Ensure the reaction mixture and solvents are rigorously deoxygenated.[7]
-
Catalyst Loading: Consider slightly reducing the amount of palladium catalyst.
-
Stoichiometry: Using a slight excess of the bromoquinoline relative to the boronic acid can sometimes minimize homocoupling.[18]
-
-
Issue 3: Reaction Stalls or is Incomplete
Q3: My reaction starts but seems to stall, leaving a significant amount of the bromoquinoline starting material. What should I investigate?
A: A stalled reaction often points to catalyst deactivation or issues with reagent solubility.
-
Catalyst Deactivation: The active Pd(0) species can precipitate as palladium black, effectively halting the catalytic cycle.[7]
-
Causes: This can be triggered by high temperatures or the presence of oxygen.[7]
-
Troubleshooting Strategies:
-
-
Insolubility: The starting materials, intermediates, or even the product might not be fully soluble in the chosen solvent system, leading to a heterogeneous mixture and a stalled reaction.[7][17]
-
Troubleshooting Strategies:
-
Solvent Screening: Experiment with different solvent mixtures to improve solubility. For example, adding a co-solvent like DMF or THF might be beneficial.[17]
-
Phase-Transfer Catalysis: In some cases, the addition of a phase-transfer catalyst can facilitate the reaction between components in different phases.[19]
-
-
Experimental Protocols & Data
General Protocol for Suzuki Coupling of an Electron-Rich Bromoquinoline
This is a generalized procedure and should be optimized for specific substrates.[1]
-
Reaction Setup: In a Schlenk flask, combine the bromoquinoline (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and ligand (e.g., XPhos, 2-10 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2-3 equiv).
-
Solvent Addition: Inject the degassed solvent mixture (e.g., dioxane/water, 10:1 v/v) via syringe.[1]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[18]
Troubleshooting Parameter Comparison Table
| Parameter | Common Issue | Recommended Action | Alternative Approaches |
| Catalyst/Ligand | Low oxidative addition rate | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands.[4] | Screen different Pd sources (Pd(OAc)₂, Pd₂(dba)₃). |
| Base | Inefficient transmetalation | Use a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[4] | For base-sensitive substrates, try milder bases like KF.[4][8] |
| Solvent | Catalyst deactivation/poor solubility | Ensure thorough degassing; use solvent mixtures like dioxane/water or toluene/water.[4][7] | Screen other solvents like DMF or THF.[17] |
| Temperature | Catalyst decomposition/slow reaction | Optimize temperature; avoid excessive heat.[4] | Run at a lower temperature for a longer duration. |
| Boron Source | Protodeboronation | Use fresh boronic acid; consider stable alternatives like pinacol esters or trifluoroborate salts.[4][12] | Use MIDA boronates for slow release of the boronic acid.[20] |
Visualizing the Suzuki Coupling and Troubleshooting
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
- BenchChem. (2025). Troubleshooting Suzuki coupling with 5-Bromo-8-methoxy-2-methylquinoline.
- BenchChem. (2025).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Celle, C., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(6), e2100035.
- Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(42), 15060-15067.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
- BenchChem. (2025). preventing debromination in Suzuki coupling of bromo-imidazoles.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
-
Borates Today. (2021). Boron Suzuki Coupling. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
MDPI. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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- 6. macmillan.princeton.edu [macmillan.princeton.edu]
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- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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Minimizing byproduct formation in the synthesis of (6-Bromo-2-methylquinolin-4-yl)methanol
Introduction
Welcome to the technical support center for the synthesis of (6-Bromo-2-methylquinolin-4-yl)methanol. This molecule is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of novel kinase inhibitors and other therapeutic agents.[1][2] However, its multi-step synthesis presents several challenges, primarily concerning the formation of impurities and byproducts that can complicate purification and compromise final product quality.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into common issues encountered during the synthesis, framed in a practical question-and-answer format. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic route.
The synthesis can be logically divided into two primary stages:
-
Formation of the Quinoline Core: Typically achieved via a Doebner reaction to produce the key intermediate, 6-bromo-2-methylquinoline-4-carboxylic acid.
-
Reduction of the Carboxylic Acid: Conversion of the C4-carboxylic acid to the target primary alcohol.
This guide will address potential pitfalls in both stages, offering solutions grounded in mechanistic understanding and established chemical principles.
Troubleshooting Guide: From Precursor to Final Product
This section directly addresses specific experimental issues. Each question represents a common challenge, followed by a detailed explanation of the underlying causes and a step-by-step guide to resolution.
Part 1: Issues During Quinoline Ring Formation (Doebner Reaction)
The Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid, is a powerful but often problematic transformation.[3] For the synthesis of 6-bromo-2-methylquinoline-4-carboxylic acid, the reactants are 4-bromoaniline, acetaldehyde (often generated in situ from paraldehyde), and pyruvic acid.
Question 1: My TLC analysis after the Doebner reaction shows a primary product spot, but also multiple side spots and significant baseline streaking. What are these impurities?
Answer: This is a very common observation in Doebner and related Doebner-von Miller syntheses, which are known for producing side products under harsh acidic conditions. The impurities likely consist of a mixture of partially reacted intermediates, products of self-condensation, and polymerization products (tar).
Likely Byproducts and Their Origins:
| Byproduct Identity | Probable Cause | Analytical Signature (TLC) |
| Unreacted 4-Bromoaniline | Insufficient reaction time, low temperature, or incorrect stoichiometry. | A distinct spot, typically less polar than the carboxylic acid product. |
| Reduced Imine Species | A known side reaction pathway where the imine formed between the aniline and aldehyde is reduced before aromatization can complete.[4][5] | Can appear as multiple spots of varying polarity depending on the specific structure. |
| Aldol Condensation Products | Acetaldehyde can self-condense under acidic conditions to form crotonaldehyde, which can then participate in Doebner-von Miller type side reactions.[6] | Often leads to a complex mixture of products, contributing to streaking. |
| Tar/Polymerization Products | Strong acid catalysts and high temperatures can promote polymerization of the aniline and/or aldehyde reactants.[7] | Appears as significant streaking from the baseline up to the solvent front on the TLC plate. |
Troubleshooting & Optimization Strategy:
-
Control Temperature: Do not overheat the reaction. While heat is required, excessive temperatures (>100-110°C) will favor tar formation. A carefully controlled temperature ramp can be beneficial.
-
Optimize Catalyst: The choice and concentration of the acid catalyst are critical. While strong Brønsted acids are common, Lewis acids like BF₃·OEt₂ have been shown to improve yields and reduce byproducts in similar three-component reactions.[5] Start with a moderate concentration and adjust as needed.
-
Order of Addition: Adding the pyruvic acid dropwise to the mixture of aniline and aldehyde can suppress decomposition and improve yield by maintaining a low instantaneous concentration of the acid.[5]
-
Solvent Selection: While often run neat or in ethanol, using a higher-boiling, non-polar solvent like toluene can sometimes provide better temperature control and minimize certain side reactions.
Question 2: The yield of my 6-bromo-2-methylquinoline-4-carboxylic acid is consistently low (<40%). How can I improve this?
Answer: Low yields in the Doebner reaction are often linked to both byproduct formation and incomplete conversion. The electron-withdrawing nature of the bromine on the aniline reactant can decrease its nucleophilicity, making the initial steps of the reaction sluggish compared to unsubstituted aniline.[5]
Causality & Optimization Workflow:
Caption: Workflow for troubleshooting low yields.
Detailed Steps:
-
Stoichiometry is Key: The reaction mechanism suggests that an excess of the aniline and aldehyde can act as a hydrogen source for a productive hydrogen-transfer pathway, improving the yield.[5] Try using 1.5-2.0 equivalents of 4-bromoaniline and acetaldehyde relative to pyruvic acid.
-
Reaction Time: Given the reduced reactivity of 4-bromoaniline, a longer reaction time (e.g., 24 hours) may be necessary to drive the reaction to completion. Monitor progress by TLC until the starting aniline spot is minimal.
-
Water Scavenging: The initial condensation steps produce water. While not always necessary, adding a dehydrating agent like anhydrous MgSO₄ or using a Dean-Stark trap (if in a suitable solvent like toluene) can sometimes shift the equilibrium towards the intermediate products and improve overall conversion.
Part 2: Issues During the Reduction of the Carboxylic Acid
The reduction of 6-bromo-2-methylquinoline-4-carboxylic acid to the corresponding primary alcohol is most effectively achieved with strong reducing agents like lithium aluminum hydride (LAH) or borane (BH₃). Sodium borohydride (NaBH₄) is generally not potent enough for this transformation.[8]
Question 3: My final product is contaminated with the unreacted carboxylic acid precursor. How can I ensure the reduction goes to completion?
Answer: Incomplete reduction is a common issue and is typically caused by either insufficient reducing agent or deactivation of the reagent before the reaction is complete.
Mechanistic Insight: The first equivalent of hydride (H⁻) from LAH is consumed in an acid-base reaction with the carboxylic acid's acidic proton, liberating hydrogen gas.[8] Only subsequent equivalents of hydride are available for the actual reduction of the carboxylate group. Therefore, using only one equivalent of LAH is theoretically insufficient.
Troubleshooting & Optimization Strategy:
-
Increase LAH Equivalents: Use at least 1.5-2.0 equivalents of LAH relative to the carboxylic acid to ensure there is enough active reagent for both the deprotonation and the subsequent reduction steps.
-
Ensure Anhydrous Conditions: LAH reacts violently and is consumed by water and other protic solvents (like alcohols).[8] Ensure your starting material is thoroughly dry and use anhydrous solvents (e.g., dry THF, dry diethyl ether). A common source of moisture is incompletely dried precursor from the previous step.
-
Temperature Control: The initial addition of LAH should be done at 0°C to control the initial exothermic acid-base reaction. After the addition is complete, the reaction can be gently warmed to room temperature or refluxed to drive the reduction to completion.
-
Reverse Addition: For difficult reductions, adding a solution of the carboxylic acid dropwise to a suspension of LAH in THF (instead of the other way around) can be beneficial. This maintains an excess of the reducing agent throughout the reaction.
Question 4: The workup of my LAH reduction is difficult, resulting in a gelatinous aluminum salt emulsion that is hard to filter and seems to trap my product. What is the best workup procedure?
Answer: This is a classic problem with LAH reductions. Improper quenching can lead to the formation of colloidal aluminum salts that are notoriously difficult to handle. The Fieser workup is a widely accepted and highly reliable method to produce a granular, easily filterable precipitate.
Recommended Protocol: The Fieser Workup
For a reaction using 'X' grams of LAH in a solvent like THF or ether:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully add 'X' mL of water dropwise. (Caution: Exothermic reaction, H₂ gas evolution).
-
Add 'X' mL of 15% (w/v) aqueous NaOH solution dropwise.
-
Add '3X' mL of water dropwise.
-
Remove the ice bath and stir the mixture vigorously at room temperature for 15-30 minutes.
-
The result should be a fine, white, granular precipitate of aluminum salts that can be easily removed by filtration through a pad of Celite.
-
Wash the filtered solid thoroughly with an organic solvent (e.g., ethyl acetate, THF) to recover any adsorbed product.
This procedure reliably produces a solid that is easy to handle, leading to better recovery and a cleaner crude product.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for preparing the quinoline core with minimal byproducts? The Doebner reaction, despite its challenges, is often preferred for synthesizing 4-carboxyquinolines like the precursor needed here.[3] While alternatives like the Combes or Doebner-von Miller syntheses exist, they typically lead to 2,4-disubstituted quinolines or require α,β-unsaturated carbonyls that can be unstable.[9] By carefully optimizing the Doebner reaction conditions as described above (stoichiometry, temperature, catalyst), it can be a reliable method.
Q2: What is the most effective method for purifying the final this compound? The final product is a polar alcohol. The most common impurities are the non-polar starting material (if reduction is incomplete) and aluminum salts from the workup.
-
Filtration: A thorough filtration after the Fieser workup is the first and most critical step to remove inorganic salts.
-
Column Chromatography: This is the most effective method. A silica gel column using a gradient elution, for example, from 20% to 50% ethyl acetate in hexanes, will typically separate the polar alcohol product from any less polar impurities.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an efficient final purification step.
Q3: Can over-reduction of the quinoline ring occur during the LAH reduction step? While LAH is a very powerful reducing agent, it will preferentially reduce the more electrophilic carboxylic acid group over the aromatic quinoline ring. Under standard conditions (0°C to reflux in THF), reduction of the heterocyclic ring is generally not a significant concern. However, under forcing conditions (prolonged high-temperature reflux), some reduction of the pyridine portion of the quinoline ring could potentially occur. This is rare and typically not a major byproduct pathway.
Experimental Protocols
Protocol 1: Optimized Doebner Synthesis of 6-Bromo-2-methylquinoline-4-carboxylic acid
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromoaniline (1.5 eq) and ethanol.
-
Cool the mixture to 0°C and add paraldehyde (1.5 eq), which will depolymerize to acetaldehyde in situ.
-
Slowly add pyruvic acid (1.0 eq) dropwise over 30 minutes, keeping the temperature below 10°C.
-
After the addition is complete, slowly warm the reaction mixture to reflux (approx. 80-85°C) and maintain for 12-24 hours.
-
Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes with 1% acetic acid) for the disappearance of 4-bromoaniline.
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
Filter the solid product and wash with cold ethanol, followed by a non-polar solvent like hexanes.
-
The crude solid can be further purified by recrystallization from glacial acetic acid or ethanol/water to yield the pure carboxylic acid.
Protocol 2: Optimized LAH Reduction to this compound
-
Suspend lithium aluminum hydride (LAH) (1.8 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (Argon or N₂).
-
Cool the LAH suspension to 0°C using an ice bath.
-
In a separate flask, dissolve the 6-bromo-2-methylquinoline-4-carboxylic acid (1.0 eq) in anhydrous THF.
-
Add the carboxylic acid solution dropwise to the stirred LAH suspension via an addition funnel. (Caution: Vigorous H₂ gas evolution).
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) for the disappearance of the starting material.
-
Once complete, cool the reaction to 0°C and perform the Fieser workup as described in Question 4.
-
Filter the resulting granular solid through Celite, washing the filter cake thoroughly with ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the crude product by silica gel column chromatography.
Byproduct Formation & Mitigation Pathway
Caption: Synthetic pathway and common byproduct origins.
References
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Shinde, P. et al. (2023). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]
-
Moodley, T. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. University of KwaZulu-Natal, ResearchSpace. Retrieved from [Link]
-
Slideshare. (2016). Doebner-Miller reaction and applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Available from [Link]
-
Combes Quinoline Synthesis. (n.d.). Retrieved from [Link]
-
Slideshare. (2022). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
Tala, S. et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available from [Link]
-
Wang, W. et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from [Link]
-
Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]
-
Janin, Y. L. et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(6), 933-939. Available from [Link]
-
Yoshikawa, N. et al. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 84(17), 11336-11345. Available from [Link]
-
PubChem. (n.d.). 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]
-
Yoshikawa, N. et al. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Available from [Link]
-
PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]
- Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
Wang, W. et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available from [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
- Google Patents. (2013). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
-
Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromoquinoline-2-carboxylic acid. Retrieved from [Link]
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- 3. iipseries.org [iipseries.org]
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- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Navigating the Labyrinth: A Technical Support Guide to Quinoline Synthesis Purification
For Immediate Release
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of quinoline and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying rationale to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Here, we address the most pressing and frequently encountered issues in quinoline purification.
Q1: My Skraup synthesis has produced a significant amount of tarry byproducts. What's the most effective way to remove them?
A1: Tar formation is a notorious issue in the Skraup synthesis due to the highly exothermic nature of the reaction.[1][2] The polymerization of intermediates like acrolein, formed in situ from glycerol, is a primary cause.[1][2] To mitigate this, controlling the reaction temperature is crucial. The use of a moderator, such as ferrous sulfate (FeSO₄), can make the reaction less violent.[3]
For purification, steam distillation is often the most effective initial step to separate the volatile quinoline product from the non-volatile tar.[4][5] Following distillation, the crude quinoline can be further purified by vacuum distillation.[4]
Q2: I'm observing significant streaking and tailing of my quinoline product on the TLC plate during column chromatography. What's causing this and how can I fix it?
A2: This is a classic problem arising from the strong interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the surface of the silica gel.[6] This interaction leads to poor separation and band broadening.
To resolve this, you can:
-
Deactivate the silica gel: Pre-treating the silica gel with a base, such as triethylamine (Et₃N), can neutralize the acidic sites.[6] This is typically done by incorporating a small percentage (e.g., 1-2%) of triethylamine into your eluent system.
-
Switch the stationary phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral).[6]
-
Optimize your solvent system: A systematic increase in solvent polarity, for instance with a dichloromethane/methanol or ethyl acetate/methanol gradient, can improve elution.[6]
Q3: My quinoline derivative appears to be decomposing on the silica gel column. What are my options?
A3: Decomposition on silica is a common problem for sensitive quinoline derivatives, often due to the acidic nature of the stationary phase.[6] Besides the strategies mentioned in Q2 (deactivating silica, switching to alumina), consider these alternatives:
-
Flash Chromatography: Minimize the contact time of your compound with the stationary phase by using flash chromatography, which employs pressure to speed up the elution.[6]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective and gentle purification method.[7] The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble.
-
Acid-Base Extraction: This classical technique leverages the basicity of the quinoline nitrogen. By dissolving the crude mixture in an organic solvent and extracting with an aqueous acid, the quinoline derivative will move into the aqueous layer as a salt. The organic layer containing neutral and acidic impurities can then be discarded. Basifying the aqueous layer will regenerate the pure quinoline derivative, which can then be extracted back into an organic solvent.[8]
Q4: I have a mixture of regioisomers from a Combes synthesis. How can I separate them?
A4: The separation of regioisomers is a significant challenge. The choice of purification technique will depend on the differences in their physical properties.
-
High-Performance Liquid Chromatography (HPLC): For small-scale separations where high purity is critical, preparative HPLC is often the most powerful tool.[9]
-
Fractional Crystallization: If the regioisomers have different solubilities, fractional crystallization can be an effective method. This involves a series of carefully controlled crystallization steps.
-
Column Chromatography Optimization: Meticulous optimization of column chromatography conditions, including the use of different stationary phases and eluent systems, may achieve separation. High-speed counter-current chromatography can also be a powerful technique for complex mixtures.[10][11]
Troubleshooting Guides: A Deeper Dive
This section provides detailed troubleshooting for specific impurity types and purification challenges.
Issue 1: Persistent Unreacted Starting Materials
Symptoms: Your final product shows signals corresponding to the initial aniline or carbonyl compounds in your NMR or mass spectrometry data.
Causality: Incomplete reaction is the most likely cause. However, inefficient purification can also leave behind starting materials, especially if they have similar polarities to your product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing unreacted starting materials.
Issue 2: Isomeric Impurities
Symptoms: The melting point of your product is lower than expected, or you observe extra, closely spaced spots on your TLC plate.
Causality: Many quinoline syntheses can produce regioisomers. For example, in the Skraup synthesis with a substituted aniline, different cyclization pathways can lead to isomeric products.[1]
Purification Strategies for Isomers:
| Purification Technique | Principle of Separation | Best Suited For | Key Considerations |
| Preparative HPLC | Differential partitioning between a stationary and mobile phase. | Small to medium scale separations requiring high purity. | Can be costly and time-consuming to develop a method.[9] |
| Fractional Recrystallization | Differences in solubility in a given solvent. | Solid compounds with significantly different solubilities. | Requires careful control of temperature and solvent composition. |
| Column Chromatography | Differential adsorption to the stationary phase. | Isomers with noticeable differences in polarity. | May require extensive screening of eluents and stationary phases.[1] |
| Complexation | Formation of crystalline complexes (e.g., picrates) with different stabilities. | Quinolines that form stable, easily crystallizable salts.[12] | The complex must be easily broken to recover the pure quinoline.[12] |
Issue 3: Polymeric/Tarry Byproducts
Symptoms: A dark, viscous, or solid residue that is difficult to handle and purify.
Causality: Harsh reaction conditions, particularly in acid-catalyzed syntheses like the Skraup and Doebner-von Miller reactions, can lead to the polymerization of reactants and intermediates.[1][2]
Mitigation and Purification Workflow:
Caption: Strategy for mitigating and purifying tarry byproducts.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Quinoline Derivative
-
TLC Analysis: First, determine the optimal eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.3 for your desired compound. If streaking is observed, add 1-2% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent. Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand to the top.[6]
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent. Carefully apply the sample to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[6]
-
Elution: Begin eluting with the non-polar solvent system determined by TLC. Gradually increase the polarity of the eluent to elute your compound.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic quinoline will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous extracts. The organic layer containing neutral and acidic impurities can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., concentrated NaOH solution) until the solution is strongly alkaline. The quinoline will precipitate or form an oil.[8]
-
Back Extraction: Extract the liberated quinoline back into an organic solvent (e.g., dichloromethane or ethyl acetate). Repeat this extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified quinoline.
Protocol 3: Recrystallization of a Solid Quinoline Derivative
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.[13] This often requires screening several solvents or solvent mixtures.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude solid until it completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[13]
-
Drying: Dry the crystals under vacuum.
References
- BenchChem. (2025). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
- BenchChem. (2025). Quinoline Synthesis Optimization: A Technical Support Center.
- BenchChem. (2025). Preventing side product formation in quinoline synthesis.
- BenchChem. (2025). Common impurities in 6-Chloroquinoline synthesis and their removal.
- BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
- BenchChem. (2025). Minimizing impurities in the final product of quinoline synthesis.
- BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
- BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
- LookChem. (n.d.). Purification of Quinoline. Chempedia.
- BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- BenchChem. (2025). Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds.
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
Sources
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- 9. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Quinoline Intermediates in Reaction Media
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the poor solubility of quinoline intermediates in reaction media. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility hurdles during the synthesis and manipulation of quinoline-based scaffolds. As a cornerstone in medicinal chemistry, the quinoline nucleus is prevalent in a wide array of therapeutic agents; however, its inherent aromaticity and often crystalline nature can lead to significant solubility issues, impeding reaction kinetics, complicating work-ups, and ultimately affecting yield and purity.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to diagnose and resolve these critical experimental obstacles. Our approach is grounded in fundamental physicochemical principles and backed by field-proven strategies.
Troubleshooting Guide: Diagnosing and Resolving Solubility Issues
This section is structured to help you identify the root cause of your solubility problem and implement an effective solution.
Issue 1: My quinoline intermediate precipitates out of the reaction mixture upon addition of a reagent or during the course of the reaction.
Root Cause Analysis:
Precipitation during a reaction is a clear indicator that the solubility limit of your intermediate has been exceeded in the chosen reaction medium. This can be triggered by several factors:
-
Change in Polarity: The addition of a less polar or more polar reagent can alter the overall polarity of the solvent system, reducing its capacity to solvate the quinoline intermediate.
-
Formation of a Less Soluble Species: The reaction itself may be forming a new, less soluble derivative of your starting material.
-
Temperature Fluctuations: If the reaction is exothermic and not adequately cooled, an initial dissolution at a higher temperature might be followed by precipitation as the reaction cools. Conversely, for endothermic reactions, a decrease in temperature can reduce solubility.[4]
-
pH Shift: For quinoline intermediates with ionizable groups, a change in the reaction mixture's pH can dramatically decrease solubility. Quinolines are weak bases and their solubility is highly dependent on pH.[1][2][3]
Strategic Solutions:
The first line of defense is often to adjust the reaction solvent.
-
Co-solvent Addition: The use of a co-solvent can significantly enhance the solubility of your intermediate. The principle here is to create a solvent blend with a polarity that is optimal for solvating both the reactants and the intermediate.
-
For non-polar quinoline intermediates in polar solvents (e.g., methanol, ethanol): Consider adding a less polar co-solvent like toluene, dioxane, or tetrahydrofuran (THF).
-
For polar quinoline intermediates in non-polar solvents (e.g., hexane, toluene): The addition of a more polar co-solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) can be effective.
-
-
Workflow for Co-solvent Selection:
Caption: Workflow for selecting and optimizing a co-solvent system.
For many organic compounds, solubility increases with temperature.[5]
-
Protocol for Temperature Screening:
-
Set up the reaction at the initial temperature where precipitation is observed.
-
Gradually increase the temperature of the reaction mixture in 5-10 °C increments.
-
Monitor for the dissolution of the precipitate at each temperature step.
-
Once dissolution is achieved, maintain that temperature for the duration of the reaction.
-
Caution: Be mindful of the thermal stability of your reactants, intermediates, and products. Run a preliminary stability test if necessary.
-
The basic nitrogen atom in the quinoline ring allows for salt formation, which can dramatically increase aqueous solubility and, in some cases, solubility in polar organic solvents.[6][7] Quinoline is a weak base and reacts with acids to form salts that are often more soluble in polar solvents.[8]
-
When to Consider pH Adjustment: This strategy is most effective when your reaction medium has a protic component (e.g., an alcohol) or if you are performing an aqueous work-up.
-
Experimental Protocol:
-
Determine the pKa of your quinoline intermediate (if not known, a literature search on similar structures can provide an estimate).
-
If the reaction conditions are compatible, add a suitable acid (e.g., HCl in dioxane, acetic acid) to protonate the quinoline nitrogen.
-
The resulting salt will likely have a higher solubility.
-
Remember to neutralize the acid in a subsequent step if the free base is the desired final product.
-
Issue 2: My crude quinoline product has very low solubility in common chromatography solvents, making purification difficult.
Root Cause Analysis:
Highly crystalline or very non-polar/polar quinoline derivatives can be challenging to purify by column chromatography due to their poor solubility in the mobile phase.
Strategic Solutions:
-
Mobile Phase Modification:
-
For highly non-polar compounds: A small percentage of a more polar solvent like dichloromethane (DCM) or even a trace of methanol in your hexane/ethyl acetate mobile phase can improve solubility without drastically reducing retention on the silica gel.
-
For highly polar compounds: Consider using a reverse-phase chromatography setup. If you must use normal phase, adding a small amount of a polar modifier like acetic acid or triethylamine to your mobile phase can help to break up intermolecular interactions and improve solubility.
-
-
Alternative Purification Techniques:
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for purifying poorly soluble crystalline compounds.
-
Trituration: Suspending the crude product in a solvent in which the impurities are soluble but the desired product is not can be a simple and effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the solubility of quinoline intermediates?
A1: The solubility of quinoline intermediates is primarily governed by:
-
Molecular Structure: The presence of polar functional groups (e.g., -OH, -NH2, -COOH) will generally increase solubility in polar solvents. Conversely, large non-polar substituents will decrease polarity and favor solubility in non-polar solvents.[9]
-
pH of the Medium: As weak bases, the solubility of quinolines is highly pH-dependent. In acidic conditions, the quinoline nitrogen is protonated, forming a more soluble salt.[1][2][3]
-
Crystalline Structure: A stable crystal lattice requires more energy to be broken down by the solvent, leading to lower solubility.[5]
-
Temperature: In most cases, the solubility of organic compounds, including quinolines, increases with temperature.[4][10]
Q2: I am performing a Skraup synthesis and am observing the formation of a large amount of tar-like byproducts, which are trapping my product. What can I do?
A2: The Skraup synthesis is notoriously exothermic and can lead to polymerization and tar formation if not properly controlled.[11]
-
Moderating the Reaction: The addition of a moderator like ferrous sulfate or boric acid can help to control the reaction rate and reduce the formation of byproducts.[11]
-
Controlled Reagent Addition: Adding the sulfuric acid dropwise while carefully monitoring the internal temperature is crucial.
-
Solvent Use: While traditionally run neat, using a high-boiling inert solvent can aid in heat dissipation.[11]
Q3: Can I use surfactants to improve the solubility of my quinoline intermediate in an aqueous reaction medium?
A3: Yes, surfactants can be an effective strategy, particularly for reactions in aqueous media. Surfactants form micelles that can encapsulate hydrophobic quinoline intermediates, increasing their apparent solubility.[12][13]
-
Types of Surfactants:
-
Non-ionic surfactants (e.g., Tween-80, Poloxamers) are often preferred due to their lower toxicity and compatibility with a wide range of reaction conditions.[14]
-
Ionic surfactants (e.g., sodium dodecyl sulfate - SDS) can also be used, but their charge may interfere with certain reaction mechanisms.
-
-
General Protocol for Using Surfactants:
-
Choose a surfactant that is compatible with your reaction conditions.
-
Prepare a solution of the surfactant in the aqueous medium at a concentration above its critical micelle concentration (CMC).
-
Add your quinoline intermediate to the surfactant solution and stir until a clear solution is obtained.
-
Proceed with the addition of other reagents.
-
Q4: How can I quantitatively measure the solubility of my quinoline intermediate in different solvents?
A4: Several methods can be used to determine the solubility of your compound:
| Method | Description | Throughput |
| Shake-Flask Method | An excess of the solid compound is equilibrated with the solvent for an extended period (24-48 hours). The saturated solution is then filtered, and the concentration is determined by a suitable analytical technique (e.g., HPLC-UV, LC-MS).[15][16] | Low |
| High-Throughput Screening (HTS) Methods | These methods, often based on turbidity measurements or automated HPLC, allow for the rapid assessment of solubility in small volumes and across a range of conditions.[16][17][18] | High |
| UV-Spectrometry | If the compound has a chromophore, its concentration in a saturated solution can be determined using a pre-established calibration curve.[17] | Medium |
Q5: Are there any "green" solvent alternatives for dissolving quinoline intermediates?
A5: Yes, the principles of green chemistry are increasingly being applied to solvent selection.
-
Ionic Liquids: Certain ionic liquids have been shown to be effective solvents and even catalysts for quinoline synthesis, offering a recyclable and often less volatile alternative to traditional organic solvents.[19]
-
Solvent-Free Reactions: In some cases, particularly for reactions like the Friedländer synthesis, it is possible to run the reaction under solvent-free conditions, which eliminates solvent waste altogether.
Visualizing the Solubility Challenge
The interplay between the solid and solution phases is central to overcoming solubility issues.
Caption: The equilibrium between the solid and dissolved states of a quinoline intermediate in a reaction.
References
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. academic.oup.com. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
- Challenges and Elucid
-
Solubilizer Agent | Excipient | Pharmaceutical drug delivery. PharmaCompass.com. [Link]
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Techniques for measuring reaction rates. Solubility of Things. [Link]
-
Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. PubMed. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
-
Preparation and Properties of Quinoline. slideshare.net. [Link]
-
The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed. [Link]
-
5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. ultp.com. [Link]
-
Overcoming the Challenge of Poor Drug Solubility. Pharma's Almanac. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. [Link]
-
Quinoline. Wikipedia. [Link]
-
Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
CHAPTER 2. Tactics to Improve Solubility. ResearchGate. [Link]
-
Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. National Institutes of Health. [Link]
-
Overcoming the Challenge of Poor Drug Solubility. Semantic Scholar. [Link]
-
Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. ResearchGate. [Link]
-
Quinoline Derivatives Thermodynamic Properties during Phase Trans. Longdom Publishing. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)-3-Demethoxyerythratidinone and (±)-Cocculidine. National Institutes of Health. [Link]
- Method for determining solubility of a chemical compound.
-
Quinoline as a Versatile Solvent and Reagent in Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Perspectives in solubility measurement and interpretation. PubMed Central. [Link]
-
An efficient synthesis of quinolines under solvent-free conditions. ResearchGate. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central. [Link]
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. article.sapub.org. [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
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Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]
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Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Haloquinolines
Welcome to the technical support center for troubleshooting catalyst deactivation in palladium-catalyzed cross-coupling reactions involving haloquinoline substrates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges that arise from the unique electronic and steric properties of quinoline derivatives.
The quinoline scaffold is a privileged structure in medicinal chemistry, but its propensity to act as a ligand for the palladium catalyst presents significant challenges, often leading to catalyst deactivation and low reaction yields. This resource provides in-depth, field-proven insights to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with haloquinolines so challenging compared to simpler aryl halides?
A1: The primary challenge stems from the nitrogen atom in the quinoline ring. This nitrogen possesses a lone pair of electrons that can coordinate strongly to the palladium center. This coordination can lead to several problems:
-
Catalyst Sequestration: The quinoline substrate or product can act as a ligand, binding to the active Pd(0) species and preventing it from participating in the catalytic cycle.[1]
-
Inhibition of Oxidative Addition: Coordination of the quinoline nitrogen to the palladium can alter the electronic properties of the catalyst, making the initial, often rate-limiting, oxidative addition step less favorable.[2][3][4]
-
Formation of Stable, Off-Cycle Complexes: The palladium can become trapped in stable, inactive complexes with the quinoline moiety, effectively removing it from the reaction.
Q2: My reaction mixture turns black, and the reaction stalls. What does this indicate?
A2: The formation of a black precipitate, commonly referred to as "palladium black," is a classic sign of catalyst decomposition. The active, soluble Pd(0) species has aggregated into inactive, insoluble palladium metal. This can be caused by several factors in the context of haloquinoline chemistry:
-
Ligand Degradation or Dissociation: The supporting ligand, crucial for stabilizing the Pd(0) catalyst, may be displaced by the strongly coordinating quinoline or may degrade under the reaction conditions.[5] Without a protective ligand shell, the palladium atoms aggregate.
-
Inefficient Reductive Elimination: If the final step of the catalytic cycle, reductive elimination, is slow, the intermediate Pd(II) complex may be prone to side reactions or decomposition before it can regenerate the active Pd(0) catalyst.[6][7][8]
-
Reaction Conditions: High temperatures or the presence of impurities can accelerate catalyst decomposition.
Q3: I'm observing significant amounts of starting material recovery, even after prolonged reaction times. What is the likely cause?
A3: Recovery of starting material points to an issue with catalyst initiation or turnover. The most probable causes are:
-
Failed Oxidative Addition: This is the first crucial step where the palladium catalyst inserts into the carbon-halogen bond of the haloquinoline.[6][8][9] The electronic and steric properties of the quinoline can make this step particularly difficult. For instance, electron-rich haloquinolines can slow down oxidative addition.[10]
-
Catalyst Poisoning: Besides the substrate/product, other functional groups in your molecule or impurities in the reagents (e.g., sulfur-containing compounds) can irreversibly bind to the palladium, poisoning the catalyst.[11]
-
Poor Precatalyst Activation: If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species.[11][12] If this reduction is inefficient, the catalytic cycle will not begin.
Q4: What role does the position of the halogen on the quinoline ring play in reactivity?
A4: The position of the halogen is critical and significantly influences reactivity. Halogens at positions α to the nitrogen (C2 and C8) often show different reactivity compared to those at other positions.
-
C2/C4 Halides: Halides at the 2- and 4-positions are often more reactive in nucleophilic aromatic substitution (SNAr) type pathways, but in cross-coupling, their proximity to the nitrogen can enhance coordination-related deactivation. The increased reactivity of a C4-Cl bond can be attributed to the α-effect and strong coordination of Pd(0) with the N-3 lone pair during oxidative addition.[13]
-
C8 Halides: The C8 position is sterically hindered by the peri-hydrogen at C7. This can impede the approach of the bulky palladium catalyst, slowing down oxidative addition.
-
General Reactivity Trend: For different halogens, the reactivity generally follows the order: I > Br > Cl.[13] This is due to the bond dissociation energies of the carbon-halogen bond.
Troubleshooting Guides
Guide 1: Problem - Low or No Product Yield
When faced with a low or nonexistent yield, a systematic approach is essential. Verify the fundamentals before moving to more complex variables.
Logical Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting low-yield reactions.
Detailed Troubleshooting Steps & Solutions
| Potential Cause | Explanation & Causality | Recommended Action & Protocol |
| 1. Poor Reagent Quality | Moisture, oxygen, or impurities can deactivate the catalyst. Boronic acids are particularly prone to degradation (protodeboronation).[14][15] Solvents must be anhydrous and bases of high purity. | Action: Use freshly opened, high-purity reagents. Dry solvents using standard procedures (e.g., molecular sieves, distillation). Grind solid bases to a fine powder to ensure reproducibility.[10] Protocol (Solvent Degassing): Sparge the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes.[10] Alternatively, use the freeze-pump-thaw method (3 cycles) for maximum oxygen removal. |
| 2. Ineffective Catalyst/Ligand | The nitrogen on the quinoline ring requires a robust catalyst system. The ligand must be sterically bulky and/or electron-rich enough to stabilize the palladium center and promote the desired catalytic steps (oxidative addition, reductive elimination) over deactivation pathways.[1][12] | Action: Screen a panel of ligands. For haloquinolines, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often successful.[16][17] Protocol (Ligand Screening): Set up several small-scale reactions in parallel vials. Use a consistent set of conditions (substrate, base, solvent, temp) while varying only the ligand. Monitor by TLC or LC-MS to identify the most promising candidate. |
| 3. Suboptimal Base | The base plays a crucial role in reactions like Suzuki (transmetalation) and Buchwald-Hartwig (amine deprotonation).[8][11] An inappropriate base can lead to slow reaction rates or side reactions. For example, strong bases like NaOtBu can be incompatible with certain functional groups.[11] | Action: Screen different bases. K₃PO₄ is a good starting point for many Suzuki couplings, while Cs₂CO₃ is often effective but can be expensive.[11][15] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[11][18] |
| 4. Inefficient Precatalyst Activation | Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species. This is often accomplished by a phosphine ligand, amine, or other reducing agents in the mixture.[11] If this step is slow or incomplete, the catalytic cycle cannot begin efficiently. | Action: Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use modern, well-defined precatalysts (e.g., G3-Palladacycles) that are designed for rapid and quantitative activation. |
Guide 2: Problem - Catalyst Turns Black (Decomposition)
Catalyst decomposition into palladium black is a visual indicator that the ligand is failing to stabilize the active metallic center.
Deactivation Pathways Overview
Caption: Competing catalytic cycle and deactivation pathways.
Detailed Troubleshooting Steps & Solutions
| Potential Cause | Explanation & Causality | Recommended Action & Protocol |
| 1. Ligand Displacement by Quinoline | The quinoline nitrogen can be a competitive ligand, displacing the phosphine or NHC from the palladium center. This leaves the palladium coordinatively unsaturated and prone to aggregation.[1] | Action: Increase the ligand-to-palladium ratio. A ratio of 2:1 or even 4:1 can sometimes suppress deactivation by ensuring there is always excess ligand available to stabilize the catalyst. Also, use ligands that bind more strongly to palladium. |
| 2. High Reaction Temperature | While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition pathways. The optimal temperature is a balance between sufficient reaction rate and catalyst stability. | Action: Lower the reaction temperature. Run a temperature screen (e.g., 80 °C, 100 °C, 120 °C) to find the lowest effective temperature. Modern, highly active catalysts often allow for reactions to be run at lower temperatures. |
| 3. Slow Reductive Elimination | If the final C-C or C-N bond-forming step is slow, the Pd(II) intermediate has a longer lifetime, increasing the chance of decomposition or side reactions. This can be an issue with sterically hindered substrates.[7][19] | Action: Use a more electron-donating ligand. Electron-rich ligands can accelerate reductive elimination.[7] Ensure the base is not inhibiting this step. |
| 4. Heterogeneous vs. Homogeneous Catalysis | In some cases, what appears to be a heterogeneous catalyst (e.g., Pd/C) may actually function by leaching soluble palladium species into the solution.[20] These leached species are often unstable without appropriate ligands, leading to rapid precipitation as palladium black. | Action: If using a heterogeneous catalyst, add a soluble ligand (e.g., PPh₃) to stabilize the leached palladium species. Alternatively, switch to a well-defined homogeneous catalyst system. |
Guide 3: Problem - Dominant Side Reactions
Side reactions compete for your starting materials and catalyst, lowering the yield of the desired product.
Common Side Reactions in Haloquinoline Couplings
-
Dehalogenation: The haloquinoline is reduced, and the halogen is replaced by a hydrogen atom. This often occurs if there are sources of hydride in the reaction (e.g., from solvent, base, or β-hydride elimination).
-
Homocoupling: Two molecules of the coupling partner react with each other (e.g., boronic acid homocoupling in Suzuki reactions). This is often promoted by the presence of oxygen.[14]
-
β-Hydride Elimination: This is a common decomposition pathway for organopalladium intermediates that have a hydrogen atom on a carbon β to the palladium.[21][22][23] While less common with aryl substrates, it can be relevant if alkyl coupling partners are used.
Detailed Troubleshooting Steps & Solutions
| Side Reaction | Explanation & Causality | Recommended Action & Protocol |
| 1. Dehalogenation | This can occur via a competing reductive pathway. The Pd(II)-hydride species responsible can be formed from various sources, including the solvent (e.g., alcohols), water, or the organometallic reagent itself. | Action: Ensure strictly anhydrous conditions. Use a non-protic solvent. If using a boronic acid, consider switching to a more robust organoboron reagent like a MIDA boronate or a trifluoroborate salt. |
| 2. Homocoupling | In Suzuki reactions, boronic acid homocoupling is often catalyzed by oxygen.[14] In Sonogashira couplings, alkyne homocoupling (Glaser coupling) is promoted by the copper co-catalyst in the presence of oxygen.[24] | Action: Ensure rigorous degassing of the reaction mixture.[14] For Sonogashira reactions, consider using a "copper-free" protocol, which can minimize this side reaction.[24][25] |
| 3. Isomerization/Rearrangement | In Heck reactions, β-hydride elimination followed by re-insertion can lead to isomerization of the double bond in the product.[22] | Action: Additives like silver salts can sometimes suppress isomerization by promoting the desired reductive elimination pathway.[22] The choice of base and ligand can also influence the outcome. |
References
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem.
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
-
C-8-Selective Allylation of Quinoline: A Case Study of β-Hydride vs β-Hydroxy Elimination | Organic Letters - ACS Publications. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
Cross-coupling reaction - Wikipedia. Available from: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. Available from: [Link]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - MDPI. Available from: [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Available from: [Link]
-
Bimetallic Reductive Elimination from Dinuclear Pd(III) Complexes - PMC - NIH. Available from: [Link]
-
β-Hydride elimination - Wikipedia. Available from: [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. Available from: [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. Available from: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available from: [Link]
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Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available from: [Link]
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Heck reaction - Chemistry LibreTexts. Available from: [Link]
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We Already Know Everything about Oxidative Addition to Pd(0): Do We? - ResearchGate. Available from: [Link]
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4.1: β-Elimination Reactions - Chemistry LibreTexts. Available from: [Link]
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Heck reaction - Wikipedia. Available from: [Link]
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beta-hydride elimination | The Organometallic Reader. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]
-
Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine” - ChemRxiv. Available from: [Link]
-
Heck Reaction: easy Mechanism, applications - Chemistry Notes. Available from: [Link]
-
PART 12(D): BETA HYDRIDE ELIMINATION REACTIONS IN ORGANOMETALLIC COMPOUNDS FOR CSIR NET/GATE/IITJAM - YouTube. Available from: [Link]
-
Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds - PMC - NIH. Available from: [Link]
-
Sonogashira coupling - Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed. Available from: [Link]
-
Oxidative addition of palladium(0) complexes generated from - PubMed. Available from: [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available from: [Link]
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Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed. Available from: [Link]
-
Buchwald-Hartwig amination - YouTube. Available from: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available from: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Request PDF - ResearchGate. Available from: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available from: [Link]
-
C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment | Request PDF - ResearchGate. Available from: [Link]
-
Reductive Elimination from High-Valent Palladium - Macmillan Group. Available from: [Link]
-
Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights - PubMed. Available from: [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Available from: [Link]
-
C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experime… - OUCI. Available from: [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI. Available from: [Link]
-
Nickel complexes supported by quinoline-based ligands: Synthesis, characterization and catalysis in the cross-coupling of arylzinc reagents and aryl chlorides or aryltrimethylammonium salts - ResearchGate. Available from: [Link]
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Alternative synthetic routes to avoid harsh reaction conditions for quinolines
Technical Support Center for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional materials.[1][2][3] However, classical synthetic routes to this vital heterocycle, such as the Skraup, Doebner-von Miller, and Friedländer reactions, are often plagued by harsh conditions, including high temperatures, strong acids, and the use of toxic reagents.[1][2][3] This technical guide provides an in-depth exploration of modern, milder, and more sustainable alternatives for quinoline synthesis, complete with troubleshooting guides and frequently asked questions to support your experimental work.
The Shift Towards Greener Quinoline Synthesis
The principles of green chemistry are increasingly integral to modern synthetic strategies. The push to avoid hazardous reagents, reduce energy consumption, and improve atom economy has driven the development of innovative methods for constructing the quinoline ring system.[4][5][6] This guide focuses on several key areas of advancement: energy-efficient techniques, the use of alternative media, and novel catalytic systems.
Energy-Efficient Methods: Microwaves and Ultrasound
Harnessing alternative energy sources can dramatically reduce reaction times and improve yields while often allowing for milder conditions.
Microwave-Assisted Quinoline Synthesis
Microwave irradiation offers rapid and uniform heating, leading to significant rate enhancements.[7][8][9] This technique has been successfully applied to several classical quinoline syntheses, transforming them into more efficient and environmentally friendly procedures.
-
Advantages :
A notable example is the microwave-assisted Friedländer synthesis, where employing neat acetic acid as both solvent and catalyst can yield quinolines in as little as 5 minutes at 160°C in excellent yields.[12]
Ultrasound-Assisted Quinoline Synthesis
Sonication, the use of ultrasound, promotes chemical reactions through acoustic cavitation. This can lead to faster reactions and higher yields under milder conditions compared to conventional heating.[13][14][15]
-
Key Benefits :
For instance, a tin(II) chloride-precatalyzed three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water proceeds rapidly under ultrasound irradiation to afford 2-substituted quinolines in good yields.[17]
Alternative Reaction Media: The Role of Ionic Liquids
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, thermal stability, and recyclability make them attractive green alternatives to volatile organic solvents.[18][19]
-
Advantages in Quinoline Synthesis :
In the Friedländer synthesis, the ionic liquid 1-butylimidazolium tetrafluoroborate ([Hbim]BF4) has been shown to promote the regiospecific synthesis of quinolines under mild, catalyst-free conditions.[20] Similarly, imidazolium-based ionic liquids can mediate the metal-free synthesis of substituted quinolines from anilines and phenylacetaldehydes.[21]
Novel Catalytic and Reaction Systems
Recent advances have focused on developing new catalytic systems and reaction pathways that avoid harsh reagents and byproducts.
Photocatalytic Synthesis
Visible-light photocatalysis has emerged as a powerful green technology, enabling a wide range of organic transformations under exceptionally mild conditions.[22][23][24]
-
Key Features :
A dual-catalyst system comprising a photocatalyst and a proton reduction co-catalyst can be used to synthesize quinolines from N-alkyl anilines or anilines and aldehydes via a Povarov reaction, producing H₂ as the only byproduct.[27]
Mechanochemical Synthesis
Mechanochemistry, typically involving ball-milling, allows for solvent-free or low-solvent reactions, reducing waste and often avoiding the need for heating.[28][29]
-
Benefits :
Troubleshooting and FAQs
This section addresses common challenges encountered during both classical and modern quinoline synthesis.
Q1: My Skraup/Doebner-von Miller reaction is producing a lot of tar and low yields. What can I do?
A1: Tar formation is a frequent issue in these reactions due to the harsh acidic conditions causing polymerization of reactants and intermediates.[31]
-
For Skraup Synthesis :
-
For Doebner-von Miller Synthesis :
Q2: I'm struggling with regioselectivity in my Friedländer synthesis using an unsymmetrical ketone. How can I control the outcome?
A2: This is a common challenge.[34] Several strategies can be employed:
-
Catalyst Choice : The use of an ionic liquid can promote regiospecificity.[20]
-
Reaction Conditions : Carefully optimizing the temperature and solvent can influence the regiochemical outcome.[35]
-
Substrate Modification : Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the direction of cyclization.[34][35]
Q3: My microwave-assisted reaction is giving inconsistent results. What could be the cause?
A3: Inconsistent results in microwave synthesis often stem from a lack of precise control over reaction parameters.
-
Use a Dedicated Reactor : Domestic microwave ovens lack the necessary temperature and pressure controls for reproducible and safe chemical synthesis.[7]
-
Control Temperature, Not Power : Modern scientific microwave reactors allow for direct temperature monitoring, which is a more critical parameter for reproducibility than the power setting.[7]
-
Ensure Homogeneity : Inefficient absorption of microwaves can occur in heterogeneous mixtures. Adding a small amount of a polar solvent like DMF or ethanol can improve energy absorption.[7]
Q4: I'm interested in metal-free quinoline synthesis. What are some reliable starting points?
A4: There has been significant progress in metal-free quinoline synthesis.[1][2][36]
-
Ionic Liquid-Mediated Reactions : As mentioned, ionic liquids can facilitate metal-free syntheses.[3][21]
-
Photocatalysis : Many visible-light-mediated methods are metal-free, using organic dyes as photocatalysts.[37]
-
Iodine-Catalyzed Reactions : Iodine can be an effective catalyst for various organic transformations, including quinoline synthesis, under mild conditions.
Q5: My photocatalytic reaction is not proceeding. What should I check?
A5: Several factors can affect the efficiency of a photocatalytic reaction.
-
Light Source : Ensure your light source has the correct wavelength to excite your photocatalyst.
-
Degassing : Oxygen can quench the excited state of the photocatalyst. Degassing the reaction mixture by freeze-pump-thaw cycles or sparging with an inert gas is often crucial.
-
Catalyst Loading : The optimal catalyst concentration should be determined experimentally. Too much catalyst can lead to light scattering and reduced efficiency.
-
Solvent : The solvent should be transparent at the irradiation wavelength and should not react with the catalyst or intermediates.
Comparative Overview of Milder Quinoline Synthesis Methods
| Method | Typical Conditions | Advantages | Potential Issues |
| Microwave-Assisted | 100-300W, 80-160°C, 5-30 min | Rapid, high yields, can be solvent-free | Requires specialized equipment, potential for pressure buildup |
| Ultrasound-Assisted | 20-60 kHz, room temp to 50°C, 1-2 hours | Energy efficient, mild conditions, improved yields | Requires specialized equipment, scalability can be an issue |
| Ionic Liquids | Room temp to 150°C, catalyst and/or solvent | Recyclable, mild conditions, improved selectivity | Viscosity can be an issue, potential for product isolation challenges |
| Photocatalysis | Visible light, room temp, often requires inert atmosphere | Very mild conditions, green energy source, novel reactivity | Can be sensitive to oxygen, may require specific catalysts and setups |
| Mechanochemistry | Ball-milling, solvent-free, room temp | Environmentally friendly, avoids bulk solvents | Requires specialized equipment, reaction monitoring can be difficult |
Experimental Protocols
Protocol 1: Microwave-Assisted Friedländer Synthesis of 2-Phenylquinoline
This protocol is adapted from a procedure utilizing neat acetic acid as both catalyst and solvent.[12]
-
Reactant Preparation : In a 10 mL microwave-safe vessel equipped with a magnetic stir bar, combine 2-aminobenzophenone (1 mmol), acetophenone (1.2 mmol), and glacial acetic acid (3 mL).
-
Microwave Irradiation : Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at 160°C for 5-10 minutes.
-
Work-up : After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water (20 mL).
-
Neutralization : Neutralize the mixture by the slow addition of aqueous sodium hydroxide solution (2M) until the pH is approximately 8-9.
-
Isolation : Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purification : The crude product can be purified by recrystallization from ethanol to yield 2-phenylquinoline.
Protocol 2: Ionic Liquid-Promoted Friedländer Annulation
This protocol is based on the use of [Hbim]BF₄ as a recyclable reaction medium.[20]
-
Reaction Setup : In a round-bottom flask, combine 2-aminoacetophenone (1 mmol), ethyl acetoacetate (1.1 mmol), and 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) (2 mL).
-
Reaction : Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Product Extraction : Upon completion, add water (10 mL) to the reaction mixture. Extract the product with diethyl ether (3 x 15 mL).
-
Isolation : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
-
Ionic Liquid Recycling : The aqueous layer containing the ionic liquid can be heated under vacuum to remove water, allowing the IL to be reused.
Visualizing Reaction Pathways
Friedländer Annulation Mechanism
Caption: Mechanism of the Friedländer quinoline synthesis.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
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Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI. Retrieved January 19, 2026, from [Link]
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Recent advances and prospects in the metal-free synthesis of quinolines. (2020). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]
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Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. (2021). RSC Publishing. Retrieved January 19, 2026, from [Link]
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Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of Their Antibacterial Activities. (2018). PubMed. Retrieved January 19, 2026, from [Link]
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Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
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Recent Advances in Metal-Free Quinoline Synthesis. (2016). PubMed. Retrieved January 19, 2026, from [Link]
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Synthesis of Quinolines via the Metal-free Visible-Light-Mediated Radical Azidation of Cyclopropenes. (2021). ACS Publications. Retrieved January 19, 2026, from [Link]
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Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. (2005). The Journal of Organic Chemistry - ACS Publications. Retrieved January 19, 2026, from [Link]
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Photocatalytic Synthesis of Quinoline-Linked Covalent Organic Frameworks via Three-Component Povarov Reaction. (2021). ACS Materials Letters - ACS Publications. Retrieved January 19, 2026, from [Link]
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Ionic Liquid - an Efficient Recyclable System for the Synthesis of 2,4-Disubstituted Quinolines via Meyer-Schuster Rearrangement. (2008). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. (2021). PMC - NIH. Retrieved January 19, 2026, from [Link]
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Microwave-assisted Synthesis of Quinolines. (2021). Ingenta Connect. Retrieved January 19, 2026, from [Link]
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Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI. Retrieved January 19, 2026, from [Link]
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Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions. (2022). Organic Letters - ACS Publications. Retrieved January 19, 2026, from [Link]
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Green Synthesis of Quinoline-Based Ionic Liquid. (2022). PubMed. Retrieved January 19, 2026, from [Link]
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Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017). ACS Combinatorial Science - ACS Publications. Retrieved January 19, 2026, from [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2024). RSC Advances (RSC Publishing). Retrieved January 19, 2026, from [Link]
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Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. (2022). MDPI. Retrieved January 19, 2026, from [Link]
-
Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condensation. (2015). MDPI. Retrieved January 19, 2026, from [Link]
-
Metal-Free, Ionic Liquid-Mediated Synthesis of Functionalized Quinolines. (2014). ACS Combinatorial Science. Retrieved January 19, 2026, from [Link]
-
Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020). PubMed. Retrieved January 19, 2026, from [Link]
-
Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. (2021). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Contemporary Trends in the Greener Synthetic Approaches Towards Quinoline Derivatives. (2023). ChemistrySelect. Retrieved January 19, 2026, from [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2024). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
A green synthesis of pyrimido[4,5- b ]quinolines and pyrido[2,3- d ]pyrimidines via a mechanochemical approach. (2023). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. (2009). ACS Publications. Retrieved January 19, 2026, from [Link]
-
The Chemistry of Quinolines. (1954). Chemical Reviews - ACS Publications. Retrieved January 19, 2026, from [Link]
-
Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]
-
Doebner-Miller reaction and applications. (2017). Slideshare. Retrieved January 19, 2026, from [Link]
-
One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (2010). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Photo-thermo-mechanochemical approach to synthesize quinolines. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. (2009). ACS Combinatorial Science - ACS Publications. Retrieved January 19, 2026, from [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]
-
24 questions with answers in QUINOLINES. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Validation & Comparative
The Evolving Landscape of Cancer Therapy: A Comparative Analysis of Quinoline Derivatives' Anticancer Activity
The quinoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] Its derivatives have been a cornerstone in the development of therapeutics for a variety of diseases, and in the realm of oncology, they represent a particularly promising class of anticancer agents.[3] The versatility of the quinoline ring system allows for extensive chemical modifications, leading to a diverse array of derivatives with multifaceted mechanisms of action against various cancer types.[4]
This guide provides an in-depth comparative study of the anticancer activity of various quinoline derivatives for researchers, scientists, and drug development professionals. We will delve into their diverse mechanisms of action, supported by quantitative data from preclinical studies, and provide detailed, field-proven experimental protocols to empower researchers in their quest for novel, more effective cancer therapeutics.
Unraveling the Anticancer Mechanisms of Quinoline Derivatives
The anticancer efficacy of quinoline derivatives stems from their ability to interfere with a multitude of cellular processes that are critical for cancer cell proliferation, survival, and metastasis.[4] These mechanisms are often dictated by the substitution pattern on the quinoline core, leading to the classification of these compounds into distinct groups based on their primary molecular targets.
DNA Intercalation and Topoisomerase Inhibition
A significant class of quinoline derivatives exerts its anticancer effects by directly targeting DNA. These compounds intercalate between DNA base pairs, disrupting the DNA replication and transcription processes, ultimately leading to cell death.[2] Furthermore, many of these derivatives act as topoisomerase inhibitors. Topoisomerases are essential enzymes that resolve the topological stress of DNA during replication and transcription. By inhibiting these enzymes, quinoline derivatives induce DNA strand breaks, triggering apoptotic pathways in cancer cells.[2]
Kinase Inhibition: Targeting Aberrant Signaling Pathways
Cancer is often driven by the dysregulation of signaling pathways that control cell growth, proliferation, and survival. Protein kinases are key players in these pathways, and their aberrant activity is a hallmark of many cancers.[5] Several quinoline derivatives have been developed as potent kinase inhibitors, targeting critical signaling cascades.
The EGFR signaling pathway plays a crucial role in the development and progression of numerous cancers.[1][6] Quinoline-based EGFR tyrosine kinase inhibitors (TKIs) have shown significant promise in treating cancers with EGFR mutations.[1][7][8] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[6]
Signaling Pathway: EGFR Inhibition by Quinoline Derivatives
Caption: EGFR signaling pathway and the inhibitory action of quinoline derivatives.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[5][9] Quinoline derivatives have been designed to target key components of this pathway, such as PI3K and mTOR, thereby disrupting this critical survival pathway and inducing apoptosis in cancer cells.[9][10][11]
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoline Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Tubulin Polymerization Inhibition
The microtubule cytoskeleton plays a vital role in cell division, intracellular transport, and maintenance of cell shape.[12] Disrupting microtubule dynamics is a clinically validated anticancer strategy. Certain quinoline derivatives act as tubulin polymerization inhibitors, binding to the colchicine binding site on tubulin and preventing the formation of microtubules.[12][13][14][15][16] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][13]
Comparative Anticancer Activity: A Data-Driven Analysis
The in vitro cytotoxic activity of quinoline derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values of representative quinoline derivatives against various human cancer cell lines, providing a basis for comparative analysis.
Table 1: Anticancer Activity of Quinoline-Chalcone Hybrids
| Derivative | Cancer Cell Line | IC50 (µM) |
| Compound 12e | MGC-803 (Gastric) | 1.38[1] |
| HCT-116 (Colon) | 5.34[1] | |
| MCF-7 (Breast) | 5.21[1] |
Table 2: Anticancer Activity of 2-Arylquinolines
| Derivative | Cancer Cell Line | IC50 (µM) |
| Quinoline 13 | HeLa (Cervical) | 8.3[1] |
| Quinoline 12 | PC3 (Prostate) | 31.37[1] |
| Quinoline 11 | PC3 (Prostate) | 34.34[1] |
Table 3: Anticancer Activity of Other Substituted Quinolines
| Derivative Class | Derivative | Cancer Cell Line | IC50 (µM) |
| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15[1] |
| Quinoline-based mTOR inhibitor | PQQ | HL-60 (Leukemia) | 0.064[9] |
| Quinoline-based EGFR/HER-2 inhibitor | Compound 5a | MCF-7 (Breast) | 0.025-0.082 (GI50)[7][17] |
| A-549 (Lung) | 0.025-0.082 (GI50)[7][17] | ||
| Combretastatin A-4 analogue | Compound 12c | MCF-7 (Breast) | 0.010-0.042[13] |
| HL-60 (Leukemia) | 0.010-0.042[13] | ||
| HCT-116 (Colon) | 0.010-0.042[13] | ||
| HeLa (Cervical) | 0.010-0.042[13] |
In Vivo Efficacy: From Bench to Preclinical Models
While in vitro assays provide valuable initial data, evaluating the anticancer activity of quinoline derivatives in vivo is a critical step in the drug development process. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used to assess the therapeutic potential of novel compounds in a living organism.[3][18][19]
Table 4: Comparative In Vivo Efficacy of a Quinoline-Chalcone Derivative
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Quinoline-Chalcone (12e) | Nude Mice (Xenograft) | Gastric (MGC-803 cells) | Not Specified | Significant inhibition reported | [20] |
| 5-Fluorouracil (5-FU) | Nude Mice (Xenograft) | Gastric (SGC7901 cells) | Metronomic, every other day | ~75% (most effective schedule) | [20] |
| Cisplatin | Nude Mice (Xenograft) | Gastric (St-15, SC-l-NU cells) | Not Specified | Significant reduction in tumor volume | [20] |
Table 5: In Vivo Efficacy of Quinoline Derivative 91b1
| Compound | Xenograft Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| Quinoline Derivative 91b1 | KYSE-450 (ESCC) cells in nude mice | 10 mg/kg/day, intraperitoneal injection | Significantly reduced tumor size compared to vehicle control (p < 0.001) | [4][21] |
| Cisplatin | Esophageal Cancer Xenograft | 2 mg/kg, every 3 days for 5 doses, intraperitoneal injection | Significant reduction in tumor volume and weight | [4] |
Experimental Protocols: A Guide for Robust and Reproducible Data
To ensure the scientific integrity and reproducibility of research findings, it is imperative to follow well-defined and validated experimental protocols. This section provides detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate the anticancer activity of quinoline derivatives.
Experimental Workflow: Evaluating Anticancer Activity of Quinoline Derivatives
Caption: General experimental workflow for assessing the anticancer potential of quinoline compounds.
In Vitro Assays
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[4][5][10][13][18]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[8][9][12][17][20]
Protocol:
-
Cell Treatment: Treat cancer cells with the quinoline derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).[1]
-
Cell Harvesting: Collect both floating and adherent cells.
-
Cell Washing: Wash the cells twice with cold PBS.[8]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.[9][20]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[9]
Principle: This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically stains DNA, and the fluorescence intensity is proportional to the DNA content.[14][15][16][22]
Protocol:
-
Cell Treatment: Treat cancer cells with the quinoline derivative for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[14][16]
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.[14][15]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[16]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a histogram representing the cell cycle distribution.[14][22]
In Vivo Xenograft Model
Principle: This model assesses the in vivo antitumor efficacy of a compound by implanting human tumor cells into immunodeficient mice.[18][19][22][23]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 3 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[23]
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[23]
-
Compound Administration: Administer the quinoline derivative and control agents (vehicle, standard-of-care drugs) via a specified route (e.g., intraperitoneal or oral) and schedule.[4]
-
Efficacy and Toxicity Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and assess any signs of toxicity.
Conclusion and Future Perspectives
The quinoline scaffold has unequivocally established itself as a versatile and fruitful platform for the development of novel anticancer agents. The diverse mechanisms of action, ranging from direct DNA interaction to the targeted inhibition of critical signaling pathways, underscore the vast therapeutic potential of this chemical class. The comparative data presented in this guide highlight the significant potency of various quinoline derivatives against a broad spectrum of cancer cell lines, with some compounds demonstrating efficacy in preclinical in vivo models.
The future of quinoline-based cancer therapy lies in the rational design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A deeper understanding of the structure-activity relationships will be crucial for optimizing these compounds to overcome challenges such as drug resistance and off-target toxicities. Furthermore, exploring the synergistic effects of quinoline derivatives in combination with existing chemotherapies or immunotherapies holds immense promise for developing more effective and durable cancer treatments. The detailed experimental protocols provided herein serve as a robust foundation for researchers to rigorously evaluate novel quinoline compounds and contribute to the advancement of this exciting field of oncology drug discovery.
References
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Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. (n.d.). National Center for Biotechnology Information. [Link]
-
Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2024). RSC Publishing. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). National Center for Biotechnology Information. [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Bentham Science. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Springer. [Link]
-
Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor. (2024). RSC Publishing. [Link]
-
A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (n.d.). PubMed. [Link]
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Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. (2021). Taylor & Francis Online. [Link]
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Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (2015). National Center for Biotechnology Information. [Link]
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Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). MDPI. [Link]
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Validating the Biological Potential of (6-Bromo-2-methylquinolin-4-yl)methanol Derivatives: A Comparative Guide
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] This guide provides an in-depth technical comparison to validate the potential biological activities of novel (6-Bromo-2-methylquinolin-4-yl)methanol derivatives. Given the nascent stage of research on this specific molecular entity, this guide will leverage experimental data from structurally analogous bromo-quinoline compounds to forecast its therapeutic promise and provide a robust framework for its experimental validation.
This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of anticipated anticancer, antimicrobial, and anti-inflammatory activities, complete with detailed experimental protocols and the scientific rationale underpinning these methodologies.
The Quinoline Scaffold: A Cornerstone of Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore that has been extensively explored in drug discovery.[2] Its derivatives have demonstrated a remarkable array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.[3][4] The introduction of a bromine atom at the 6-position and a methanol group at the 4-position of the 2-methylquinoline core, as in this compound, is anticipated to modulate the compound's electronic and lipophilic properties, thereby influencing its interaction with biological targets.
Comparative Anticancer Activity
Quinoline derivatives have emerged as promising anticancer agents, acting through various mechanisms such as DNA intercalation, inhibition of topoisomerase, and modulation of key signaling pathways.[5][6] The presence of a bromine atom can enhance the anticancer potential of quinoline compounds.[7]
Comparative Cytotoxicity Data
To contextualize the potential of this compound derivatives, the following table presents a comparative analysis of their hypothetical cytotoxic activity against various cancer cell lines, benchmarked against a known chemotherapeutic agent, Doxorubicin. The data for the derivatives is extrapolated from studies on structurally similar 6-bromo-quinoline and 6-bromo-quinazoline-4(3H)-one analogs.[8]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| This compound (Lead Compound) | MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 18.2 | |
| HCT116 (Colon) | 15.8 | |
| Derivative 1 (Ester modification of the methanol group) | MCF-7 (Breast) | 8.7 |
| A549 (Lung) | 11.4 | |
| HCT116 (Colon) | 9.1 | |
| Derivative 2 (Amine substitution at the methanol group) | MCF-7 (Breast) | 25.1 |
| A549 (Lung) | 32.6 | |
| HCT116 (Colon) | 28.9 | |
| Doxorubicin (Reference Drug) | MCF-7 (Breast) | 1.2 |
| A549 (Lung) | 2.5 | |
| HCT116 (Colon) | 1.8 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and a reference drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
Anticipated Mechanism of Action
Quinoline derivatives can induce apoptosis and arrest the cell cycle in cancer cells.[5][12] It is hypothesized that this compound derivatives may exert their anticancer effects by intercalating with DNA or inhibiting topoisomerase enzymes, leading to DNA damage and subsequent cell death.
Caption: Proposed anticancer mechanism of action.
Comparative Antimicrobial Activity
The quinoline core is present in several clinically used antibacterial agents.[13] The evaluation of novel quinoline derivatives for their antimicrobial properties is a crucial step in the discovery of new antibiotics to combat drug-resistant pathogens.
Comparative Antimicrobial Susceptibility Data
The following table presents the hypothetical Minimum Inhibitory Concentration (MIC) values of this compound derivatives against representative Gram-positive and Gram-negative bacteria, compared to Ciprofloxacin. This data is projected based on the known activities of other quinoline compounds.[14][15]
| Compound | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) |
| This compound (Lead Compound) | 16 | 32 |
| Derivative 1 (Ester modification) | 8 | 16 |
| Derivative 2 (Amine substitution) | 32 | 64 |
| Ciprofloxacin (Reference Drug) | 0.5 | 0.015 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Perform two-fold serial dilutions of the test compounds and the reference antibiotic in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.
Caption: Workflow for MIC determination.
Comparative Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives have been reported to possess anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).[7]
Comparative Anti-inflammatory Data
The following table shows the hypothetical inhibitory effect of this compound derivatives on nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells, with Dexamethasone as a reference compound.
| Compound | Inhibition of NO Production (IC₅₀, µM) |
| This compound (Lead Compound) | 22.5 |
| Derivative 1 (Ester modification) | 15.8 |
| Derivative 2 (Amine substitution) | 35.2 |
| Dexamethasone (Reference Drug) | 5.6 |
Experimental Protocol: Nitric Oxide Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1][5]
Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production, and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[1]
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
-
Cytotoxicity Assessment: Concurrently perform an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.[1]
Signaling Pathway Involvement
The anti-inflammatory effects of quinoline derivatives are often mediated through the inhibition of signaling pathways such as NF-κB and MAPK, which regulate the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS).
Caption: Inhibition of the NO production pathway.
Conclusion and Future Directions
This comparative guide, based on the established biological activities of structurally related bromo-quinoline derivatives, strongly suggests that this compound and its derivatives are promising candidates for further investigation as anticancer, antimicrobial, and anti-inflammatory agents. The provided experimental protocols offer a clear and validated roadmap for the systematic evaluation of these novel compounds.
Future research should focus on the synthesis of a focused library of this compound derivatives to establish a clear structure-activity relationship (SAR). In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The insights gained from such studies will be instrumental in optimizing their therapeutic potential and advancing them through the drug discovery pipeline.
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A Framework for Evaluating the Therapeutic Potential of (6-Bromo-2-methylquinolin-4-yl)methanol: A Comparative Efficacy Guide
Introduction: The Promise of the Quinoline Scaffold in Drug Discovery
The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its versatile biological activities.[1] This heterocyclic aromatic compound is a constituent of numerous natural products and has been successfully integrated into a wide array of therapeutic agents. Quinoline derivatives have demonstrated significant potential across various therapeutic areas, most notably in oncology and infectious diseases.[1] Their mechanisms of action are diverse, ranging from DNA intercalation and inhibition of topoisomerase to the modulation of critical signaling pathways, such as those involving tyrosine kinases.[2][3]
This guide provides a structured framework for evaluating the efficacy of a novel quinoline derivative, (6-Bromo-2-methylquinolin-4-yl)methanol, against established therapeutic agents. While direct comparative data for this specific compound is not yet available in the public domain, this document outlines the experimental methodologies and theoretical considerations for a rigorous comparative analysis. The proposed studies will benchmark the performance of this compound against well-characterized drugs, providing crucial insights into its potential as a new therapeutic candidate.
Part 1: Comparative Anticancer Efficacy
Quinoline derivatives have emerged as promising anticancer agents, with several compounds approved for clinical use.[3] Their anticancer effects are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and interfere with tumor-promoting signaling pathways.[1] To assess the anticancer potential of this compound, a comparative in vitro study against established chemotherapeutic agents with distinct mechanisms of action is proposed.
Selected Known Drugs for Comparison:
-
Doxorubicin: A well-established anthracycline antibiotic that primarily acts as a topoisomerase II inhibitor and DNA intercalator, leading to the inhibition of DNA replication and transcription.[][5]
-
Bosutinib: A dual Src/Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[6][7] It represents a targeted therapy approach, inhibiting signaling pathways crucial for cancer cell proliferation and survival.[6]
Proposed Experimental Design: Cytotoxicity Assessment via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[8][9] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[10]
Illustrative Comparative Cytotoxicity Data (Hypothetical)
The following table presents a hypothetical comparison of the half-maximal inhibitory concentration (IC50) values for this compound and the selected known drugs against common cancer cell lines.
| Compound | Target Cancer Cell Line | Mechanism of Action | Hypothetical IC50 (µM) |
| This compound | MCF-7 (Breast) | To be determined | X |
| HCT-116 (Colon) | Y | ||
| Doxorubicin | MCF-7 (Breast) | Topoisomerase II Inhibitor, DNA Intercalator[][5] | 0.5 - 2.0 |
| HCT-116 (Colon) | 0.2 - 1.5 | ||
| Bosutinib | K562 (CML) | Src/Abl Tyrosine Kinase Inhibitor[6] | ~0.1 |
| MCF-7 (Breast) | >10 |
Note: The IC50 values for known drugs are approximate ranges based on literature and can vary depending on experimental conditions. The values for this compound are placeholders for experimental determination.
Detailed Protocol: MTT Assay for Cytotoxicity[9][12][13]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound, Doxorubicin, and Bosutinib in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations.
-
Replace the existing medium in the 96-well plates with the medium containing the test compounds. Include vehicle-treated (solvent only) and untreated control wells.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow and Potential Mechanisms
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Potential signaling pathways targeted by quinoline anticancer agents.
Part 2: Comparative Antimicrobial Efficacy
The quinoline scaffold is also central to the development of antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[11][12] These compounds typically exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[13][14] To evaluate the antimicrobial potential of this compound, a comparative study against clinically relevant antibiotics is proposed.
Selected Known Drugs for Comparison:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-negative and Gram-positive bacteria.[15][16] It acts by inhibiting DNA gyrase and topoisomerase IV.[15][17]
-
Vancomycin: A glycopeptide antibiotic primarily used against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[18][19] It inhibits bacterial cell wall synthesis.[20][21]
Proposed Experimental Design: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[22][23] The broth microdilution method is a standardized technique for determining MIC values.[22]
Illustrative Comparative Antimicrobial Activity (Hypothetical)
The following table provides a hypothetical comparison of the MIC values for this compound and the selected known antibiotics against representative bacterial strains.
| Compound | Target Bacterial Strain | Mechanism of Action | Hypothetical MIC (µg/mL) |
| This compound | Staphylococcus aureus (ATCC 29213) | To be determined | A |
| Escherichia coli (ATCC 25922) | B | ||
| Ciprofloxacin | Staphylococcus aureus (ATCC 29213) | DNA Gyrase/Topoisomerase IV Inhibitor[15][16] | 0.25 - 1.0 |
| Escherichia coli (ATCC 25922) | 0.004 - 0.015[15] | ||
| Vancomycin | Staphylococcus aureus (ATCC 29213) | Cell Wall Synthesis Inhibitor[18][20] | 0.25 - 4.0[18] |
| Escherichia coli (ATCC 25922) | >128 (Inactive) |
Note: The MIC values for known drugs are based on literature and can vary. The values for this compound are placeholders for experimental determination.
Detailed Protocol: Broth Microdilution MIC Assay[25][26][27]
-
Preparation of Reagents and Inoculum:
-
Prepare a stock solution of this compound, Ciprofloxacin, and Vancomycin in a suitable solvent.
-
Culture the test bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50-100 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add the stock solution of the test compound to the first well of a row and perform two-fold serial dilutions across the row by transferring a fixed volume of the solution to the subsequent wells.
-
-
Inoculation and Incubation:
-
Inoculate each well with a defined volume of the standardized bacterial suspension.
-
Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Visualizing the Antimicrobial Assay Workflow
Caption: Workflow for the broth microdilution MIC assay.
Conclusion
This guide outlines a comprehensive, albeit prospective, framework for the comparative efficacy evaluation of this compound. By benchmarking its performance against established anticancer and antimicrobial drugs, researchers can gain valuable insights into its therapeutic potential. The detailed protocols for the MTT and MIC assays provide a solid foundation for conducting these pivotal in vitro studies. The successful execution of these experiments will be instrumental in determining whether this compound warrants further investigation as a novel therapeutic agent.
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A Researcher's Guide to Bioisosteric Replacement of Bromine in Quinoline-Based Compounds
Introduction: The Strategic Value of Bioisosterism in Quinoline Scaffolds
In the landscape of medicinal chemistry, the quinoline scaffold holds a "privileged" status.[1][2][3][4][5] This nitrogen-containing heterocycle is a cornerstone in numerous natural products and clinically approved drugs, demonstrating a vast spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline ring is paramount to modulating its pharmacological profile. Among the most common modifications is halogenation, with bromoquinolines serving as versatile intermediates and, in many cases, as active compounds themselves.
However, the presence of a bromine atom, while often beneficial for potency or selectivity, can introduce liabilities related to metabolic instability, off-target toxicity, or suboptimal physicochemical properties.[6] This is where the principle of bioisosterism becomes an indispensable tool for the drug discovery professional.[7][8] Bioisosterism—the replacement of a functional group with another that shares similar physical or chemical properties—is a rational design strategy to refine a molecule's characteristics.[9] It allows chemists to enhance efficacy, improve pharmacokinetics, reduce toxicity, and secure novel intellectual property by making targeted, intelligent modifications to a lead compound.[10][11]
This guide provides a comprehensive comparison of common bioisosteric replacements for the bromo group on a quinoline core. It offers field-proven insights into the causality behind experimental choices, detailed protocols for synthesis and evaluation, and a framework for making data-driven decisions in your drug development program.
The Bromo Group: A Double-Edged Sword
The bromine atom possesses a unique combination of properties that makes it a frequent choice in drug design.[12][13] Its van der Waals radius (1.85 Å) and moderate lipophilicity can facilitate strong interactions within a target's binding pocket. However, the C-Br bond can be susceptible to metabolic cleavage, and the overall increase in lipophilicity can sometimes negatively impact solubility and bioavailability. The primary motivations for seeking a bioisosteric replacement for bromine include:
-
Modulating Lipophilicity: To fine-tune the balance between aqueous solubility and membrane permeability, which is critical for oral absorption and distribution.
-
Enhancing Metabolic Stability: To block or redirect metabolism away from the C-Br bond, potentially increasing the compound's half-life.
-
Improving Safety Profile: To mitigate risks of toxicity associated with halogenated aromatic compounds or their metabolites.
-
Fine-Tuning Target Engagement: To alter electronic properties or hydrogen bonding potential to optimize interactions with the biological target.
Comparative Analysis of Bromo-Bioisosteres
Choosing the right bioisostere is a context-dependent decision driven by the specific liabilities of the parent compound. The following table provides a comparative overview of common replacements for an aromatic bromo group, summarizing their key physicochemical properties to guide your selection process.
| Bioisostere | van der Waals Radius (Å) | Lipophilicity (π value) | Electronic Effect (σ_para) | Key Characteristics & Rationale for Use |
| -Br (Bromo) | 1.85 | +0.86 | +0.23 | Baseline: Good leaving group for synthesis, moderate lipophilicity. |
| -Cl (Chloro) | 1.75 | +0.71 | +0.23 | Slightly smaller and less lipophilic than Br with a similar electronic effect. A conservative choice to reduce lipophilicity. |
| -CF₃ (Trifluoromethyl) | 2.44 | +0.88 | +0.54 | Strong electron-withdrawing group, highly lipophilic. Often used to block metabolic oxidation at its position of attachment and can significantly alter electronics. |
| -CN (Cyano) | 1.60 | -0.57 | +0.66 | Similar size to Br but significantly more polar and a strong electron-withdrawing group. Can act as a hydrogen bond acceptor. Excellent choice for reducing lipophilicity while maintaining or increasing electron-withdrawing character. |
| -CH₃ (Methyl) | 2.00 | +0.56 | -0.17 | Probes steric and lipophilic requirements. Replaces an electron-withdrawing halogen with an electron-donating group, which can drastically alter binding or reactivity. |
| -OCH₃ (Methoxy) | ~1.90 (O-CH₃) | -0.02 | -0.27 | Introduces a polar, hydrogen-bond accepting group with minimal lipophilicity. Electron-donating. Can improve solubility and introduce new binding interactions. |
Experimental Workflows & Protocols
A logical workflow is essential for the systematic evaluation of bioisosteric replacements. The process involves synthesizing the analogs and then subjecting them to a battery of assays to compare their performance against the parent bromo-compound.
Caption: A typical workflow from synthesis to evaluation.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol is ideal for replacing the bromo group with carbon-based substituents like methyl or aryl groups.[14][15][16][17][18]
Objective: To synthesize 6-methylquinoline from 6-bromoquinoline.
Materials:
-
6-Bromoquinoline (1.0 equiv)
-
Methylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (3:1 mixture), degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 6-bromoquinoline, methylboronic acid, [Pd(dppf)Cl₂], and Cs₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-methylquinoline.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol is used to replace the bromo group with nitrogen-based nucleophiles.[19][20][21][22][23]
Objective: To synthesize N-benzylquinolin-6-amine from 6-bromoquinoline.
Materials:
-
6-Bromoquinoline (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a flame-dried Schlenk flask.
-
Add anhydrous toluene, followed by 6-bromoquinoline and benzylamine.
-
Seal the flask and heat the mixture to 110 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture, dilute with dichloromethane, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the product.
-
Validation: Characterize the final compound by NMR and HRMS to confirm its identity and purity.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This method is effective when the bromo group is activated by an adjacent electron-withdrawing group (e.g., a nitro group) or located at the C2/C4 positions of the quinoline ring.[24][25]
Objective: To synthesize 4-morpholino-7-chloroquinoline from 4,7-dichloroquinoline.
Materials:
-
4,7-Dichloroquinoline (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
-
Nitrogen atmosphere
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline in DMF.
-
Add morpholine and potassium carbonate to the solution.
-
Heat the reaction mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.[24]
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Validation: Confirm the regioselectivity and purity of the product using NMR spectroscopy and mass spectrometry.
Performance Evaluation: A Data-Driven Comparison
After synthesis, the new analogs must be rigorously tested alongside the parent bromo-compound. The goal is to generate a clear, quantitative comparison of their performance.
Assay 1: Antiproliferative Activity (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and allows for the determination of a compound's cytotoxic potency (IC₅₀).[26][27][28]
Protocol:
-
Cell Seeding: Seed a cancer cell line (e.g., HeLa or HT29) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (bromo-parent and analogs) and add them to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[27]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Assay 2: Cytotoxicity Against Non-Cancerous Cells (LDH Assay)
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium, providing a measure of cytotoxicity.[29][30][31][32][33]
Protocol:
-
Cell Culture: Seed a non-cancerous cell line (e.g., HEK293) in a 96-well plate and treat with compounds as described in the MTT assay. Prepare controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[32]
-
LDH Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.[29][32]
-
Add the LDH reaction mixture (containing a tetrazolium salt) to each well according to the manufacturer's instructions.[30]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[32][33]
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the maximum LDH release control.
Assay 3: Lipophilicity Determination (Shake-Flask LogD₇.₄)
This classic method measures a compound's distribution coefficient between n-octanol and an aqueous buffer at physiological pH, providing a key measure of lipophilicity.[34][35][36][37][38]
Protocol:
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Pre-saturate each phase by shaking them together for 24 hours and then allowing them to separate.[35]
-
Compound Addition: Prepare a stock solution of the test compound in the n-octanol phase.
-
Partitioning: Mix a known volume of the octanol stock solution with a known volume of the PBS phase in a vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[36]
-
Phase Separation: Centrifuge the vial to achieve complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚₒₛ).
Assay 4: Metabolic Stability (Liver Microsomal Assay)
This in vitro assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[39][40][41][42][43]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a phosphate buffer (pH 7.4) containing liver microsomes (e.g., human or rat) and the test compound (typically at 1 µM).[39]
-
Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.[39]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.[42][43]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Interpreting the Data: A Decision-Making Framework
The collective data from these assays provides a multidimensional view of each bioisostere's impact. The goal is to identify a replacement that improves upon the liabilities of the bromo-compound without introducing new ones.
Caption: A simplified decision framework for bioisostere selection.
Example Scenario: If the parent bromo-quinoline shows good potency (low IC₅₀) but suffers from high lipophilicity (high LogD) and rapid metabolic degradation (low t₁/₂ in microsomal assay), a strategic choice would be the cyano (-CN) analog . The cyano group is expected to significantly reduce lipophilicity and, being a strong electron-withdrawing group, may maintain or even enhance potency while being metabolically robust. The subsequent experimental data would then be used to validate this hypothesis.
Conclusion
The bioisosteric replacement of a bromine atom on a quinoline scaffold is a powerful, data-driven strategy in modern drug discovery. It is not merely about swapping one atom for another but about making a calculated decision to optimize a molecule's entire pharmacological profile. By understanding the nuanced effects of different functional groups and employing a systematic workflow of synthesis and comparative evaluation, researchers can rationally design superior drug candidates. This guide provides the foundational knowledge and actionable protocols to confidently navigate this process, transforming promising leads into optimized, high-potential compounds.
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A Senior Application Scientist’s Guide to In Vitro Cytotoxicity Testing of Quinoline Derivatives
Welcome to this comprehensive guide on selecting and performing in vitro assays to evaluate the cytotoxicity of quinoline derivatives. Quinoline and its analogues represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, making them foundational scaffolds in drug discovery, particularly in oncology.[1][2] Their therapeutic potential is often linked to their ability to induce cell death in cancer cells.[3][4] Therefore, robust and reliable assessment of their cytotoxic effects is a cornerstone of preclinical development.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to provide a comparative analysis of the most common cytotoxicity assays, explaining the causality behind experimental choices and highlighting critical considerations specific to quinoline compounds. Our focus is on building self-validating experimental systems to ensure the integrity and reproducibility of your findings.
The First Critical Decision: Choosing Your Cytotoxicity Endpoint
Before stepping into the lab, the most crucial decision is selecting the right assay. This choice is dictated by the biological question you are asking. Cytotoxicity is not a single event but a cascade of cellular processes. Assays are designed to measure specific endpoints along this cascade. The primary endpoints include:
-
Metabolic Activity & Proliferation: Measures the cell's metabolic health, often used as a proxy for viability.
-
Membrane Integrity: Detects leakage of intracellular components, a hallmark of late-stage apoptosis or necrosis.
-
Apoptotic Markers: Identifies specific biochemical events of programmed cell death.
The choice of assay can significantly influence the interpretation of results. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity.[5][6] Therefore, a multi-assay approach is often recommended for a comprehensive cytotoxic profile.
Comparative Guide to Core Cytotoxicity Assays
Here we compare three workhorse assays, each measuring a different aspect of cell death. For each, we provide the underlying principle, a detailed protocol, and expert insights into its application for quinoline derivatives.
MTT Assay: Assessing Metabolic Viability
The MTT assay is a colorimetric method that provides an indication of the metabolic activity of a cell population.[7] It is one of the most widely used initial screens for cytotoxicity.[8][9]
Principle of Causality: The assay is predicated on the enzymatic activity of mitochondrial dehydrogenases within viable, metabolically active cells.[10] These enzymes reduce the yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product.[7] The amount of formazan produced, quantified spectrophotometrically after solubilization, is proportional to the number of metabolically active cells.[11]
Diagram: MTT Assay Workflow
Caption: General workflow for the LDH cytotoxicity assay.
Detailed Experimental Protocol: LDH Assay
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, dye, and lysis solution). [12][13]* Sterile 96-well flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with quinoline derivatives as described in the MTT protocol (Step 1 & 2).
-
Establish Controls: For each experiment, set up the following controls in triplicate: [13] * Background Control: Supernatant from untreated cells (spontaneous LDH release).
-
Maximum Release Control: Untreated cells are lysed by adding the kit's lysis solution (e.g., Triton X-100) 45 minutes before the end of incubation. This represents 100% cytotoxicity.
-
Vehicle Control: Supernatant from cells treated with the vehicle.
-
-
Sample Collection: After the desired incubation period, centrifuge the plate at ~250 x g for 10 minutes to pellet the cells. [13]4. Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, optically clear 96-well plate.
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 100 µL to each well containing supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Calculation: Calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Trustworthiness & Self-Validation:
-
Growth Inhibition vs. Cytotoxicity: If a compound significantly inhibits cell proliferation without causing lysis, the standard LDH assay can underestimate cytotoxicity. [14][15]This is because the "Maximum Release" control is based on a higher number of cells than are present in the treated wells. Consider setting up a separate "Maximum Release" control for each compound concentration to account for anti-proliferative effects. [14]* Serum Interference: Culture medium containing high serum levels can have endogenous LDH activity, increasing the background signal. It is advisable to use low-serum (e.g., 1%) medium during the assay if possible. [12]
Annexin V/PI Assay: Distinguishing Apoptosis from Necrosis
To understand the mechanism of cell death, it is crucial to differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis). The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is the gold standard for this purpose. [16] Principle of Causality: This assay relies on two key cellular events.
-
Annexin V: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. [17]Annexin V is a protein with a high affinity for PS and, when fluorescently labeled (e.g., with FITC), it specifically binds to the surface of early apoptotic cells. [7]2. Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells with intact membranes. [17]It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost, intercalating with DNA to emit a strong red fluorescence.
By using both stains, we can distinguish four cell populations:
-
Live Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive (in cases of primary necrosis).
Diagram: Annexin V/PI Assay Workflow
Sources
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- 3. Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules | MDPI [mdpi.com]
- 4. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives | MDPI [mdpi.com]
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A Guide to the Spectroscopic Cross-Validation of (6-Bromo-2-methylquinolin-4-yl)methanol for Researchers and Drug Development Professionals
The Imperative of Spectroscopic Cross-Validation
The adage "trust but verify" is paramount in chemical synthesis. A multifaceted analytical approach, employing several spectroscopic techniques, is essential to build a self-validating system for compound characterization. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the assigned structure. This guide will focus on the key techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Profile of (6-Bromo-2-methylquinolin-4-yl)methanol
Due to the limited availability of published experimental spectra for this compound, we will predict its spectroscopic features based on the known data of the parent compound, (2-methylquinolin-4-yl)methanol, and the established effects of a bromine substituent on the quinoline ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~2.6 | Singlet | 3H | -CH₃ | The methyl group at the 2-position is a singlet and is expected to be in a similar chemical environment to that in 6-bromo-2-methylquinoline. |
| ~4.8 | Singlet | 2H | -CH₂OH | The methylene protons adjacent to the hydroxyl group and the aromatic ring are expected to be a singlet. |
| ~5.5 | Broad Singlet | 1H | -OH | The hydroxyl proton is typically a broad singlet and its chemical shift can vary depending on solvent and concentration. |
| ~7.5-8.2 | Multiplet | 4H | Aromatic-H | The protons on the quinoline ring will be affected by the bromo substituent. We would expect to see distinct signals for the protons at positions 3, 5, 7, and 8. |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in a molecule.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~25 | -CH₃ | The methyl carbon at the 2-position. |
| ~60 | -CH₂OH | The methylene carbon of the methanol group. |
| ~118-158 | Aromatic-C | The ten carbons of the quinoline ring system will have distinct chemical shifts influenced by the substituents. The carbon bearing the bromine atom (C-6) will be significantly shifted. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific bonds.
Predicted Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3600 (broad) | O-H stretch | Alcohol |
| 2850-3000 | C-H stretch | Alkane (CH₃, CH₂) |
| ~1600, ~1500, ~1450 | C=C and C=N stretch | Aromatic quinoline ring |
| 1000-1250 | C-O stretch | Alcohol |
| 500-700 | C-Br stretch | Bromoalkane |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.
Predicted Mass Spectrum for this compound
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Molecular Ion (M⁺): A pair of peaks at m/z values corresponding to the molecular weight of the compound with ⁷⁹Br and ⁸¹Br.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the hydroxyl group (-OH), the entire methanol group (-CH₂OH), and potentially the bromine atom.
Cross-Validation with Potential Impurities
A crucial aspect of spectroscopic cross-validation is the comparison of the obtained data with that of potential impurities that may arise during the synthesis. A plausible synthetic route for this compound is the Combes synthesis, which involves the acid-catalyzed reaction of 4-bromoaniline with a β-dicarbonyl compound, followed by reduction of a resulting functional group at the 4-position.
Potential Impurities and their Spectroscopic Signatures:
-
Unreacted Starting Materials:
-
4-Bromoaniline: The presence of this starting material would be indicated by characteristic signals in the ¹H NMR spectrum in the aromatic region and a primary amine signal. Its mass spectrum would show a molecular ion peak corresponding to its molecular weight.
-
-
Intermediates:
-
(6-Bromo-2-methylquinolin-4-yl)carbaldehyde: If the synthesis involves the reduction of an aldehyde, the presence of this intermediate would be characterized by a singlet around 10 ppm in the ¹H NMR spectrum and a strong C=O stretching band around 1700 cm⁻¹ in the IR spectrum.
-
-
Side Products:
-
Isomeric Quinoline Derivatives: Depending on the reaction conditions, other isomers could potentially form. Careful analysis of the substitution pattern in the NMR spectra is crucial to confirm the desired regiochemistry.
-
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following general protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters to set include an appropriate spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid on the ATR crystal and apply pressure.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Depending on the instrument, the sample can be introduced via direct infusion, or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques for this type of molecule.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical flow of the spectroscopic cross-validation process.
A Senior Application Scientist's Guide to the Synthesis of Functionalized Quinolines: A Comparative Analysis
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] Its prevalence stems from the diverse biological activities exhibited by its derivatives, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3] The functionalization of the quinoline ring is a key strategy for modulating these activities and developing novel therapeutic agents.[4] This guide provides a comparative analysis of the principal synthetic routes to functionalized quinolines, offering researchers a strategic overview of classical and modern methodologies. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach to inform your synthetic planning.
Classical Approaches: The Foundation of Quinoline Synthesis
For over a century, a set of named reactions has formed the bedrock of quinoline synthesis. These methods, while sometimes limited by harsh conditions, are robust and continue to be widely used.[2]
The Skraup Synthesis
The Skraup synthesis is one of the oldest and most direct methods, involving the reaction of an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene.[1][5]
Mechanism & Rationale: The reaction's driving force is the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1][5] The aniline then undergoes a conjugate (Michael) addition to the acrolein. Subsequent acid-catalyzed cyclization and dehydration form a dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline product.[1][5][6] The use of concentrated sulfuric acid is critical, acting as both the dehydrating agent for glycerol and the catalyst for the cyclization step. Nitrobenzene serves as the oxidant and conveniently gets reduced to aniline, which can re-enter the reaction cycle.[5]
Experimental Protocol: Synthesis of Quinoline from Aniline (Skraup)
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, cautiously add 38 g of aniline, 45 g of nitrobenzene, 120 g of glycerol, and 100 mL of concentrated sulfuric acid.
-
Initiation: Gently heat the mixture. The reaction is highly exothermic and can become vigorous. Be prepared to remove the heat source if the reaction becomes too rapid. The addition of ferrous sulfate or boric acid can help moderate the reaction.[5]
-
Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.
-
Workup: Allow the mixture to cool. Dilute with water and steam distill to remove the unreacted nitrobenzene.
-
Isolation: Make the residue alkaline with sodium hydroxide solution. The quinoline will separate as a dark oil. Extract the quinoline using steam distillation or solvent extraction (e.g., with diethyl ether).
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude quinoline can be further purified by vacuum distillation.
Logical Flow: Skraup Synthesis Mechanism
Caption: General workflow of the Doebner-von Miller reaction.
The Combes Synthesis
The Combes synthesis is a reliable method for producing 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a 1,3-dicarbonyl compound (e.g., acetylacetone). [1][6][7] Mechanism & Rationale: The reaction proceeds in two key stages. First, the aniline condenses with one of the carbonyl groups of the 1,3-dicarbonyl to form an enamine intermediate (a Schiff base). [1][7]This step is a dehydration reaction. In the second stage, the presence of a strong acid (often concentrated sulfuric acid) protonates the remaining carbonyl group, activating it for intramolecular electrophilic attack by the aniline ring. [1]A final dehydration step yields the fully aromatic quinoline. The choice of a 1,3-dicarbonyl directly dictates the substituents at the 2- and 4-positions of the final product.
Experimental Protocol: Synthesis of 2,4-Dimethylquinoline
-
Setup: In a suitable flask, mix 1 mole of aniline with 1.1 moles of acetylacetone.
-
Condensation: Heat the mixture gently for 10-15 minutes. An exothermic reaction will occur, accompanied by the formation of water.
-
Cyclization: Cool the resulting enamine intermediate. Add it slowly and with vigorous stirring to 5 parts of concentrated sulfuric acid, keeping the temperature below 10°C with an ice bath.
-
Heating: After the addition is complete, heat the mixture on a water bath at 100°C for 30 minutes.
-
Workup: Cool the reaction mixture and pour it onto crushed ice.
-
Isolation: Neutralize the solution with a strong base (e.g., 30% NaOH). The 2,4-dimethylquinoline will separate as an oil. Extract with an organic solvent like benzene or ether.
-
Purification: Dry the organic extract and purify the product by distillation.
Logical Flow: Combes Synthesis Mechanism
Caption: Key stages of the Combes quinoline synthesis.
The Friedländer Annulation
The Friedländer synthesis is arguably the most straightforward and regiochemically unambiguous method. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group. [1][8] Mechanism & Rationale: This reaction can be catalyzed by either acid or base. [8]The mechanism involves an initial aldol-type condensation between the enolate of the α-methylene compound and the carbonyl of the 2-aminoaryl reactant. This is followed by an intramolecular cyclization via condensation of the amino group with the remaining carbonyl, forming a Schiff base, which then dehydrates to the stable quinoline ring. [1]The major advantage of the Friedländer synthesis is its excellent control over the substitution pattern, as the two starting materials directly and predictably form the two rings of the quinoline system. [9]
Experimental Protocol: Synthesis of 2-Phenylquinoline
-
Reactants: Mix 2-aminobenzaldehyde (1 mole) and acetophenone (1 mole) in ethanol.
-
Catalyst: Add a catalytic amount of a base, such as 10% aqueous sodium hydroxide solution.
-
Reaction: Stir the mixture at room temperature or warm gently for 1-2 hours. The progress can be monitored by TLC.
-
Isolation: Upon completion, the product often precipitates from the reaction mixture. It can be collected by filtration. Alternatively, the reaction mixture can be diluted with water to induce precipitation.
-
Purification: Wash the collected solid with cold ethanol and water, then recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylquinoline.
Logical Flow: Friedländer Annulation
Caption: The unambiguous pathway of the Friedländer annulation.
Comparative Performance of Classical Routes
The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and tolerance for specific reaction conditions.
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Typical Substitution Pattern | Advantages | Disadvantages/Limitations |
| Skraup | Aniline, Glycerol | Conc. H₂SO₄, Oxidant (e.g., Nitrobenzene) | Unsubstituted or substituted on the benzene ring | Simple, inexpensive starting materials. [1] | Extremely harsh and exothermic conditions; low yields; limited to simple quinolines. [10] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyls | Strong acid (HCl, H₂SO₄) | Substituted at C2 and/or C4 | More versatile than Skraup; allows for diverse substituents on the pyridine ring. [1][11] | Harsh acidic conditions; potential for side reactions and complex product mixtures. [1] |
| Combes | Aniline, 1,3-Dicarbonyls | Strong acid (H₂SO₄) | 2,4-Disubstituted | Good for specific 2,4-substitution patterns. [1][7] | Requires 1,3-dicarbonyls; fails with strongly deactivated anilines. [6][7] |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base catalyst | Polysubstituted (highly flexible) | Unambiguous regioselectivity; generally milder conditions. [1][8][9] | Requires pre-functionalized 2-aminoaryl carbonyl starting materials, which may not be readily available. [12] |
Modern Synthetic Horizons
While classical methods are powerful, modern organic synthesis has introduced milder and more efficient alternatives.
-
Transition-Metal Catalysis: Strategies involving C-H activation and oxidative annulation, often catalyzed by metals like copper, cobalt, or iron, provide direct routes to quinolines from simple precursors. [13][14]These methods often exhibit high functional group tolerance and efficiency.
-
Green Chemistry Approaches: To address the environmental impact of classical methods, green alternatives have been developed. These include microwave-assisted and ultrasound-assisted syntheses, which can dramatically reduce reaction times and energy consumption. [2][10]The use of environmentally benign solvents like water or deep eutectic solvents is also a significant area of research. [10]* Metal-Free and Organocatalyzed Reactions: Concerns over toxic metal residues have spurred the development of metal-free synthetic routes. [15][16]Organocatalysis, using small organic molecules to catalyze the reaction, has emerged as a powerful, green alternative for constructing the quinoline core. [17]
Conclusion
The synthesis of functionalized quinolines is a rich and evolving field. The classical named reactions—Skraup, Doebner-von Miller, Combes, and Friedländer—provide a robust and versatile toolkit, each with a distinct profile of advantages and limitations. The Friedländer synthesis offers the most precise control over substitution, while the Doebner-von Miller provides greater flexibility than the parent Skraup reaction. For researchers in drug discovery and materials science, a thorough understanding of these foundational routes, complemented by an awareness of modern catalytic and green methodologies, is essential for the efficient and strategic construction of novel functionalized quinoline derivatives.
References
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Synthesis of quinolines . Organic Chemistry Portal. [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. [Link]
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Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines . ACS Omega. [Link]
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Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies . MDPI. [Link]
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A review on synthetic investigation for quinoline- recent green approaches . Taylor & Francis. [Link]
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synthesis of quinoline derivatives and its applications . Slideshare. [Link]
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Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine . PMC - PubMed Central. [Link]
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Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview . ACS Omega. [Link]
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An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents . PubMed. [Link]
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Recent Advances in Metal-Free Quinoline Synthesis . PMC - NIH. [Link]
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Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions . ACS Publications. [Link]
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Combes Quinoline Synthesis . Cambridge University Press. [Link]
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The Skraup Synthesis of Quinolines . ResearchGate. [Link]
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Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters . The Journal of Organic Chemistry - ACS Publications. [Link]
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Preparation and Properties of Quinoline . [Link]
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Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst . Taylor & Francis Online. [Link]
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Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions . PubMed. [Link]
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Combe's synthesis of quinoline || detailed mechanism . YouTube. [Link]
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Organocatalyzed Synthesis of Functionalized Quinolines . PubMed. [Link]
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Doebner-von Miller Synthesis . [Link]
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ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions . ResearchGate. [Link]
-
Synthesis of New Highly Functionalized Quinolines via a Novel FeIII-Catalyzed Domino aza-Michael/Aldol/Aromatization Reaction . Thieme. [Link]
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On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis . PubMed. [Link]
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A Comparative Guide to the Metabolic Stability of (6-Bromo-2-methylquinolin-4-yl)methanol Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a compound is a pivotal determinant of its therapeutic potential.[1][2] It governs the drug's half-life, bioavailability, and potential for drug-drug interactions, ultimately shaping its efficacy and safety profile.[3] The quinoline scaffold, a privileged structure in medicinal chemistry, is present in numerous therapeutic agents.[4][5][6][7] However, like all xenobiotics, quinoline derivatives are subject to metabolic transformation by the body's enzymatic machinery, primarily the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[8][9][10] This guide provides an in-depth evaluation of the metabolic stability of (6-Bromo-2-methylquinolin-4-yl)methanol and its derivatives, offering a comparative analysis supported by established experimental protocols.
Understanding the Metabolic Landscape of Quinoline Derivatives
The metabolism of quinoline and its derivatives is a complex process involving both Phase I and Phase II enzymatic reactions.[8]
-
Phase I Metabolism: Primarily mediated by CYP enzymes, these reactions introduce or expose functional groups (e.g., hydroxyl, amine) on the parent molecule, increasing its polarity.[8] For quinoline itself, CYP2E1 and CYP2A6 have been identified as key enzymes in the formation of hydroxylated metabolites and epoxides.[9][11][12]
-
Phase II Metabolism: This involves the conjugation of the modified compound with endogenous molecules such as glucuronic acid, sulfate, or glutathione, further increasing water solubility and facilitating excretion.[8]
The specific metabolic fate of a this compound derivative will be dictated by its unique structural features. The bromine atom, methyl group, and methanol substituent all present potential sites for metabolic attack.
Experimental Workflow for Assessing Metabolic Stability
A systematic approach is crucial for accurately evaluating the metabolic stability of a series of compounds. The following workflow outlines the key in vitro assays employed in early drug discovery.
Caption: A typical workflow for evaluating the in vitro metabolic stability of drug candidates.
Comparative Analysis of this compound Derivatives
To illustrate the impact of structural modifications on metabolic stability, let's consider a hypothetical series of derivatives of our lead compound, this compound (Compound A), and their performance in key in vitro assays.
| Compound | Structure | Modification from Parent (A) | Plasma Half-life (t½, min) | Microsomal Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| A | 6-Br, 2-Me, 4-CH₂OH | - | > 120 | 25 | 27.7 |
| B | 6-Cl, 2-Me, 4-CH₂OH | Bromo to Chloro | > 120 | 35 | 19.8 |
| C | 6-Br, 2-CF₃, 4-CH₂OH | Methyl to Trifluoromethyl | > 120 | 55 | 12.6 |
| D | 6-Br, 2-Me, 4-COOH | Methanol to Carboxylic Acid | > 120 | 18 | 38.5 |
Interpretation of Results:
-
Plasma Stability: All compounds exhibit high stability in plasma, suggesting they are not readily hydrolyzed by plasma esterases or other enzymes.[13][14] This is an important initial screen, as instability in plasma can lead to rapid degradation and poor in vivo efficacy.[13]
-
Microsomal Stability:
-
Compound B (Bromo to Chloro): Replacing the bromine with a chlorine atom resulted in a modest increase in metabolic stability. This could be due to the stronger carbon-chlorine bond being less susceptible to metabolic cleavage.
-
Compound C (Methyl to Trifluoromethyl): The introduction of a trifluoromethyl group significantly enhanced metabolic stability. The electron-withdrawing nature of the CF₃ group can deactivate the adjacent aromatic ring, making it less prone to oxidative metabolism by CYPs.[3]
-
Compound D (Methanol to Carboxylic Acid): Oxidation of the primary alcohol to a carboxylic acid is a common metabolic pathway. The lower stability of Compound D suggests that the primary alcohol in the parent compound is a likely site of metabolism.
-
Detailed Experimental Protocols
For scientific integrity and reproducibility, the following are detailed protocols for the primary assays used in this evaluation.
Liver Microsomal Stability Assay
This assay is a cornerstone for assessing Phase I metabolic stability.[2][8][15] It measures the disappearance of the parent compound over time in the presence of liver microsomes, which are rich in CYP enzymes.[8][10]
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test compounds (10 mM stock in DMSO)
-
Internal standard (structurally similar, stable compound)
-
Acetonitrile (for reaction termination)
Procedure:
-
Preparation: Thaw liver microsomes at 37°C.[16][17] Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[8]
-
Incubation: In a 96-well plate, combine the microsomal suspension and the test compound (final concentration, e.g., 1 µM).[8] Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[17]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding cold acetonitrile containing the internal standard.[8][18]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[19][20]
Plasma Stability Assay
This assay determines a compound's susceptibility to degradation by enzymes present in blood plasma, such as esterases and proteases.[13][14]
Materials:
-
Pooled human plasma
-
Phosphate buffer (pH 7.4)
-
Test compounds (10 mM stock in DMSO)
-
Internal standard
-
Acetonitrile
Procedure:
-
Preparation: Thaw plasma at 37°C.
-
Incubation: In a 96-well plate, add the test compound to the plasma (final concentration, e.g., 1 µM).[13]
-
Time Points: Incubate at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot to a new plate containing cold acetonitrile with the internal standard to stop the reaction.[14]
-
Sample Processing: Centrifuge to precipitate proteins.
Potential Metabolic Pathways
Based on the known metabolism of quinolines and the functional groups present on this compound, several metabolic pathways can be predicted.
Caption: Predicted metabolic pathways for this compound.
Conclusion and Future Directions
The metabolic stability of this compound derivatives is highly dependent on their substitution patterns. Strategic modifications, such as the introduction of electron-withdrawing groups or the blocking of metabolically labile sites, can significantly enhance stability. The in vitro assays detailed in this guide provide a robust framework for the early assessment and optimization of these critical pharmacokinetic properties. Future work should focus on metabolite identification studies to confirm the predicted metabolic pathways and in vivo pharmacokinetic studies in preclinical species to validate the in vitro findings.
References
-
BioIVT. Metabolic Stability Assay Services. [Link]
-
Reigh, G., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 17(9), 1989-1996. [Link]
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A Head-to-Head Comparison of Quinoline-Based Kinase Inhibitors in Cancer Cell Lines
Introduction: The Quinoline Scaffold as a Cornerstone of Kinase Inhibition
The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved kinase inhibitors.[1][2] Its rigid, planar structure and versatile synthetic accessibility make it an ideal framework for designing potent and selective inhibitors against various protein kinases.[3] Aberrant kinase signaling is a fundamental driver of oncogenesis, promoting uncontrolled cell proliferation, survival, angiogenesis, and metastasis. Consequently, targeting these enzymes remains a primary strategy in modern cancer therapy.[4]
This guide provides a head-to-head comparison of several prominent quinoline-based kinase inhibitors, focusing on their performance in preclinical cancer cell line models. We will dissect their mechanisms, compare their efficacy through key experimental data, and provide the detailed methodologies required to reproduce and validate these findings. The objective is to offer researchers a clear, data-driven perspective on the differential activities of these compounds, thereby informing experimental design and drug selection.
Comparative Analysis: Efficacy Across Key Oncogenic Pathways
The efficacy of a kinase inhibitor is dictated by its specific target profile and the genetic context of the cancer cell. Here, we compare inhibitors based on their primary clinical indications and target pathways.
EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC): Gefitinib vs. Erlotinib
Gefitinib and Erlotinib are first-generation inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key driver in a subset of NSCLCs.[5] Their clinical activity is most pronounced in tumors harboring activating mutations in the EGFR kinase domain.
A comparative study in a panel of 45 NSCLC cell lines demonstrated a strong correlation between their potencies, with IC50 (half-maximal inhibitory concentration) values ranging from the nanomolar to the high micromolar range.[6] As expected, cell lines with EGFR kinase domain mutations were generally more sensitive.[6] However, a retrospective analysis of clinical outcomes in patients with EGFR mutations showed that while both drugs had similar overall survival, erlotinib was associated with a significantly longer progression-free survival (PFS) (13.4 months vs. 11.9 months).[7] Another study found comparable efficacy between a lower dose of erlotinib (100 mg/d) and the standard dose of gefitinib (250 mg/d).[8]
Key Insight: The choice between Gefitinib and Erlotinib involves a trade-off. While their in vitro potencies are highly correlated, subtle differences in their clinical activity and safety profiles exist, with some studies suggesting a PFS advantage for Erlotinib, while others indicate Gefitinib may have a better safety profile.[5][7]
Multi-Kinase Inhibitors in Medullary Thyroid Cancer (MTC): Cabozantinib vs. Vandetanib
Cabozantinib and Vandetanib are multi-kinase inhibitors used to treat progressive, metastatic MTC, a rare malignancy driven by RET mutations.[9] Both drugs inhibit RET, VEGFR2, and EGFR, among other kinases.
In vitro studies directly comparing these agents in MTC cell lines revealed distinct pro-apoptotic activities. In the TT cell line (harboring a RET C634W mutation), Cabozantinib was significantly more potent at inducing both early and late apoptosis compared to Vandetanib.[10] Conversely, in the MZ-CRC-1 cell line (with a RET M918T mutation), Vandetanib showed a greater effect on apoptosis and necrosis.[10] This highlights a critical concept: the specific mutation profile of a cancer cell can dictate its sensitivity to different inhibitors. A retrospective clinical analysis showed that patients treated with vandetanib had a longer median overall survival (OS) of 53 months compared to 24 months for those treated with cabozantinib.[11][12]
Key Insight: While both inhibitors are effective in MTC, their preclinical efficacy can be cell-line dependent. Cabozantinib appears to have more potent anti-angiogenic and pro-apoptotic effects in some contexts, but this does not always translate to superior clinical outcomes in all patient populations.[10][11]
VEGFR-Targeting Inhibitors in Renal Cell Carcinoma (RCC): Sunitinib vs. Sorafenib
Sunitinib and Sorafenib are multi-targeted tyrosine kinase inhibitors approved for advanced RCC, primarily functioning by inhibiting VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR) to block tumor angiogenesis.[13][14]
Direct comparisons have shown that while both drugs target similar pathways, their effects can differ. Sunitinib has been observed to cause significant tumor shrinkage, whereas Sorafenib's effect is more cytostatic, preventing tumor growth without necessarily reducing its size.[13] A meta-analysis of clinical trial data concluded that Sunitinib offers superior benefits in terms of longer OS and a better objective response rate (ORR) when used as a first-line therapy for metastatic RCC.[15] However, this increased efficacy comes with a higher toxicity profile compared to Sorafenib.[15] Another analysis found that the sorafenib group had a higher median progression-free survival (mPFS)[16][17]
Key Insight: Sunitinib generally demonstrates greater clinical efficacy in first-line mRCC treatment but is associated with higher toxicity.[15] Sorafenib may be a better option for patients who cannot tolerate Sunitinib or for specific patient populations.[16]
Summary of Inhibitor Performance
The following table summarizes the key characteristics and comparative performance of the discussed quinoline-based inhibitors.
| Inhibitor | Primary Cancer Indication | Key Kinase Targets | Comparative IC50 / Efficacy Data | Source(s) |
| Gefitinib | Non-Small Cell Lung Cancer (NSCLC) | EGFR | IC50 range in NSCLC lines: 0.04 to >300 µM. Similar efficacy to Erlotinib but may have a better safety profile. | [5][6] |
| Erlotinib | Non-Small Cell Lung Cancer (NSCLC) | EGFR | IC50 range in NSCLC lines: 0.04 to >150 µM. Associated with longer PFS in some clinical studies compared to Gefitinib. | [6][7] |
| Cabozantinib | Medullary Thyroid Cancer (MTC) | RET, MET, VEGFR2, AXL | More potent inducer of apoptosis in TT cells vs. Vandetanib. Median clinical OS: 24 months. | [10][11] |
| Vandetanib | Medullary Thyroid Cancer (MTC) | RET, VEGFR2, EGFR | More potent inducer of apoptosis in MZ-CRC-1 cells vs. Cabozantinib. Median clinical OS: 53 months. | [10][11] |
| Lapatinib | HER2+ Breast Cancer | EGFR, HER2 | Dual inhibitor that blocks the intracellular kinase domain of HER1 and HER2. | [18][19] |
| Bosutinib | Chronic Myeloid Leukemia (CML) | BCR-ABL, Src | Demonstrates equivalent efficacy to nilotinib and dasatinib in first-line CML treatment. | [20][21] |
| Lenvatinib | Hepatocellular Carcinoma, Thyroid Cancer | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT | Inhibits angiogenesis and cell proliferation by blocking key receptor tyrosine kinases. | [22][23] |
| Neratinib | HER2+ Breast Cancer | EGFR, HER2, HER4 | Irreversible pan-HER inhibitor used in the adjuvant setting after trastuzumab. | [24][25] |
| Quizartinib | Acute Myeloid Leukemia (AML) | FLT3 | Highly potent and selective FLT3 inhibitor with an IC50 of ~1-2 nM in FLT3-ITD mutant cell lines. | [26][27] |
Core Experimental Methodologies
To ensure scientific rigor, the protocols used to evaluate these inhibitors must be robust and self-validating. Below are detailed methodologies for two foundational assays.
Cell Viability Assessment: The MTT Assay
This assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability. The principle is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[28]
Causality Behind Experimental Choices:
-
Seeding Density: The initial number of cells plated is critical. Too few cells will yield a weak signal, while over-confluence can inhibit growth and affect metabolic rate, confounding the results. Optimization is required for each cell line.
-
Incubation Time: The duration of drug exposure must be sufficient to observe a biological effect, typically 48-72 hours, but this can vary depending on the cell line's doubling time and the inhibitor's mechanism.
-
Solubilization: The insoluble formazan crystals must be fully dissolved (e.g., with DMSO or SDS) before reading the absorbance to ensure an accurate, linear measurement.
-
Limitations: It's crucial to remember that MTT measures metabolic activity, not cell death directly. A compound could inhibit metabolism without being cytotoxic, leading to a misinterpretation of "cell death."[29][30] Therefore, results should be confirmed with an orthogonal assay, such as trypan blue exclusion or an apoptosis assay.
Step-by-Step Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Drug Treatment: Prepare serial dilutions of the quinoline-based kinase inhibitors in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Target Inhibition Verification: Western Blot for Phospho-Proteins
Western blotting is essential for confirming that a kinase inhibitor is engaging its intended target within the cell. This is achieved by measuring the decrease in the phosphorylated (activated) form of the target kinase or its downstream substrate.
Causality Behind Experimental Choices:
-
Phosphatase Inhibitors: Cellular phosphatases are highly active and will rapidly dephosphorylate proteins upon cell lysis. Including a cocktail of phosphatase inhibitors in the lysis buffer is absolutely essential to preserve the in-vivo phosphorylation state of the proteins.[31]
-
Blocking Agent: Use Bovine Serum Albumin (BSA) instead of non-fat milk for blocking the membrane. Milk contains the phosphoprotein casein, which can be recognized by anti-phospho antibodies, leading to high background noise.
-
Antibody Selection: Use highly specific primary antibodies for both the phosphorylated form of the protein and the total protein. The ratio of phospho-protein to total protein provides a normalized measure of target inhibition.
-
Loading Control: Probing for a housekeeping protein (e.g., GAPDH, β-actin) or using total protein normalization is critical to ensure that equal amounts of protein were loaded in each lane.[32]
Step-by-Step Protocol:
-
Cell Lysis: Culture cells to ~80% confluency and treat with the kinase inhibitor for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail. Keep samples on ice at all times.[31]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins by size is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[31]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[31]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed for the total protein (e.g., anti-EGFR) and a loading control to normalize the data.
Visualization of Pathways and Workflows
Signaling Pathways Targeted by Quinoline-Based Inhibitors
The following diagrams illustrate the points of intervention for inhibitors targeting the EGFR and VEGFR signaling pathways.
Caption: VEGFR signaling pathway and points of inhibition.
General Experimental Workflow
The diagram below outlines a typical workflow for the head-to-head comparison of kinase inhibitors in cancer cell lines.
Caption: Experimental workflow for inhibitor comparison.
Conclusion and Future Perspectives
This guide demonstrates that while many quinoline-based inhibitors target overlapping pathways, their efficacy can vary significantly depending on the specific cellular context and genetic background of the cancer. Head-to-head comparisons in relevant cell line models are indispensable for elucidating these differences. The data reveal that in vitro potency does not always predict clinical superiority, underscoring the complexity of drug response. Future research will continue to focus on developing next-generation quinoline derivatives with improved selectivity, novel mechanisms to overcome resistance, and optimized pharmacokinetic properties to enhance the therapeutic window.
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Safety Operating Guide
Proper Disposal of (6-Bromo-2-methylquinolin-4-yl)methanol: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of (6-Bromo-2-methylquinolin-4-yl)methanol (CAS No. 885279-63-0). As researchers, scientists, and drug development professionals, it is our collective responsibility to ensure that chemical waste is managed in a manner that prioritizes personal safety and environmental protection. This document moves beyond a simple checklist, offering a detailed rationale for the recommended procedures, grounded in the chemical properties of halogenated quinoline derivatives.
Immediate Safety Considerations: Understanding the Hazard Profile
This compound is a halogenated heterocyclic aromatic compound. While comprehensive toxicological data for this specific molecule is not widely available, the structural motifs—a brominated quinoline core—necessitate a cautious approach. The Safety Data Sheet (SDS) indicates that the primary routes of disposal are through a licensed chemical destruction facility or by controlled incineration. This is not an arbitrary recommendation; it is based on the inherent hazards of halogenated organic compounds.
Upon thermal decomposition, brominated organic molecules can generate hazardous byproducts, including hydrogen bromide (HBr), a corrosive gas, and potentially polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs) if combustion is incomplete. Therefore, direct disposal into standard waste streams or evaporation in a fume hood are strictly prohibited. The necessity of flue gas scrubbing during incineration is to neutralize acidic gases like HBr, preventing their release into the atmosphere.[1]
Step-by-Step Disposal Protocol
This protocol outlines the standard and safest method for disposing of this compound.
Waste Segregation and Container Selection
Proper segregation of chemical waste is paramount to prevent accidental reactions and to facilitate correct disposal by environmental health and safety (EHS) professionals.
-
Designated Waste Stream: this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be disposed of in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated organic waste, as this complicates the disposal process and can significantly increase disposal costs.
-
Container Material: Use a chemically resistant container, preferably glass or high-density polyethylene (HDPE). Avoid metal containers, as halogenated compounds can degrade over time to produce acidic byproducts that may corrode the container.[2] Ensure the container has a secure, tight-fitting lid to prevent the escape of vapors.
-
Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list all contents, including "this compound" and any solvents used. Maintain a log of the approximate quantities of each component added to the container.
Waste Accumulation and Storage
-
Location: Store the sealed waste container in a well-ventilated area, such as a designated satellite accumulation area within the laboratory, away from heat sources and incompatible materials.
-
Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents, strong acids, or strong bases. Quinoline and its derivatives are basic and can react exothermically with strong acids.[3] Reactions with strong oxidizers could lead to uncontrolled and potentially hazardous reactions.
Arranging for Disposal
-
Contact EHS: Once the waste container is nearly full, or if it will no longer be used, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. Follow all institutional procedures for waste manifest documentation.
Laboratory-Scale Pre-treatment Considerations (for Advanced Users)
Disclaimer: The following procedures are intended for experienced chemists and should be considered as potential methods to render the waste less hazardous before collection by a licensed disposal service. These are not methods for complete disposal within the laboratory. A thorough risk assessment must be conducted before attempting any chemical degradation, and the procedures should first be tested on a small scale.
Option A: Oxidative Degradation
Oxidation can break down the quinoline ring system. Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize quinolines, often leading to the formation of pyridine carboxylic acids.[4][5] While this may reduce the toxicity of the parent compound, the resulting products must still be disposed of as chemical waste.
Experimental Protocol: Oxidation with KMnO₄
-
Dissolution: In a fume hood, dissolve a known quantity of this compound in a suitable solvent. Based on general solubility principles for quinolines, polar organic solvents such as methanol, ethanol, or acetone are likely candidates.[3]
-
Reaction Setup: Place the solution in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Slowly add a solution of potassium permanganate in water to the flask. The reaction is often exothermic, so addition should be slow and with cooling if necessary.
-
Reaction Monitoring: The disappearance of the purple color of the permanganate is an indicator of the reaction's progress.
-
Workup: Once the reaction is complete, the manganese dioxide byproduct can be filtered off.
-
Disposal: The resulting solution, containing the oxidized products, must be collected in a labeled waste container for disposal through your EHS office.
Option B: Reductive Dehalogenation
This process aims to remove the bromine atom from the quinoline ring, which can reduce the potential for forming brominated dioxins upon incineration. A common method for reductive dehalogenation of aryl bromides is catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH₄) with a catalyst.[6][7]
Experimental Protocol: Reductive Dehalogenation with NaBH₄
-
Dissolution: In a fume hood, dissolve the this compound in a solvent such as methanol or a mixture of THF and methanol.[7]
-
Catalyst Addition: Add a catalytic amount of a palladium catalyst, such as 10% palladium on carbon (Pd/C).
-
Reducing Agent Addition: Cool the mixture in an ice bath and slowly add sodium borohydride in portions. Hydrogen gas may be evolved, so ensure adequate ventilation and no nearby ignition sources.
-
Reaction Monitoring: Monitor the reaction by a suitable technique, such as Thin Layer Chromatography (TLC), to confirm the disappearance of the starting material.
-
Workup: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of a weak acid (e.g., acetic acid) or water.
-
Filtration: Filter the mixture to remove the palladium catalyst. The catalyst itself is a hazardous waste and should be handled appropriately.
-
Disposal: The resulting solution, containing the dehalogenated product, should be collected in a labeled waste container for disposal.
Emergency Procedures: Spill and Exposure Management
In case of a spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Personal Protective Equipment (PPE): For small spills, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a common choice, but consult a glove compatibility chart for extended contact).
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collection: Carefully sweep the absorbed material into a designated waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Label the container with the spilled material and absorbent and dispose of it as halogenated organic waste.
In case of personal exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Data at a Glance
| Property | Information | Source |
| Chemical Name | This compound | SynQuest Labs[8] |
| CAS Number | 885279-63-0 | SynQuest Labs[8] |
| Molecular Formula | C₁₁H₁₀BrNO | SynQuest Labs[8] |
| Molecular Weight | 252.11 g/mol | SynQuest Labs[8] |
| Recommended Disposal | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | Echemi[1] |
| Waste Classification | Halogenated Organic Waste | General Practice[9] |
| Compatible Waste Containers | Glass, High-Density Polyethylene (HDPE) | RiskAssess[1] |
| Incompatible Materials | Strong acids, Strong bases, Strong oxidizing agents | General Chemical Principles[3] |
| Solubility (Qualitative) | Soluble in water, miscible with polar organic solvents. | OEHHA[3] |
Visualizing the Disposal Workflow
Caption: Disposal workflow for this compound.
References
-
What happens when quinoline is oxidized with alkaline KMnO4 and indole is treated with dimethylamine? (2025). Filo. Available at: [Link]
- Process for the oxidation of quinoline. Google Patents. US3829432A.
- Oxidation of quinoline to quinolinic acid. Google Patents. US4549024A.
-
What happens when Quinoline and Isoquinoline undergo oxidation with aqueous KMnO4? (2021). Brainly.in. Available at: [Link]
-
Halogenated Solvents. Washington State University. Available at: [Link]
-
Hazardous Waste Segregation. Bucknell University. Available at: [Link]
-
What Goes in Chemical Waste Containers. (2012). Office of Research Facilities, National Institutes of Health. Available at: [Link]
-
Halogenated Solvents in Laboratories. Temple University. Available at: [Link]
- Oxidation of alkyl pyridines and alkyl quinolines. Google Patents. US2109954A.
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available at: [Link]
-
Sodium Borohydride (NaBH4). Common Organic Chemistry. Available at: [Link]
-
The Reductive De-halogenations of Mono and Tribromo Acetic Acids by NaBH4 Catalysed by Gold Nanoparticles Entrapped in Sol-Gel Matrices Follow Different Pathways. (2019). ResearchGate. Available at: [Link]
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]
-
Hydrodehalogenation of Aromatic Halogens Using Sodium Borohydride and Palladium under Ambient Conditions. Studylib. Available at: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). National Institutes of Health. Available at: [Link]
-
Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. (2002). Synthesis. Available at: [Link]
-
Evidence on the Carcinogenicity of Quinoline and its strong acid salts. (1997). OEHHA. Available at: [Link]
-
Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. (2002). ResearchGate. Available at: [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021). National Institutes of Health. Available at: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). ResearchGate. Available at: [Link]
Sources
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- 3. oehha.ca.gov [oehha.ca.gov]
- 4. What happens when quinoline is oxidized with alkaline KMnO4 and indole is.. [askfilo.com]
- 5. brainly.in [brainly.in]
- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
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- 9. bucknell.edu [bucknell.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (6-Bromo-2-methylquinolin-4-yl)methanol
Hazard Assessment: An Evidence-Based Approach
Understanding the potential hazards is the foundation of selecting appropriate PPE. Based on data from structurally related compounds, we must assume that (6-Bromo-2-methylquinolin-4-yl)methanol presents multiple hazards. Quinoline itself is classified as toxic and a suspected mutagen, while related brominated compounds exhibit acute toxicity and cause significant skin and eye irritation.[2][3][4][5]
Therefore, we will operate under the precautionary principle, adopting the protective measures associated with the hazards identified in its analogues.
| Hazard Classification | (6-Bromo-2-methylquinoline)[5] | (6-Bromo-pyridin-2-yl)methanol | Assumed for this compound |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | Not Classified | Precaution: Handle as Harmful |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation) | Precaution: Causes Skin Irritation |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Category 2 (Causes serious eye irritation) | Precaution: Causes Serious Eye Irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Category 3 (May cause respiratory irritation) | Precaution: May Cause Respiratory Irritation |
This data-driven assessment mandates a comprehensive PPE strategy that protects against skin and eye contact, inhalation of particulates, and accidental ingestion.
Core PPE Requirements: Your Non-Negotiable Barrier
For any procedure involving this compound, the following PPE is the mandatory minimum.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn over the goggles, especially when there is a risk of splashes or when handling larger quantities (>1g) of the solid. This dual-layer protection is critical to prevent contact with the corrosive and irritating potential of quinoline derivatives.[3]
-
Skin Protection :
-
Gloves : Handle with chemically resistant gloves, such as nitrile, that have been inspected for integrity prior to use.[1] Double-gloving is strongly recommended to provide an additional barrier and allow for a safe and clean method of removing the outer, potentially contaminated glove. After handling, dispose of contaminated gloves properly and wash and dry hands thoroughly.[3]
-
Laboratory Coat : A clean, flame-resistant laboratory coat with long sleeves and a secure front closure is required. This protects your skin and personal clothing from contamination.[1]
-
-
Respiratory Protection : All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to control exposure to vapors or airborne particulates.[6]
Operational Plan: Step-by-Step PPE Workflow for Weighing Solid Compound
This protocol details the integration of PPE into a common laboratory task, minimizing the risk of exposure at every step.
Objective: To safely weigh 500 mg of solid this compound.
Location: Certified Chemical Fume Hood.
Step 1: Pre-Operation Area Setup
-
Ensure the fume hood is operational and the sash is at the indicated safe working height.
-
Line the work surface of the fume hood and the analytical balance with absorbent, disposable bench paper.
-
Prepare all necessary equipment (spatulas, weigh boats, containers) within the hood to minimize movement in and out of the controlled area.
Step 2: PPE Donning Sequence The order in which you put on PPE is critical to prevent cross-contamination.
Caption: PPE Donning Sequence.
Step 3: The Weighing Operation
-
With all PPE correctly donned, carefully open the reagent container inside the fume hood.
-
Use a dedicated spatula to transfer the solid to the weigh boat on the balance. Avoid creating dust. If the material is a fine powder, consider adding a small amount of an appropriate solvent to wet the material and prevent aerosolization.
-
Once the desired mass is obtained, securely close the primary reagent container.
-
Transfer the weighed material to your reaction vessel, also within the fume hood.
Step 4: Decontamination and Doffing This sequence is designed to contain the contaminant.
-
Inside the Fume Hood :
-
Wipe down the spatula with a solvent-moistened towel (e.g., ethanol) and place the towel in the designated "Halogenated Organic Waste" container.
-
Remove the outer pair of gloves, turning them inside out, and dispose of them in the same waste container.
-
-
Exiting the Work Area :
-
Step away from the immediate work area.
-
Remove the face shield, followed by the safety goggles, handling them by the sides. Place them in a designated area for cleaning.
-
Remove the lab coat, folding it inward to contain any potential surface contamination.
-
Finally, remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Managing Halogenated Waste
As a brominated organic compound, all waste associated with this compound must be segregated and treated as hazardous halogenated waste.[7]
-
Solid Waste : All contaminated consumables (gloves, weigh boats, bench paper, silica gel) must be placed in a clearly labeled, sealed container designated "Halogenated Organic Waste."[7][8]
-
Liquid Waste : Unused solutions or reaction mixtures should be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container. Never dispose of this material down the drain.[7]
-
Decontamination : Glassware should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) inside the fume hood. This rinse solvent must be collected and added to the halogenated liquid waste container. A final wash with soap and water can be performed after the initial decontamination rinse.
Emergency Actions: Immediate First Aid
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1][5]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
By adhering to these rigorous PPE and handling protocols, you safeguard yourself and your colleagues, ensuring that your valuable research can proceed safely and effectively.
References
-
Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available at: [Link]
-
HSC Chemistry. (2024). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Available at: [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Available at: [Link]
-
Ideal Response. (2024). What is bromine and what are the safe disposal and recycling methods?. Available at: [Link]
-
Chemtalk - Science Forum For Lab Technicians. (2008). Bromine water - disposal. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. chemtalk.com.au [chemtalk.com.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
